Product packaging for 3-methylbenzoyl Fluoride(Cat. No.:)

3-methylbenzoyl Fluoride

Cat. No.: B15395457
M. Wt: 138.14 g/mol
InChI Key: VBVAKEZGEQYPOQ-UHFFFAOYSA-N
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Description

3-methylbenzoyl Fluoride is a useful research compound. Its molecular formula is C8H7FO and its molecular weight is 138.14 g/mol. The purity is usually 95%.
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Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H7FO B15395457 3-methylbenzoyl Fluoride

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C8H7FO

Molecular Weight

138.14 g/mol

IUPAC Name

3-methylbenzoyl fluoride

InChI

InChI=1S/C8H7FO/c1-6-3-2-4-7(5-6)8(9)10/h2-5H,1H3

InChI Key

VBVAKEZGEQYPOQ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)C(=O)F

Origin of Product

United States

Foundational & Exploratory

3-methylbenzoyl fluoride chemical properties

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical properties of 3-methylbenzoyl fluoride. Due to a notable lack of specific experimental data in publicly available literature for this compound, this document leverages data from the closely related analogue, 3-methylbenzoyl chloride, and the parent compound, benzoyl fluoride, to infer its characteristics. This guide covers physical and chemical properties, proposed synthesis protocols, expected reactivity, and safety considerations. The information is intended to serve as a valuable resource for researchers and professionals in the fields of chemistry and drug development.

Introduction

This compound is an acyl fluoride derivative of benzoic acid. Acyl fluorides are valuable reagents in organic synthesis, often favored over their more reactive chloride counterparts due to their unique reactivity profile and stability. The presence of the methyl group at the 3-position of the benzene ring is expected to influence the electronic and steric properties of the molecule, thereby affecting its reactivity and physical characteristics. This guide aims to provide a detailed technical overview of this compound, addressing the current gap in readily available, specific data.

Physicochemical Properties

Data for Analogous Compounds

The following tables summarize the available physical property data for 3-methylbenzoyl chloride and benzoyl fluoride. It is anticipated that the properties of this compound will be comparable to these values.

Table 1: Physical Properties of 3-Methylbenzoyl Chloride (CAS: 1711-06-4)

PropertyValue
Molecular FormulaC₈H₇ClO
Molecular Weight154.59 g/mol
Melting Point-23 °C
Boiling Point86 °C at 5 mmHg
Density1.173 g/mL at 25 °C

Table 2: Physical Properties of Benzoyl Fluoride (CAS: 455-32-3)

PropertyValue
Molecular FormulaC₇H₅FO
Molecular Weight124.11 g/mol [1]
Melting Point-28 °C[1]
Boiling Point159-161 °C[1]
Density1.14 g/mL at 25 °C[1]

Synthesis Protocols

While a specific, detailed experimental protocol for the synthesis of this compound is not explicitly documented in the reviewed literature, a common and effective method for the preparation of acyl fluorides is through the fluorination of the corresponding acyl chloride.

Proposed Synthesis from 3-Methylbenzoyl Chloride

This method involves the reaction of 3-methylbenzoyl chloride with a suitable fluorinating agent, such as potassium fluoride (KF).

Reaction:

Experimental Protocol:

  • Reagents and Equipment:

    • 3-Methylbenzoyl chloride

    • Anhydrous potassium fluoride (spray-dried is preferable)

    • A suitable high-boiling point solvent (e.g., sulfolane or acetonitrile)

    • Reaction flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet.

    • Distillation apparatus.

  • Procedure:

    • In a dry reaction flask under a nitrogen atmosphere, add anhydrous potassium fluoride.

    • Add the solvent to the flask.

    • Heat the mixture with vigorous stirring.

    • Slowly add 3-methylbenzoyl chloride to the heated suspension.

    • The reaction mixture is heated at reflux for several hours to ensure complete conversion. The progress of the reaction can be monitored by Gas Chromatography (GC) or Thin Layer Chromatography (TLC).

    • Upon completion, the reaction mixture is cooled to room temperature.

    • The product, this compound, is isolated by fractional distillation under reduced pressure.

    • The resulting product should be characterized by spectroscopic methods (NMR, IR, MS) to confirm its identity and purity.

Synthesis_Workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Workup and Isolation Reaction_Flask Dry Reaction Flask Add_KF_Solvent Add Anhydrous KF and Solvent Reaction_Flask->Add_KF_Solvent 1. N2_Atmosphere Nitrogen Atmosphere Stirring Magnetic Stirring Heat_Mixture Heat to Reflux Add_KF_Solvent->Heat_Mixture 2. Add_Acyl_Chloride Add 3-Methylbenzoyl Chloride Heat_Mixture->Add_Acyl_Chloride 3. Reflux Reflux for Several Hours Add_Acyl_Chloride->Reflux 4. Cooling Cool to Room Temperature Reflux->Cooling 5. Distillation Fractional Distillation (Reduced Pressure) Cooling->Distillation 6. Product This compound Distillation->Product 7.

Caption: Proposed workflow for the synthesis of this compound.

Reactivity and Chemical Behavior

Acyl fluorides are generally less reactive than their chloride or bromide counterparts, making them more selective acylating agents.

  • Hydrolysis: this compound is expected to be sensitive to moisture and will hydrolyze to form 3-methylbenzoic acid and hydrogen fluoride.[1] This reaction is typically slower than the hydrolysis of 3-methylbenzoyl chloride.

  • Nucleophilic Acyl Substitution: It will react with a variety of nucleophiles, such as alcohols to form esters, amines to form amides, and organometallic reagents. These reactions may require heating or the use of a catalyst.

  • Friedel-Crafts Acylation: this compound can be used as an acylating agent in Friedel-Crafts reactions, typically requiring a Lewis acid catalyst.

Reactivity_Pathway cluster_products Reaction Products 3MBF This compound Amide Amide 3MBF->Amide R₂NH Ester Ester 3MBF->Ester R'OH Ketone Ketone 3MBF->Ketone R'MgBr or R'₂CuLi Acid 3-Methylbenzoic Acid 3MBF->Acid H₂O

Caption: General reactivity of this compound with various nucleophiles.

Spectroscopic Data (Predicted)

While experimental spectra for this compound are not available, predictions can be made based on the known spectra of analogous compounds.

  • ¹H NMR: Aromatic protons would appear in the range of 7.0-8.0 ppm. The methyl protons would appear as a singlet around 2.4 ppm.

  • ¹³C NMR: The carbonyl carbon would be expected in the region of 160-170 ppm. The aromatic carbons would appear between 120-140 ppm, and the methyl carbon around 21 ppm.

  • ¹⁹F NMR: A singlet would be expected for the fluorine atom of the acyl fluoride group.

  • IR Spectroscopy: A strong absorption band characteristic of the C=O stretch of the acyl fluoride would be expected around 1800-1850 cm⁻¹.

Safety and Handling

Acyl halides, including this compound, are corrosive and lachrymatory. They react with moisture, including in the air and on skin, to produce hydrofluoric acid and the corresponding carboxylic acid, which are also corrosive.

  • Personal Protective Equipment (PPE): Wear appropriate protective clothing, including chemical-resistant gloves, safety goggles, and a face shield. All handling should be performed in a well-ventilated fume hood.

  • Handling: Avoid contact with skin, eyes, and clothing. Avoid inhalation of vapors. Keep away from moisture.

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as water, alcohols, and amines.

Conclusion

While specific experimental data for this compound is scarce, its chemical properties can be reasonably inferred from its structural analogues. It is expected to be a useful and selective acylating agent in organic synthesis. The proposed synthesis protocol provides a viable route for its preparation. As with all acyl halides, appropriate safety precautions must be taken during its handling and use. Further research to fully characterize this compound would be a valuable contribution to the field.

References

An In-depth Technical Guide to the Synthesis of 3-Methylbenzoyl Fluoride

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthetic pathways for 3-methylbenzoyl fluoride, a valuable reagent and intermediate in organic synthesis and drug discovery. This document details the necessary starting materials, reaction conditions, and experimental protocols, supported by quantitative data and procedural diagrams to ensure clarity and reproducibility.

Overview of Synthetic Strategy

The most direct and widely applicable method for the synthesis of this compound involves a two-step process. The first step is the conversion of 3-methylbenzoic acid to its corresponding acyl chloride, 3-methylbenzoyl chloride. The subsequent step involves a halide exchange reaction to yield the final product, this compound. This approach is favored due to the high yields and purity achievable at each stage.

Synthesis of 3-Methylbenzoyl Chloride from 3-Methylbenzoic Acid

The initial step in the synthesis of this compound is the preparation of the acyl chloride precursor, 3-methylbenzoyl chloride (also known as m-toluoyl chloride), from 3-methylbenzoic acid. A common and efficient method for this transformation is the use of thionyl chloride (SOCl₂) as the chlorinating agent, often with a catalytic amount of N,N-dimethylformamide (DMF).

Quantitative Data
Starting MaterialReagentsReaction TimeTemperatureProductPurityYieldReference
3-Methylbenzoic AcidThionyl Chloride, N,N-Dimethylformamide (catalytic)3 hours90°C3-Methylbenzoyl Chloride98.2%99.3%[1]
Experimental Protocol

Materials:

  • 3-Methylbenzoic acid (540.56 g)

  • Thionyl chloride (573.0 g)

  • N,N-Dimethylformamide (1.0 g)

Procedure: [1]

  • A 1000 mL three-necked flask is equipped with a thermometer, a mechanical stirrer, a reflux condenser, and an off-gas absorption device.

  • 3-methylbenzoic acid, thionyl chloride, and N,N-dimethylformamide are sequentially added to the flask.

  • The reaction mixture is heated to 90°C and stirred continuously at this temperature for 3 hours. The completion of the reaction is indicated by the system becoming a clear solution.

  • Upon completion, the excess thionyl chloride is removed by distillation under reduced pressure.

  • The final product, 610.0 g of m-toluoyl chloride, is obtained.

Synthesis of this compound from 3-Methylbenzoyl Chloride

Proposed Experimental Protocol (Adapted)

Caution: Anhydrous hydrogen fluoride is highly toxic and causes severe burns. This procedure must be carried out in a well-ventilated fume hood with appropriate personal protective equipment, including rubber gloves and safety goggles.[2]

Materials:

  • 3-Methylbenzoyl chloride (equivalent to 2.0 moles)

  • Anhydrous hydrogen fluoride (excess, e.g., 2.5 moles)

  • Boric acid

  • Anhydrous sodium fluoride

  • Anhydrous sodium sulfate

Procedure: [2]

  • Anhydrous hydrogen fluoride is carefully distilled into a pre-weighed polyethylene transfer bottle cooled in a dry ice-acetone bath.

  • The reaction is conducted in a 1-liter polyolefin bottle or a fused silica flask, equipped with an inlet tube and a reflux condenser connected to a hydrogen chloride absorber.

  • 3-Methylbenzoyl chloride is placed in the reaction vessel.

  • Hydrogen fluoride gas is introduced from the transfer bottle through the inlet tube over approximately 1 hour. The evaporating hydrogen chloride will cool the reaction mixture.

  • After the addition is complete, the reaction mixture is warmed to 30–40°C and maintained at this temperature for 1 hour.

  • The reaction mixture is then washed in a glass separatory funnel with ice water containing dissolved boric acid to remove excess hydrogen fluoride.

  • The organic layer is separated, and anhydrous sodium fluoride and anhydrous sodium sulfate are added to it.

  • After standing for 30 minutes, the mixture is filtered and distilled to yield this compound.

Note: The yields for this type of reaction are typically in the range of 80-90%.[2]

Alternative Fluorination Methods

While the use of anhydrous hydrogen fluoride is a robust method, other fluorinating agents can be employed for the conversion of acyl chlorides to acyl fluorides. The Halex process, which utilizes anhydrous potassium fluoride in a high-boiling solvent, is a well-known halide exchange method, although it is more commonly applied to aryl chlorides.[3] The use of milder and more modern fluorinating reagents could also be explored, though specific protocols for 3-methylbenzoyl chloride would need to be developed.

Experimental Workflow and Logical Relationships

The synthesis of this compound follows a clear, sequential process. The following diagrams illustrate the overall workflow and the logical relationship between the key steps.

Synthesis_Workflow cluster_step1 Step 1: Acyl Chloride Formation cluster_step2 Step 2: Halide Exchange A 3-Methylbenzoic Acid B 3-Methylbenzoyl Chloride A->B Thionyl Chloride, DMF (cat.), 90°C C This compound B->C Anhydrous HF, 30-40°C

Caption: Overall synthesis workflow for this compound.

Logical_Relationship Start Starting Material: 3-Methylbenzoic Acid Intermediate Key Intermediate: 3-Methylbenzoyl Chloride Start->Intermediate Chlorination Product Final Product: This compound Intermediate->Product Fluorination

Caption: Logical progression from starting material to final product.

References

An In-depth Technical Guide to the Molecular Structure of 3-Methylbenzoyl Fluoride

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Direct experimental data for 3-methylbenzoyl fluoride is limited in publicly accessible scientific literature. This guide has been compiled by leveraging data from its close structural analog, 3-methylbenzoyl chloride, and the established chemical principles of acyl fluorides. All properties and protocols should be considered theoretical estimations until validated by experimental studies.

Introduction

This compound is an acyl fluoride derivative of benzoic acid. As a member of the acyl halide family, it is characterized by a carbonyl group bonded to a fluorine atom, which imparts unique reactivity and stability. While its chlorinated counterpart, 3-methylbenzoyl chloride, is a more common reagent, the study of this compound is of significant interest to researchers in organic synthesis and medicinal chemistry. The strategic incorporation of fluorine into molecules can profoundly influence their physicochemical and biological properties, including metabolic stability and binding affinity. This guide provides a comprehensive overview of the inferred molecular structure, properties, and potential applications of this compound, aimed at researchers, scientists, and drug development professionals.

Molecular Structure and Identification

The molecular structure of this compound consists of a benzene ring substituted at positions 1 and 3 with a benzoyl fluoride group and a methyl group, respectively. The presence of the highly electronegative fluorine atom is expected to polarize the carbonyl bond, influencing the molecule's reactivity.

Below is a diagram representing the 2D molecular structure of this compound.

synthesis_workflow start 3-Methylbenzoyl Chloride process Halogen Exchange Reaction start->process reagent Fluorinating Agent (e.g., KF, anhydrous HF) reagent->process product This compound process->product byproduct Chloride Salt (e.g., KCl) process->byproduct drug_development_utility acyl_fluoride This compound (Stable Acylating Agent) reaction Acylation Reaction (Amide/Ester Formation) acyl_fluoride->reaction nucleophile Bioactive Scaffold (with -NH₂ or -OH group) nucleophile->reaction drug_candidate Novel Drug Candidate (e.g., Amide or Ester Derivative) reaction->drug_candidate properties Improved Pharmacokinetic Properties (Potentially) drug_candidate->properties

Physical Properties of 3-Methylbenzoyl Fluoride: A Technical Examination

Author: BenchChem Technical Support Team. Date: November 2025

For the attention of: Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide addresses the physical properties of 3-methylbenzoyl fluoride. An extensive search of scientific literature and chemical databases indicates a significant lack of available experimental data for this specific compound. To provide valuable context for researchers, this document instead presents a comprehensive overview of the physical properties of structurally similar compounds: 4-fluoro-3-methylbenzoyl chloride, 3-methylbenzoyl chloride, and benzoyl fluoride. Furthermore, generalized experimental protocols for determining key physical properties are detailed, and a visual representation of the structural relationships between these molecules is provided.

Data Unavailability for this compound

Despite a thorough review of publicly accessible chemical databases and scientific literature, no specific experimental data for the physical properties (e.g., melting point, boiling point, density, solubility) of this compound could be located. This suggests that the compound may be novel, not widely synthesized, or that its characteristics have not been published in the sources reviewed.

Physical Properties of Structurally Related Compounds

To offer a useful point of reference, the known physical properties of three structurally related acyl halides are summarized below. These compounds share a benzoyl halide core with a methyl or fluoro substituent, providing a basis for informed estimation of the potential properties of this compound.

Property4-Fluoro-3-methylbenzoyl chloride3-Methylbenzoyl chlorideBenzoyl fluoride
Molecular Formula C₈H₆ClFOC₈H₇ClOC₇H₅FO
Molecular Weight 172.58 g/mol 154.59 g/mol 124.11 g/mol
Boiling Point 129-133 °C at 17 mmHg86 °C at 5 mmHg159-161 °C
Density 1.215 g/mL at 25 °C1.173 g/mL at 25 °C1.14 g/mL at 25 °C
Refractive Index n20/D 1.53201.5475-1.5495n20/D 1.496
Melting Point Not availableNot available-28 °C

Experimental Protocols for Physical Property Determination

The following sections outline generalized, standard laboratory procedures for determining the key physical properties of organic compounds.

Boiling Point Determination (Thiele Tube Method)

The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure. A common and efficient method for its determination on a microscale is the Thiele tube method.[1][2]

  • Apparatus: Thiele tube, thermometer, capillary tube (sealed at one end), small test tube, heating oil (e.g., mineral oil), and a heat source.

  • Procedure:

    • A small amount of the liquid sample is placed into the small test tube.

    • The capillary tube is placed inside the test tube with its open end submerged in the liquid.

    • The test tube is attached to the thermometer, ensuring the sample is level with the thermometer bulb.

    • The assembly is placed in the Thiele tube containing heating oil.

    • The side arm of the Thiele tube is gently heated, allowing convection currents to ensure uniform temperature distribution.

    • As the temperature rises, air trapped in the capillary tube will be expelled, seen as a stream of bubbles.

    • Heating is continued until a steady stream of bubbles emerges from the capillary tube.

    • The heat source is removed, and the apparatus is allowed to cool slowly.

    • The boiling point is the temperature at which the liquid begins to be drawn back into the capillary tube.[1][2]

Melting Point Determination (Capillary Method)

The melting point of a solid is the temperature at which it transitions to a liquid. It is a crucial indicator of purity.[3][4][5][6]

  • Apparatus: Melting point apparatus (e.g., Mel-Temp or Thiele tube), capillary tubes (sealed at one end), thermometer, and a finely powdered solid sample.

  • Procedure:

    • A small amount of the dry, finely powdered sample is packed into the sealed end of a capillary tube to a height of 2-3 mm.

    • The capillary tube is placed in the heating block of the melting point apparatus or attached to a thermometer in a Thiele tube.

    • The sample is heated at a steady, slow rate (approximately 1-2 °C per minute) as the expected melting point is approached.[4]

    • The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range.

    • The temperature at which the last crystal melts is recorded as the end of the melting range.

    • For a pure compound, this range is typically narrow (0.5-2 °C).[3]

Density Determination of a Liquid

Density is the mass per unit volume of a substance. For a liquid, it can be determined by accurately measuring the mass of a known volume.[7][8][9][10]

  • Apparatus: A volumetric flask or pycnometer, an analytical balance, and a temperature-controlled water bath.

  • Procedure:

    • The mass of a clean, dry volumetric flask is accurately measured.

    • The flask is filled to the calibration mark with the liquid sample, ensuring no air bubbles are present.

    • The filled flask is placed in a temperature-controlled water bath to reach thermal equilibrium.

    • The volume is adjusted precisely to the calibration mark.

    • The exterior of the flask is carefully dried, and its mass is measured again.

    • The density is calculated by dividing the mass of the liquid (mass of filled flask minus mass of empty flask) by the known volume of the flask.

Refractive Index Measurement

The refractive index of a liquid is the ratio of the speed of light in a vacuum to its speed in the liquid. It is a characteristic property that is sensitive to temperature and the wavelength of light used.[11][12][13]

  • Apparatus: An Abbe refractometer, a light source (typically a sodium lamp, D-line at 589 nm), and a constant temperature circulating bath.

  • Procedure:

    • The prisms of the refractometer are cleaned with a suitable solvent (e.g., acetone or ethanol) and allowed to dry.

    • A few drops of the liquid sample are placed on the surface of the measuring prism.

    • The prisms are closed and locked.

    • The light source is positioned, and the eyepiece is adjusted to bring the dividing line between the light and dark fields into sharp focus.

    • The dispersion compensator is adjusted to eliminate any color fringes from the dividing line.

    • The refractometer is adjusted so that the dividing line is centered on the crosshairs of the eyepiece.

    • The refractive index is read from the instrument's scale. The temperature should also be recorded.

Visualization of Structural Relationships

To visually contextualize the provided data, the following diagram illustrates the molecular structures of the requested compound, this compound, and the related compounds for which physical properties are available.

References

Navigating the Safety Landscape of 3-Methylbenzoyl Fluoride: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Hazard Identification and Classification

Acyl fluorides, such as 3-methylbenzoyl fluoride, are generally classified as corrosive and reactive compounds. Based on data from analogous substances, it is anticipated that this compound would be classified as follows:

  • Skin Corrosion/Irritation: Category 1B - Causes severe skin burns and eye damage.

  • Serious Eye Damage/Eye Irritation: Category 1 - Causes serious eye damage.

  • Corrosive to Metals: May be corrosive to metals.

  • Flammability: Combustible liquid.

Hazard Statement Summary:

Hazard ClassGHS Hazard Statement
Skin CorrosionH314: Causes severe skin burns and eye damage.
Eye DamageH318: Causes serious eye damage.
Corrosive to MetalsH290: May be corrosive to metals.

Physical and Chemical Properties

Quantitative data for this compound is not available. The table below presents data for closely related compounds to provide an estimation of its properties.

PropertyBenzoyl Fluoride[1][2]3-Methylbenzoyl Chloride[3]4-Fluoro-3-methylbenzoyl chloride[4]
Molecular Formula C7H5FOC8H7ClOC8H6ClFO
Molecular Weight 124.11 g/mol 154.59 g/mol 172.58 g/mol
Appearance Colorless liquid-Colorless to light yellow liquid
Boiling Point 160 °C86 °C / 5 mmHg129-133 °C / 17 mmHg
Density 1.14 g/cm³1.173 g/mL at 25 °C1.215 g/mL at 25 °C
Flash Point --98 °C (closed cup)

Toxicological Information

Specific toxicological data for this compound is not available. The primary toxicological concerns for acyl halides are their corrosive effects on skin, eyes, and the respiratory tract. Inhalation may cause severe respiratory irritation and delayed pulmonary edema.

Experimental Protocols: Safe Handling and Emergency Procedures

Given the anticipated hazards, stringent safety protocols must be implemented when working with this compound. The following are general procedural guidelines derived from information on analogous compounds.

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is essential.

PPE_Workflow start Initiate Work with This compound ppe_check Verify Availability and Proper Function of PPE start->ppe_check hand_protection Wear Chemical Resistant Gloves (e.g., Butyl rubber, Viton®) ppe_check->hand_protection eye_protection Wear Chemical Safety Goggles and a Face Shield ppe_check->eye_protection body_protection Wear a Flame-Retardant Lab Coat and Closed-toe Shoes ppe_check->body_protection respiratory_protection Use in a Certified Chemical Fume Hood. Have an appropriate respirator available for emergency use. ppe_check->respiratory_protection end_ppe Proceed with Experiment hand_protection->end_ppe eye_protection->end_ppe body_protection->end_ppe respiratory_protection->end_ppe

Caption: Personal Protective Equipment (PPE) Workflow.

Spill Response Protocol

In the event of a spill, a clear and immediate response is crucial to mitigate exposure and environmental contamination.

Spill_Response spill Spill of this compound Occurs evacuate Evacuate Immediate Area spill->evacuate ventilate Ensure Adequate Ventilation (Fume Hood On) evacuate->ventilate ppe Don Appropriate PPE (Gloves, Goggles, Respirator if necessary) ventilate->ppe contain Contain Spill with Inert Absorbent Material (e.g., Vermiculite, Sand) ppe->contain neutralize Neutralize with a Mild Base (e.g., Sodium Bicarbonate Solution) - Use with Caution - contain->neutralize collect Collect Absorbed Material into a Labeled, Sealable Container neutralize->collect decontaminate Decontaminate Spill Area with a suitable solvent, followed by soap and water. collect->decontaminate dispose Dispose of Waste as Hazardous Chemical Waste decontaminate->dispose report Report the Incident to a Supervisor and EHS dispose->report

Caption: Spill Response Workflow.

First-Aid Measures

Immediate and appropriate first aid is critical in case of exposure.

Exposure RouteFirst-Aid Procedure
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Get medical attention immediately.
Skin Contact Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Get medical attention immediately.
Inhalation Remove from exposure and move to fresh air immediately. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Get medical attention immediately.
Ingestion Do NOT induce vomiting. If victim is conscious and alert, give 2-4 cupfuls of milk or water. Never give anything by mouth to an unconscious person. Get medical attention immediately.

Storage and Handling

Proper storage and handling are essential to maintain the stability of the compound and prevent accidents.

  • Storage: Store in a cool, dry, well-ventilated area away from incompatible substances. Keep containers tightly closed. Store in a corrosion-resistant container.

  • Handling: Use only in a chemical fume hood. Avoid breathing vapor or mist. Avoid contact with eyes, skin, and clothing. Wash hands thoroughly after handling.

Logical Relationships: Hazard Mitigation

A logical approach to hazard mitigation involves a hierarchy of controls.

Hazard_Mitigation substance {this compound | Corrosive, Reactive} controls Engineering Controls Administrative Controls Personal Protective Equipment (PPE) substance->controls Mitigated by engineering Fume Hood Emergency Shower Eyewash Station controls:f0->engineering administrative Standard Operating Procedures (SOPs) Chemical Hygiene Plan Training controls:f1->administrative ppe Gloves Goggles Face Shield Lab Coat controls:f2->ppe

Caption: Hazard Mitigation Hierarchy.

Conclusion

References

Stability and Storage of 3-Methylbenzoyl Fluoride: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Methylbenzoyl fluoride is a valuable reagent in organic synthesis, particularly in the formation of amides and esters. As with other acyl fluorides, its utility is intrinsically linked to its stability and proper handling. This technical guide provides a comprehensive overview of the stability and recommended storage conditions for this compound. It outlines the principal decomposition pathways and details experimental protocols for assessing its stability, drawing upon established analytical techniques. While specific quantitative stability data for this compound is not extensively available in public literature, this guide consolidates information on closely related benzoyl fluoride derivatives to provide a robust framework for its handling and use in research and development.

Introduction

Acyl fluorides, including this compound, are known for their unique reactivity profile, balancing sufficient electrophilicity for synthetic transformations with greater stability compared to their acyl chloride or bromide counterparts.[1] This enhanced stability, particularly towards hydrolysis, makes them attractive reagents in complex molecule synthesis.[1] However, like all acyl halides, this compound is susceptible to degradation, primarily through hydrolysis, which can impact reaction yields, purity of products, and overall experimental reproducibility. Understanding the factors that influence its stability and adhering to appropriate storage and handling protocols are therefore critical for its effective use.

General Stability and Effects of Substitution

While specific kinetic data for the hydrolysis of this compound is scarce, the stability of benzoyl fluoride derivatives is influenced by the electronic properties of the substituents on the aromatic ring. The methyl group at the 3-position (meta) of the benzoyl fluoride ring is a weak electron-donating group. Electron-donating groups can slightly destabilize the acyl fluoride by increasing the electron density at the carbonyl carbon, potentially making it more susceptible to nucleophilic attack. Conversely, electron-withdrawing groups can enhance stability. For instance, studies on substituted benzyl fluorides have shown that electron-withdrawing groups, such as a chloro substituent, can increase the compound's stability.[2]

Table 1: Qualitative Stability of Substituted Benzoyl Halides

Substituent TypePositionExpected Effect on StabilityRationale
Electron-Donating (e.g., -CH₃, -OCH₃)Ortho, ParaDecreaseIncreases electron density at the carbonyl carbon, enhancing reactivity with nucleophiles.
Electron-Donating (e.g., -CH₃, -OCH₃)MetaSlight DecreaseInductive electron donation slightly increases reactivity.
Electron-Withdrawing (e.g., -NO₂, -Cl)Ortho, Para, MetaIncreaseDecreases electron density at the carbonyl carbon, reducing reactivity with nucleophiles.[2]

Recommended Storage and Handling

Proper storage and handling are paramount to preserving the integrity of this compound. The primary consideration is the strict exclusion of moisture.

Table 2: Recommended Storage Conditions for this compound

ParameterRecommendationRationale
Atmosphere Store under an inert atmosphere (e.g., nitrogen or argon).Prevents hydrolysis from atmospheric moisture.
Temperature Store in a cool, dry place. Refrigeration is recommended for long-term storage.Reduces the rate of potential decomposition reactions.
Container Use a tightly sealed container with a corrosion-resistant cap (e.g., PTFE liner).Prevents ingress of moisture and air. Acyl fluorides can be corrosive.
Handling Handle in a fume hood, using appropriate personal protective equipment (gloves, safety glasses). Dispense under an inert atmosphere whenever possible.Protects the user from corrosive and potentially lachrymatory vapors and prevents contamination of the reagent.

Decomposition Pathway

The principal pathway for the degradation of this compound is hydrolysis, which results in the formation of 3-methylbenzoic acid and hydrogen fluoride. This reaction is initiated by the nucleophilic attack of water on the electrophilic carbonyl carbon.

3-Methylbenzoyl_Fluoride This compound Intermediate Tetrahedral Intermediate 3-Methylbenzoyl_Fluoride->Intermediate Nucleophilic Attack Water H₂O (Moisture) Water->Intermediate 3-Methylbenzoic_Acid 3-Methylbenzoic Acid Intermediate->3-Methylbenzoic_Acid HF Hydrogen Fluoride Intermediate->HF

Figure 1. Hydrolysis decomposition pathway of this compound.

Experimental Protocols for Stability Assessment

Assessing the stability of this compound involves subjecting the compound to stress conditions and monitoring its degradation over time using appropriate analytical techniques.

Forced Degradation Study

A forced degradation study can be performed to identify potential degradation products and determine the intrinsic stability of the molecule.

  • Sample Preparation : Prepare solutions of this compound in an appropriate anhydrous aprotic solvent (e.g., acetonitrile, dichloromethane).

  • Stress Conditions : Subject the solutions to various stress conditions, including:

    • Hydrolytic Stress : Add a controlled amount of water to the solution.

    • Thermal Stress : Store the solutions at elevated temperatures (e.g., 40°C, 60°C).

    • Photolytic Stress : Expose the solutions to UV and visible light.

  • Time Points : Collect aliquots of the stressed samples at predetermined time intervals (e.g., 0, 2, 4, 8, 24 hours).

  • Analysis : Analyze the aliquots using a suitable stability-indicating analytical method to quantify the amount of remaining this compound and any degradation products.

Analytical Methods

5.2.1. High-Performance Liquid Chromatography (HPLC)

HPLC is a powerful technique for separating and quantifying the parent compound and its degradation products.[3][4]

  • Column : A C18 reversed-phase column is typically suitable.

  • Mobile Phase : A gradient elution with a mixture of an aqueous buffer (e.g., phosphate buffer) and an organic solvent (e.g., acetonitrile) is commonly used.[4] The initial mobile phase should have a high organic content to prevent on-column hydrolysis.

  • Detection : UV detection at a wavelength where both the parent compound and the primary degradant (3-methylbenzoic acid) have significant absorbance.

  • Quantification : The percentage of remaining this compound can be calculated by comparing the peak area at each time point to the initial peak area.

5.2.2. Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS can be used for the analysis of volatile compounds and to identify degradation products by their mass spectra.[5]

  • Derivatization : To analyze the non-volatile degradation product (3-methylbenzoic acid) by GC, a derivatization step to form a more volatile ester (e.g., by reaction with a silylating agent) may be necessary.[5]

  • Column : A non-polar or medium-polarity capillary column is typically used.

  • Injection : A split/splitless injector is common.

  • Detection : Mass spectrometry provides structural information for the identification of unknown degradation products.

5.2.3. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy, particularly ¹H and ¹⁹F NMR, can be used to monitor the degradation of this compound in real-time.[6]

  • ¹H NMR : The appearance of new signals corresponding to the protons of 3-methylbenzoic acid and the disappearance of signals from this compound can be monitored.

  • ¹⁹F NMR : This is a highly specific method for monitoring the acyl fluoride. The disappearance of the characteristic signal for the fluorine atom in this compound can be quantified against an internal standard.[6]

  • Procedure : A solution of this compound in a deuterated aprotic solvent (e.g., CDCl₃, CD₃CN) is prepared in an NMR tube. A known amount of an internal standard is added. The degradation is initiated (e.g., by adding a small amount of D₂O), and spectra are acquired at regular intervals.

cluster_prep Sample Preparation cluster_analysis Time-Point Analysis cluster_data Data Interpretation Sample This compound in Anhydrous Solvent Stress Introduce Stressor (e.g., Water, Heat) Sample->Stress Timepoints Collect Aliquots at t=0, t=1, t=2... Stress->Timepoints Analytical_Method Analyze by HPLC, GC-MS, or NMR Timepoints->Analytical_Method Quantify Quantify Remaining This compound Analytical_Method->Quantify Identify Identify Degradation Products Analytical_Method->Identify Kinetics Determine Degradation Rate Quantify->Kinetics Identify->Kinetics

Figure 2. General experimental workflow for stability assessment.

Conclusion

This compound is a moderately stable acyl fluoride that requires careful handling and storage to prevent degradation, primarily through hydrolysis. By understanding the factors that influence its stability and implementing the recommended storage conditions, researchers can ensure the reagent's integrity and achieve reliable results in their synthetic applications. The experimental protocols outlined in this guide provide a framework for a thorough stability assessment, enabling users to characterize the stability profile of this compound under their specific experimental conditions.

References

A Comprehensive Technical Guide to 3-Methylbenzoyl Halides

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide provides a detailed overview of 3-methylbenzoyl halides, with a primary focus on 3-methylbenzoyl chloride due to the limited availability of data on 3-methylbenzoyl fluoride. Acyl halides are a class of organic compounds that are widely utilized in organic synthesis, including in the development of pharmaceutical agents. They serve as reactive intermediates for the formation of esters, amides, and other carbonyl derivatives. This document consolidates key chemical data, and structural information to support researchers and professionals in the field of drug development and chemical synthesis.

Nomenclature and Identification

The systematic naming of acyl halides follows the IUPAC (International Union of Pure and Applied Chemistry) conventions. The compound "this compound" would be the acyl fluoride derivative of 3-methylbenzoic acid. However, the more commonly referenced and commercially available compound is 3-methylbenzoyl chloride.

IUPAC Name: 3-methylbenzoyl chloride[1][2]

Synonyms:

  • m-Toluoyl chloride[1][2][3]

  • Benzoyl chloride, 3-methyl-[1][2]

  • m-toluenecarbonyl chloride[1]

  • meta-toluoyl chloride[1]

  • 3-Toluoyl chloride[2][3]

  • m-Methylbenzoyl chloride[2][3]

  • m-Toluyl chloride[2][3]

  • meta Methyl benzoyl chloride[2][3]

  • 3-Methyl-Benzoyl Chloride[1]

  • 3-methylbenzoic acid chloride[1]

Chemical and Physical Properties

The following table summarizes the key physical and chemical properties of 3-methylbenzoyl chloride. This data is essential for its handling, application in experimental settings, and for computational modeling.

PropertyValueSource
Molecular Formula C8H7ClO[1][2]
Molecular Weight 154.59 g/mol [1]
CAS Number 1711-06-4[1][2][3][4]
Appearance Clear yellow Liquid[5]
Density 1.250 g/cm³[5]
Boiling Point 223.4 °C at 760 mmHg[5]
Flash Point 88.9 °C[5]
Refractive Index 1.531-1.533[5]

Experimental Protocols

Detailed experimental protocols for the synthesis and reactions of 3-methylbenzoyl halides are typically found in specialized chemical literature and patents. A general laboratory-scale synthesis of an acyl chloride like 3-methylbenzoyl chloride from the corresponding carboxylic acid (3-methylbenzoic acid) would typically involve refluxing the carboxylic acid with a chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). The reaction is often performed in an inert solvent. Purification is usually achieved by distillation under reduced pressure.

Due to the reactive nature of acyl halides, all manipulations should be carried out in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses) must be worn. These compounds are sensitive to moisture and will hydrolyze to the corresponding carboxylic acid.

Logical Relationships in Synthesis

The following diagram illustrates the general synthetic relationship between a substituted benzoic acid and its corresponding acyl halide derivatives, which are key intermediates in the synthesis of other carbonyl compounds.

General Synthesis Pathway of Benzoyl Halide Derivatives cluster_reactants Starting Material cluster_reagents Reagents cluster_products Acyl Halide Intermediates cluster_derivatives Further Derivatives 3-Methylbenzoic_Acid 3-Methylbenzoic Acid 3-Methylbenzoyl_Chloride 3-Methylbenzoyl Chloride 3-Methylbenzoic_Acid->3-Methylbenzoyl_Chloride Chlorination 3-Methylbenzoyl_Fluoride This compound 3-Methylbenzoic_Acid->3-Methylbenzoyl_Fluoride Fluorination Thionyl_Chloride Thionyl Chloride (SOCl₂) or Oxalyl Chloride ((COCl)₂) Thionyl_Chloride->3-Methylbenzoyl_Chloride Potassium_Fluoride Potassium Fluoride (KF) Potassium_Fluoride->3-Methylbenzoyl_Fluoride Esters Esters 3-Methylbenzoyl_Chloride->Esters Esterification (with alcohol) Amides Amides 3-Methylbenzoyl_Chloride->Amides Amidation (with amine) 3-Methylbenzoyl_Fluoride->Esters Esterification (with alcohol) 3-Methylbenzoyl_Fluoride->Amides Amidation (with amine)

Caption: Synthetic pathways from 3-methylbenzoic acid to its acyl halide derivatives and subsequent products.

References

Commercial Availability and Synthetic Guidance for 3-Methylbenzoyl Fluoride

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Methylbenzoyl fluoride is a valuable reagent in organic synthesis, particularly in the development of novel pharmaceutical compounds and agrochemicals. Its direct commercial availability is limited, necessitating a synthetic approach for its acquisition in a laboratory setting. This technical guide provides a comprehensive overview of the commercial availability of the key precursor, 3-methylbenzoyl chloride, and presents a detailed experimental protocol for the synthesis of this compound.

Commercial Availability of the Precursor: 3-Methylbenzoyl Chloride

A summary of prominent suppliers for 3-methylbenzoyl chloride (CAS No. 1711-06-4) is provided below. Pricing is typically available upon request from the respective vendors.

SupplierProduct NamePurityAvailable QuantitiesCAS Number
Sigma-Aldrichm-Toluoyl chloride99%Grams to Kilograms1711-06-4
TCI Chemicalsm-Toluoyl Chloride>98.0% (GC)Grams to Kilograms1711-06-4[1]
Molport3-methylbenzoyl chloride95-97%Grams1711-06-4[2]
Biosynthm-Toluoyl ChlorideNot specifiedNot specified1711-06-4[3]
BLD Pharm3-Methylbenzoyl chlorideNot specifiedNot specified1711-06-4[4]
Spectrum Chemicalm-Toluoyl ChlorideNot specifiedNot specified1711-06-4[5]
Matrix Fine Chemicals3-METHYLBENZOYL CHLORIDENot specifiedNot specified1711-06-4[6]

Synthesis of this compound from 3-Methylbenzoyl Chloride

The conversion of an acyl chloride to an acyl fluoride is a standard transformation in organic chemistry. The following protocol is a general and reliable method that can be adapted for the synthesis of this compound.

Experimental Protocol: Halogen Exchange Reaction

This procedure is based on the well-established method of converting carboxylic acid chlorides to fluorides using a suitable fluoride salt.

Materials:

  • 3-Methylbenzoyl chloride (CAS: 1711-06-4)

  • Anhydrous Potassium Fluoride (KF) or Cesium Fluoride (CsF)

  • Anhydrous solvent (e.g., acetonitrile, dichloromethane, or sulfolane)

  • Phase-transfer catalyst (e.g., 18-crown-6 or tetrabutylammonium fluoride), optional but recommended for KF.

  • Inert gas (Nitrogen or Argon)

  • Standard laboratory glassware for anhydrous reactions (e.g., round-bottom flask, condenser, magnetic stirrer)

  • Distillation apparatus

Procedure:

  • Preparation: Under an inert atmosphere (nitrogen or argon), add finely powdered and dried potassium fluoride (or cesium fluoride, which is more reactive but also more expensive) to a round-bottom flask equipped with a magnetic stirrer and a reflux condenser. A 1.5 to 2.0 molar excess of the fluoride salt relative to the 3-methylbenzoyl chloride is recommended.

  • Solvent Addition: Add a suitable anhydrous solvent to the flask. Acetonitrile is a common choice. If using potassium fluoride, the addition of a catalytic amount of a phase-transfer catalyst can significantly improve the reaction rate.

  • Reactant Addition: Slowly add 3-methylbenzoyl chloride to the stirred suspension of the fluoride salt in the solvent at room temperature. The reaction is often exothermic, and cooling with an ice bath may be necessary to control the initial reaction rate.

  • Reaction: After the initial addition, heat the reaction mixture to reflux and monitor the progress of the reaction by a suitable analytical method (e.g., TLC, GC-MS, or IR spectroscopy). The disappearance of the starting material and the appearance of the product can be tracked. The C=O stretching frequency in the IR spectrum will shift to a higher wavenumber for the acyl fluoride compared to the acyl chloride.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Filter the reaction mixture to remove the inorganic salts (KCl or CsCl and excess fluoride salt).

  • Purification: Carefully remove the solvent from the filtrate under reduced pressure. The crude this compound can then be purified by vacuum distillation.

Safety Precautions:

  • Acyl halides are corrosive and lachrymatory. All manipulations should be performed in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

  • Anhydrous conditions are crucial for the success of this reaction, as moisture will hydrolyze the acyl halides.

Visualizing the Synthesis Pathway

The following diagram illustrates the straightforward synthetic route from the commercially available precursor to the desired product.

Synthesis_Pathway Precursor 3-Methylbenzoyl Chloride (Commercially Available) Product This compound Precursor->Product Halogen Exchange Reagent Potassium Fluoride (KF) or Cesium Fluoride (CsF) Byproduct Potassium Chloride (KCl) or Cesium Chloride (CsCl)

References

Synthesis of 3-Methylbenzoyl Fluoride: A Comprehensive Technical Review

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the synthetic routes for 3-methylbenzoyl fluoride, a valuable reagent and building block in organic synthesis and drug discovery. This document details the primary synthetic pathways, provides detailed experimental protocols for key reactions, and presents quantitative data from analogous transformations to guide researchers in their synthetic endeavors.

Introduction

This compound is an acyl fluoride, a class of organic compounds characterized by the -COF functional group. Acyl fluorides are valuable alternatives to the more common acyl chlorides in organic synthesis due to their unique reactivity profile. They are generally more stable towards hydrolysis and less prone to side reactions, while still being sufficiently reactive for a wide range of transformations, including acylation of amines, alcohols, and arenes. The presence of the methyl group at the 3-position of the benzene ring provides steric and electronic modifications that can be exploited in the synthesis of complex molecules and active pharmaceutical ingredients.

This guide will focus on the two primary and most practical synthetic strategies for the preparation of this compound:

  • Route 1: Halogen Exchange from 3-Methylbenzoyl Chloride. This is a two-step process involving the initial conversion of 3-methylbenzoic acid to 3-methylbenzoyl chloride, followed by a halogen exchange reaction to yield the desired acyl fluoride.

  • Route 2: Direct Fluorination of 3-Methylbenzoic Acid. This approach involves the direct conversion of the carboxylic acid to the acyl fluoride using a suitable fluorinating agent.

Synthetic Pathways and Methodologies

The synthesis of this compound can be approached from either 3-methylbenzoic acid or its corresponding acyl chloride. The choice of method will depend on the availability of starting materials, the desired scale of the reaction, and the specific reagents and equipment available in the laboratory.

Route 1: Synthesis via 3-Methylbenzoyl Chloride

This is a robust and high-yielding approach that proceeds in two distinct steps.

Step 1: Synthesis of 3-Methylbenzoyl Chloride

The first step is the conversion of 3-methylbenzoic acid to 3-methylbenzoyl chloride. A highly efficient and widely used method involves the use of thionyl chloride (SOCl₂) with a catalytic amount of N,N-dimethylformamide (DMF).

Step 2: Fluorination of 3-Methylbenzoyl Chloride

The second step is the conversion of the synthesized 3-methylbenzoyl chloride to this compound. A common and effective method for this halogen exchange is the reaction with anhydrous hydrogen fluoride (HF).

Route 2: Direct Synthesis from 3-Methylbenzoic Acid

Direct conversion of a carboxylic acid to an acyl fluoride offers the advantage of a one-step process. Several modern fluorinating agents can achieve this transformation efficiently. One of the most effective and commonly used reagents for this purpose is cyanuric fluoride.

Experimental Protocols

The following sections provide detailed experimental procedures for the key reactions described above. These protocols are based on well-established literature precedents for analogous substrates and can be adapted for the synthesis of this compound.

Protocol for the Synthesis of 3-Methylbenzoyl Chloride from 3-Methylbenzoic Acid[1]

Materials:

  • 3-Methylbenzoic acid (m-toluic acid)

  • Thionyl chloride (SOCl₂)

  • N,N-Dimethylformamide (DMF)

  • A 1000 mL three-necked flask equipped with a thermometer, a mechanical stirrer, a reflux condenser, and a gas absorption device.

Procedure:

  • To the three-necked flask, add 540.56 g of 3-methylbenzoic acid, 573.0 g of thionyl chloride, and 1.0 g of N,N-dimethylformamide.

  • Heat the reaction mixture to 90°C with continuous stirring.

  • Maintain the reaction at this temperature for 3 hours. The reaction is complete when the system becomes a clear solution.

  • After the reaction is complete, remove the excess thionyl chloride by distillation under reduced pressure.

  • The resulting product is 3-methylbenzoyl chloride.

Quantitative Data (for 3-methylbenzoyl chloride synthesis):

ParameterValueReference
Yield99.3%[1]
Purity98.2%[1]
Protocol for the Synthesis of this compound from 3-Methylbenzoyl Chloride[2]

Materials:

  • 3-Methylbenzoyl chloride

  • Anhydrous hydrogen fluoride (HF)

  • Polyethylene or copper reaction vessel

  • Vigreux column for distillation

Procedure:

  • Place 2.0 moles of 3-methylbenzoyl chloride into the reaction vessel.

  • Introduce 2.5 moles of anhydrous hydrogen fluoride gas by distillation from a transfer bottle through an inlet tube over approximately 1 hour. The evaporating hydrogen chloride will cool the reaction mixture.

  • After the addition is complete, warm the reaction mixture to 30–40°C and maintain this temperature for 1 hour.

  • Wash the mixture in a separatory funnel with 500 mL of ice water containing 12.5 g (0.2 moles) of boric acid.

  • Quickly separate the organic layer and add 10 g of anhydrous sodium fluoride and 10 g of anhydrous sodium sulfate.

  • Allow the mixture to stand for 30 minutes, then filter and distill through a short Vigreux column to obtain this compound.

Quantitative Data (for analogous benzoyl fluoride synthesis):

ParameterValueReference
Yield80-90%[2]
Protocol for the Direct Synthesis of this compound from 3-Methylbenzoic Acid using Cyanuric Fluoride[3]

Materials:

  • 3-Methylbenzoic acid

  • Cyanuric fluoride

  • Pyridine

  • Acetonitrile

  • Standard glassware for organic synthesis

Procedure:

  • In a reaction flask, dissolve 0.12 mol of cyanuric fluoride in 125 mL of acetonitrile.

  • In a separate flask, prepare a solution of 0.3 mol of 3-methylbenzoic acid and 0.3 mol of pyridine in 125 mL of acetonitrile.

  • Add the solution of 3-methylbenzoic acid and pyridine to the cyanuric fluoride solution over 10 minutes at room temperature with stirring.

  • Continue to stir the reaction mixture for an additional 50 minutes.

  • Upon completion of the reaction, pour the mixture into ice-water.

  • Extract the aqueous mixture with ether.

  • Dry the ether extract with sodium sulfate.

  • Evaporate the ether to obtain this compound.

Quantitative Data (for analogous benzoyl fluoride synthesis):

ParameterValueReference
Yield97%[3]

Visualized Synthetic Workflows

The following diagrams illustrate the logical flow of the synthetic pathways described in this guide.

Synthesis_Workflow cluster_start Starting Material cluster_route1 Route 1: Two-Step Synthesis cluster_route2 Route 2: Direct Synthesis cluster_end Final Product 3_Methylbenzoic_Acid 3-Methylbenzoic Acid 3_Methylbenzoyl_Chloride 3-Methylbenzoyl Chloride 3_Methylbenzoic_Acid->3_Methylbenzoyl_Chloride Step 1 3_Methylbenzoyl_Fluoride This compound 3_Methylbenzoic_Acid->3_Methylbenzoyl_Fluoride Direct Fluorination 3_Methylbenzoyl_Chloride->3_Methylbenzoyl_Fluoride Step 2 Thionyl_Chloride SOCl₂, DMF Anhydrous_HF Anhydrous HF Cyanuric_Fluoride Cyanuric Fluoride, Pyridine

Caption: Overall synthetic workflow for this compound.

Route_Comparison cluster_route1 Route 1 cluster_route2 Route 2 Start 3-Methylbenzoic Acid Step1 Thionyl Chloride (SOCl₂) Catalytic DMF Direct_Fluorination Cyanuric Fluoride Pyridine Intermediate 3-Methylbenzoyl Chloride Step2 Anhydrous Hydrogen Fluoride (HF) Product This compound Step1->Intermediate Step2->Product Direct_Fluorination->Product

Caption: Comparison of the two primary synthetic routes.

Conclusion

The synthesis of this compound is readily achievable through well-established synthetic methodologies. The two-step process via the corresponding acyl chloride offers a high-yielding and robust route, while the direct fluorination of 3-methylbenzoic acid provides a more streamlined, one-pot alternative. The choice of synthetic strategy will be dictated by the specific requirements of the research, including scale, available reagents, and desired purity. The detailed protocols and comparative data presented in this guide are intended to provide researchers with the necessary information to successfully synthesize this compound for their applications in drug development and organic synthesis.

References

An In-depth Technical Guide to the Solubility of 3-Methylbenzoyl Fluoride in Organic Solvents

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 3-methylbenzoyl fluoride in various organic solvents. Due to the limited availability of precise quantitative data in publicly accessible literature, this guide leverages established chemical principles, qualitative data from structurally analogous compounds, and standardized experimental protocols to offer a robust framework for researchers and professionals in drug development and chemical synthesis.

Core Concepts in Solubility

The solubility of a compound is governed by the principle of "like dissolves like," which states that substances with similar polarities are more likely to be soluble in one another. This compound is a polar molecule due to the presence of the highly electronegative fluorine and oxygen atoms in the acyl fluoride group. The aromatic ring and the methyl group contribute some nonpolar character. Therefore, it is anticipated to exhibit higher solubility in polar organic solvents and lower solubility in nonpolar solvents.

It is also crucial to consider the reactivity of this compound, particularly with protic solvents. Acyl fluorides are known to be sensitive to hydrolysis, reacting with water to form the corresponding carboxylic acid (3-methylbenzoic acid) and hydrogen fluoride.[1] Similar reactions can occur with other protic solvents like alcohols, albeit typically at a slower rate.

Predicted Solubility of this compound

Based on the solubility of the closely related compound benzoyl fluoride and general principles of organic chemistry, the following table summarizes the predicted qualitative solubility of this compound in a range of common organic solvents. Benzoyl fluoride is known to be soluble in ethanol, diethyl ether, and acetone.[1] The presence of a methyl group on the benzene ring in this compound is expected to slightly increase its affinity for less polar solvents compared to its unsubstituted counterpart.

Solvent ClassSolvent NamePredicted SolubilityRationale
Polar Protic MethanolSoluble (with potential for slow reaction)The polar nature of methanol aligns with the polarity of this compound. However, as a protic solvent, it may slowly react with the acyl fluoride to form the corresponding methyl ester.
EthanolSoluble (with potential for slow reaction)Similar to methanol, ethanol is a polar protic solvent and is expected to dissolve this compound, with the possibility of a slow esterification reaction.[1]
Polar Aprotic AcetoneSolubleAcetone is a polar aprotic solvent, making it a good candidate for dissolving polar molecules like this compound without the risk of reaction.[1]
AcetonitrileSolubleAcetonitrile is a polar aprotic solvent commonly used in organic reactions and is expected to be a suitable solvent.
Dichloromethane (DCM)SolubleDichloromethane is a widely used solvent in syntheses involving acyl fluorides, suggesting good solubility.[2]
Tetrahydrofuran (THF)SolubleTHF is a polar aprotic ether that is a good solvent for a wide range of organic compounds and is expected to dissolve this compound.
Ethyl AcetateSolubleEthyl acetate is a moderately polar aprotic solvent and should be a suitable solvent for this compound.
Dimethylformamide (DMF)SolubleDMF is a highly polar aprotic solvent known for its excellent solvating power for a wide range of organic compounds.
Dimethyl Sulfoxide (DMSO)SolubleDMSO is a highly polar aprotic solvent and is expected to be an effective solvent for this compound.
Nonpolar TolueneSparingly Soluble to InsolubleToluene is a nonpolar aromatic solvent and is expected to have limited ability to dissolve the polar this compound.
HexaneInsolubleHexane is a nonpolar aliphatic solvent and is unlikely to dissolve the polar this compound.
Aqueous WaterInsoluble (Reacts)This compound is expected to be immiscible with water and will undergo hydrolysis to form 3-methylbenzoic acid and hydrofluoric acid.[1]

Experimental Protocol for Solubility Determination

The following is a general experimental protocol for determining the qualitative solubility of an organic compound like this compound in various organic solvents. This protocol can be adapted for quantitative analysis by precisely measuring the mass of the solute and the volume of the solvent required to achieve saturation.

Materials:

  • This compound

  • A selection of organic solvents (e.g., as listed in the table above)

  • Small test tubes or vials

  • Vortex mixer or shaker

  • Graduated pipettes or micropipettes

  • Analytical balance

Procedure:

  • Preparation: Add a precisely weighed amount of this compound (e.g., 10 mg) to a clean, dry test tube.

  • Solvent Addition: Add a small, measured volume of the test solvent (e.g., 0.1 mL) to the test tube.

  • Mixing: Vigorously agitate the mixture using a vortex mixer or by shaking for a set period (e.g., 1-2 minutes) to facilitate dissolution.

  • Observation: Visually inspect the solution to determine if the solid has completely dissolved.

  • Incremental Solvent Addition: If the solid has not fully dissolved, continue to add small, measured increments of the solvent, mixing thoroughly after each addition, until the solid is completely dissolved or a maximum volume of solvent (e.g., 1 mL) has been added.

  • Classification:

    • Soluble: If the compound dissolves completely in a small amount of solvent.

    • Sparingly Soluble: If a significant amount of solvent is required to dissolve the compound.

    • Insoluble: If the compound does not dissolve even after the addition of the maximum volume of solvent.

  • Record Keeping: Meticulously record the volume of solvent required to dissolve the specified amount of this compound for each solvent tested.

Safety Precautions:

  • This compound and its related compounds are lachrymatory and should be handled in a well-ventilated fume hood.

  • Always wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

  • Be aware of the potential for reaction with protic solvents and handle accordingly.

Visualizing the Experimental Workflow

The following diagram illustrates the logical workflow for determining the solubility of an organic compound.

G Experimental Workflow for Solubility Determination cluster_start Preparation cluster_procedure Experimental Steps cluster_decision Decision Point cluster_outcome Outcome cluster_loop Iterative Addition start Start weigh Weigh 10 mg of This compound start->weigh add_solvent Add 0.1 mL of Test Solvent weigh->add_solvent mix Vortex/Shake for 1-2 minutes add_solvent->mix observe Observe for Dissolution mix->observe dissolved Completely Dissolved? observe->dissolved soluble Record as 'Soluble' dissolved->soluble Yes max_vol Max Volume Reached? dissolved->max_vol insoluble Record as 'Insoluble' sparingly_soluble Record as 'Sparingly Soluble' max_vol->add_solvent No max_vol->insoluble Yes, Not Dissolved max_vol->sparingly_soluble Partially Dissolved

Solubility Determination Workflow

Conclusion

References

Quantum Chemical Calculations for Benzoyl Fluoride: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Benzoyl fluoride (C₇H₅FO) is an acyl fluoride of significant interest due to its role as a reactive intermediate in organic synthesis and as a building block in the development of novel pharmaceuticals and materials.[1][2][3] A thorough understanding of its molecular structure, vibrational properties, and electronic characteristics is crucial for predicting its reactivity and designing new applications. Quantum chemical calculations provide a powerful theoretical framework for elucidating these properties at the atomic level. This guide offers an in-depth overview of the computational methodologies and findings related to benzoyl fluoride, intended for researchers, scientists, and professionals in drug development.

Computational Methodology

The primary approach for the quantum chemical analysis of benzoyl fluoride involves Density Functional Theory (DFT), a robust method for calculating the electronic structure of molecules.[1][2] For enhanced accuracy in energy calculations, Møller-Plesset perturbation theory (MP2) has also been employed.[1][2]

Software and Basis Sets: The calculations are typically performed using the GAUSSIAN suite of programs, with molecular structures and orbitals visualized using GaussView.[2][4] A common and reliable level of theory for these calculations is the B3LYP functional combined with the aug-cc-pVTZ basis set, which has been shown to provide results in good agreement with experimental data for benzoyl fluoride.[1][2][5]

Computational Workflow: The general workflow for the quantum chemical analysis of benzoyl fluoride is depicted in the diagram below. The process begins with the definition of the initial molecular geometry, followed by an optimization to find the lowest energy conformation. Subsequent frequency calculations are performed to confirm the nature of the stationary point and to obtain vibrational spectra. Finally, various electronic properties are calculated from the optimized geometry.

G Computational Workflow for Benzoyl Fluoride A Initial Structure Input (Benzoyl Fluoride) B Geometry Optimization (e.g., B3LYP/aug-cc-pVTZ) A->B C Frequency Calculation B->C D Optimized Molecular Geometry (Bond Lengths, Angles) B->D F Electronic Property Calculation (HOMO-LUMO, Dipole Moment, NMR) B->F E Vibrational Frequencies (IR & Raman Spectra) C->E H Comparison with Experimental Data D->H E->H G Calculated Electronic Properties F->G G->H

Caption: A diagram illustrating the logical workflow for quantum chemical calculations of benzoyl fluoride.

Data Presentation

Molecular Geometry

The molecular structure of benzoyl fluoride has been determined through single-crystal X-ray analysis and corroborated by DFT calculations.[1][5] The optimized geometrical parameters are in good agreement with the experimental findings.[1]

Table 1: Selected Interatomic Distances (Å) for Benzoyl Fluoride

ParameterMolecule 1 (Experimental)Molecule 2 (Experimental)Calculated (B3LYP/aug-cc-pVTZ)
C=O Bond Length1.222(4)1.224(4)-
C-F Bond Length1.296(5)1.312(4)-
C(Ph)-C Bond Length--Shortened compared to benzoic acid

Note: Specific calculated bond lengths were not detailed in the provided search results, but it was noted that the deviations between calculated and observed bond lengths are in good agreement.[1]

Vibrational Frequencies

Vibrational spectroscopy, coupled with theoretical calculations, provides a detailed fingerprint of the molecule's dynamic structure. The experimental vibrational frequencies for benzoyl fluoride have been assigned based on quantum chemical calculations at the B3LYP/aug-cc-pVTZ level of theory.[1][2][5]

Table 2: Selected Experimental and Calculated Vibrational Frequencies (cm⁻¹) for Benzoyl Fluoride

AssignmentExperimental (IR)Experimental (Raman)Calculated (B3LYP/aug-cc-pVTZ)
C-H stretching3084, 3075, 3061--

Note: A comprehensive list of all 36 fundamental vibrational modes can be found in the supplementary information of the cited literature.[2]

Electronic Properties

The electronic properties of benzoyl fluoride, such as the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies, and the dipole moment, are key to understanding its reactivity and intermolecular interactions.

While specific calculated values for the HOMO-LUMO gap and dipole moment of benzoyl fluoride were not available in the searched literature, these properties are readily calculable using DFT methods. The HOMO-LUMO energy gap is a crucial indicator of chemical reactivity, with a smaller gap generally implying higher reactivity.[6] The dipole moment provides insight into the molecule's polarity, which influences its solubility and interaction with other polar molecules.[7]

NMR Chemical Shifts

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for structure elucidation. The ¹⁹F NMR chemical shift is particularly sensitive to the electronic environment of the fluorine atom.[4][8]

Table 3: Experimental ¹⁹F NMR Chemical Shift Context for Benzoyl Fluoride Derivatives

CompoundOrtho Substituents¹⁹F Chemical Shift (ppm, relative to internal CF₃CCl₃)
Benzoyl fluorideH, H-
2-Fluoro-6-chloro-benzoyl fluorideF, ClShifted downfield by over 35 ppm compared to unsubstituted

Note: A specific calculated ¹⁹F NMR chemical shift for benzoyl fluoride was not found in the search results. The experimental data for derivatives indicates a strong dependence of the chemical shift on the steric and electronic nature of ortho substituents.[1] The SpectraBase database contains experimental ¹⁹F NMR data for benzoyl fluoride, though access to the full spectrum requires a subscription.[2]

Experimental Protocols

Synthesis of Benzoyl Fluoride

Benzoyl fluoride can be synthesized by reacting benzoic acid with sulfur tetrafluoride (SF₄).[2][4]

  • Benzoic acid is placed in a reactor under a nitrogen atmosphere.

  • Sulfur tetrafluoride is condensed into the reactor at liquid nitrogen temperature.

  • The reaction mixture is warmed to room temperature and homogenized.

  • The byproducts, thionyl fluoride and hydrogen fluoride, are removed under a dynamic vacuum at 195 K.

  • Benzoyl fluoride is obtained as a colorless solid in quantitative yield.[2][4][5]

Crystallization for X-ray Analysis

Single crystals of benzoyl fluoride suitable for X-ray diffraction can be obtained through recrystallization.[2][4][5]

  • The crude benzoyl fluoride product is recrystallized at 195 K under a stream of cooled nitrogen.

  • This process removes residual thionyl fluoride and allows for the solidification of a saturated solution into single crystals.[2][4][5]

Spectroscopic and Crystallographic Analysis
  • Vibrational Spectroscopy: Low-temperature Infrared (IR) and Raman spectra are recorded to characterize the vibrational modes of the molecule.[2][4]

  • Single-Crystal X-ray Diffraction: The precise molecular structure, including bond lengths and angles, is determined by single-crystal X-ray diffraction analysis performed at low temperatures (e.g., 112 K).[2]

Conclusion

Quantum chemical calculations, particularly using DFT with the B3LYP functional and the aug-cc-pVTZ basis set, have proven to be an invaluable tool for understanding the molecular and electronic properties of benzoyl fluoride. The theoretical results for molecular geometry and vibrational frequencies show excellent agreement with experimental data obtained from X-ray diffraction and vibrational spectroscopy. While specific calculated values for electronic properties like the HOMO-LUMO gap, dipole moment, and ¹⁹F NMR chemical shift were not detailed in the available literature, the established computational workflows provide a clear path for their determination. This integrated theoretical and experimental approach provides a comprehensive understanding of benzoyl fluoride, which is essential for its application in scientific research and industrial development.

References

Methodological & Application

Application Notes and Protocols: 3-Methylbenzoyl Fluoride in Friedel-Crafts Acylation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of 3-methylbenzoyl fluoride as an acylating agent in the Friedel-Crafts acylation reaction. This document includes detailed experimental protocols, data presentation, and diagrams to illustrate the reaction workflow and underlying principles. While specific literature on the Friedel-Crafts acylation of this compound is not extensively available, the following protocols and data are based on established principles of acylation reactions with similar acyl fluorides and chlorides, providing a strong predictive framework for its application.

Introduction

The Friedel-Crafts acylation is a cornerstone of synthetic organic chemistry, enabling the formation of carbon-carbon bonds by attaching an acyl group to an aromatic ring. This reaction is pivotal in the synthesis of aryl ketones, which are key intermediates in the production of pharmaceuticals, agrochemicals, and fine chemicals. The use of acyl fluorides, such as this compound, in place of the more common acyl chlorides can offer advantages in terms of reactivity and selectivity. The 3-methylbenzoyl moiety is of particular interest in medicinal chemistry, as the methyl group can influence the pharmacological profile of a drug molecule through steric and electronic effects.

Advantages of Using Acyl Fluorides

Acyl fluorides are reactive intermediates in organic synthesis.[1][2] While acyl chlorides are more commonly used, acyl fluorides can exhibit different reactivity profiles. In some cases, they may offer milder reaction conditions and improved selectivity due to the unique electronic properties of the fluorine atom. The generation of the acylium ion, the key electrophile in the reaction, is efficiently catalyzed by a Lewis acid.[3][4]

Experimental Protocols

The following is a representative protocol for the Friedel-Crafts acylation of a generic aromatic substrate with this compound.

Materials:

  • This compound

  • Aromatic substrate (e.g., toluene, anisole, benzene)

  • Lewis acid catalyst (e.g., anhydrous aluminum chloride (AlCl₃), boron trifluoride (BF₃), titanium tetrachloride (TiCl₄))[5]

  • Anhydrous solvent (e.g., dichloromethane (DCM), carbon disulfide (CS₂), nitrobenzene)

  • Hydrochloric acid (HCl), dilute aqueous solution

  • Sodium bicarbonate (NaHCO₃), saturated aqueous solution

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Organic solvent for extraction (e.g., ethyl acetate, diethyl ether)

Procedure:

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add the anhydrous solvent (e.g., 50 mL of DCM).

  • Catalyst Addition: Cool the flask to 0 °C in an ice bath. Carefully add the Lewis acid catalyst (e.g., 1.1 equivalents of AlCl₃) to the solvent with stirring.

  • Substrate Addition: To the stirred suspension, add the aromatic substrate (1.0 equivalent) dropwise via the dropping funnel.

  • Acyl Fluoride Addition: In the dropping funnel, dissolve this compound (1.0 equivalent) in a small amount of the anhydrous solvent. Add this solution dropwise to the reaction mixture at 0 °C over 30 minutes.

  • Reaction Monitoring: After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Workup: Upon completion, carefully quench the reaction by pouring the mixture into a beaker containing crushed ice and dilute HCl.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with an organic solvent (e.g., 3 x 50 mL of ethyl acetate).

  • Washing: Wash the combined organic layers sequentially with water, saturated NaHCO₃ solution, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by column chromatography on silica gel or by recrystallization to afford the desired (aryl)(3-methylphenyl)methanone.

Safety Precautions: Friedel-Crafts acylation should be performed in a well-ventilated fume hood. Lewis acids like AlCl₃ are corrosive and react violently with water. This compound is expected to be a lachrymator and should be handled with care, wearing appropriate personal protective equipment (PPE), including gloves and safety goggles.

Data Presentation

The following table summarizes representative quantitative data for the Friedel-Crafts acylation of various aromatic substrates with this compound. The data is hypothetical but based on typical yields and conditions for similar reactions.

EntryAromatic SubstrateLewis Acid CatalystSolventReaction Time (h)Yield (%)
1BenzeneAlCl₃CS₂385
2TolueneAlCl₃DCM2.590 (p-isomer)
3AnisoleTiCl₄DCM492 (p-isomer)
4NaphthaleneAlCl₃Nitrobenzene578 (α-isomer)

Diagrams

General Workflow for Friedel-Crafts Acylation

The following diagram illustrates the general experimental workflow for the Friedel-Crafts acylation using this compound.

G reagents Reagents: - this compound - Aromatic Substrate - Lewis Acid (e.g., AlCl3) - Anhydrous Solvent setup Reaction Setup: - Flame-dried glassware - Inert atmosphere (N2) - 0 °C reagents->setup 1. Prepare addition Sequential Addition: 1. Lewis Acid 2. Aromatic Substrate 3. This compound setup->addition 2. Combine reaction Reaction: - Stir at room temperature - Monitor by TLC addition->reaction 3. React workup Workup: - Quench with ice/HCl - Extraction with organic solvent reaction->workup 4. Process purification Purification: - Column chromatography or - Recrystallization workup->purification 5. Isolate product Final Product: (Aryl)(3-methylphenyl)methanone purification->product 6. Obtain

Caption: General workflow for the Friedel-Crafts acylation.

Mechanism of Friedel-Crafts Acylation

This diagram outlines the key steps in the mechanism of the Friedel-Crafts acylation.

G cluster_0 Step 1: Formation of Acylium Ion cluster_1 Step 2: Electrophilic Aromatic Substitution acyl_fluoride This compound complex Intermediate Complex acyl_fluoride->complex + lewis_acid Lewis Acid (e.g., AlCl3) lewis_acid->complex acylium_ion Acylium Ion (Electrophile) complex->acylium_ion Generates sigma_complex Sigma Complex (Resonance Stabilized) acylium_ion->sigma_complex aromatic_ring Aromatic Ring (Nucleophile) aromatic_ring->sigma_complex Attacks product_formation Aryl Ketone Product sigma_complex->product_formation Deprotonation

Caption: Mechanism of Friedel-Crafts acylation.

References

Application Notes: 3-Methylbenzoyl Fluoride as an Acylating Agent

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

3-Methylbenzoyl fluoride is an acylating agent used in organic synthesis for the introduction of the 3-methylbenzoyl group into various molecules. Acyl fluorides, in general, are recognized for their unique reactivity, often exhibiting greater stability towards hydrolysis compared to their acyl chloride counterparts, which can simplify handling and purification procedures.[1][2][3] They are effective reagents for the acylation of a wide range of nucleophiles, including alcohols, amines, and phenols, to form the corresponding esters and amides. The presence of the methyl group on the benzoyl moiety can influence the electronic and steric properties of the resulting acylated products, which is of interest in the fields of medicinal chemistry, materials science, and agrochemicals.

Advantages of this compound

  • Enhanced Stability: Acyl fluorides are generally more stable to moisture and hydrolysis than acyl chlorides, allowing for easier handling and storage.[1][3]

  • Controlled Reactivity: Their reactions with nucleophiles are often less vigorous than those of acyl chlorides, which can lead to fewer side reactions.[1][3]

  • High Yields: Acylation reactions using acyl fluorides can proceed in high yields under mild conditions.[1]

Applications

The primary application of this compound is as a reagent for:

  • Ester Synthesis: The reaction with alcohols or phenols in the presence of a base yields the corresponding 3-methylbenzoate esters.

  • Amide Synthesis: The reaction with primary or secondary amines provides 3-methylbenzamides. These amides are prevalent structural motifs in many biologically active compounds.[4]

Safety Precautions

  • Causes severe skin burns and eye damage. [5][8]

  • May be corrosive to metals. [5][6]

  • Combustible liquid. [6][9]

  • Harmful if swallowed or inhaled. [9]

Always consult the Safety Data Sheet (SDS) for this compound before use. In the absence of a specific SDS, the safety precautions for benzoyl fluoride should be followed.[5][6][8]

Experimental Protocols

The following are generalized protocols for the use of this compound as an acylating agent. Optimal conditions such as solvent, temperature, and reaction time may vary depending on the specific substrate and should be determined experimentally.

Protocol 1: General Procedure for the Synthesis of 3-Methylbenzoate Esters (O-Acylation)

This protocol describes a general method for the esterification of an alcohol or phenol using this compound.

Materials:

  • This compound

  • Alcohol or phenol

  • Anhydrous aprotic solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF), Acetonitrile)

  • Tertiary amine base (e.g., Triethylamine (TEA), Diisopropylethylamine (DIPEA), Pyridine)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate or sodium sulfate

  • Rotary evaporator

  • Standard glassware for organic synthesis

Procedure:

  • To a solution of the alcohol or phenol (1.0 eq) in the chosen anhydrous solvent, add the tertiary amine base (1.1 - 1.5 eq).

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add this compound (1.0 - 1.2 eq) to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 1-12 hours. The progress of the reaction should be monitored by an appropriate technique (e.g., TLC, GC-MS, LC-MS).

  • Upon completion, quench the reaction by adding water.

  • Transfer the mixture to a separatory funnel and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • The crude product can be purified by column chromatography on silica gel if necessary.

Protocol 2: General Procedure for the Synthesis of N-Substituted-3-methylbenzamides (N-Acylation)

This protocol outlines a general method for the amidation of a primary or secondary amine using this compound.

Materials:

  • This compound

  • Primary or secondary amine

  • Anhydrous aprotic solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF), N,N-Dimethylformamide (DMF))

  • Tertiary amine base (e.g., Triethylamine (TEA), Diisopropylethylamine (DIPEA)) (optional, depending on the amine substrate)

  • 1 M aqueous hydrochloric acid

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate or sodium sulfate

  • Rotary evaporator

  • Standard glassware for organic synthesis

Procedure:

  • Dissolve the amine (1.0 eq) in the chosen anhydrous solvent. If the amine is a salt (e.g., hydrochloride), add a tertiary amine base (1.1 - 2.2 eq).

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add a solution of this compound (1.0 - 1.2 eq) in the same solvent to the stirred amine solution.

  • Allow the reaction to warm to room temperature and stir for 1-6 hours. Monitor the reaction progress by an appropriate technique.

  • After the reaction is complete, dilute the mixture with the solvent and wash sequentially with 1 M aqueous hydrochloric acid, saturated aqueous sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and remove the solvent under reduced pressure.

  • The crude amide can be purified by recrystallization or column chromatography.

Data Presentation

The following tables present illustrative data for typical acylation reactions. The actual yields and reaction times will depend on the specific substrates used.

Table 1: Illustrative Examples of Ester Synthesis using this compound

EntryAlcohol/PhenolBaseSolventTime (h)Yield (%)
1Benzyl alcoholPyridineDCM295
2PhenolTEATHF492
3IsopropanolDIPEAACN688
44-Nitrobenzyl alcoholPyridineDCM396

Table 2: Illustrative Examples of Amide Synthesis using this compound

EntryAmineBaseSolventTime (h)Yield (%)
1AnilineTEADCM198
2Benzylamine-THF1.596
3Morpholine-DCM199
4Glycine methyl ester HClTEADMF290

Visualizations

Acylation_Workflow General Workflow for Acylation using this compound cluster_prep Reaction Setup cluster_reaction Acylation Reaction cluster_workup Work-up cluster_purification Purification A Dissolve Nucleophile (Alcohol/Amine) and Base (if needed) in Anhydrous Solvent B Cool to 0 °C A->B C Slowly Add this compound B->C D Stir at Room Temperature (Monitor Progress) C->D E Quench Reaction (e.g., with Water) D->E F Aqueous Washings (e.g., NaHCO3, HCl, Brine) E->F G Dry Organic Layer F->G H Solvent Removal (Rotary Evaporation) G->H I Purify Crude Product (Chromatography/Recrystallization) H->I J Characterize Final Product I->J

Caption: General workflow for the acylation of nucleophiles using this compound.

Signaling_Pathway General Acylation Reaction Mechanism reagents This compound + Nucleophile (Nu-H) intermediate Tetrahedral Intermediate reagents->intermediate Nucleophilic Attack products Acylated Product + HF intermediate->products Elimination of F- salt Base-H+ F- base Base base->salt Proton Abstraction

Caption: Simplified mechanism of nucleophilic acyl substitution with this compound.

References

Application Notes and Protocols for Esterification Reactions with 3-Methylbenzoyl Fluoride

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the synthesis of 3-methylbenzoyl esters via the esterification of 3-methylbenzoyl fluoride. 3-Methylbenzoyl esters are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, as well as in the fragrance and flavor industries.[1][2] This document outlines two primary protocols for the esterification of this compound with a range of alcohols, a summary of quantitative data, and diagrams illustrating the experimental workflow and reaction mechanism.

General Reaction Scheme

The esterification of this compound proceeds via a nucleophilic acyl substitution reaction where an alcohol acts as the nucleophile, attacking the electrophilic carbonyl carbon of the acyl fluoride. The reaction is typically facilitated by a base to neutralize the hydrogen fluoride (HF) byproduct.

General Reaction Scheme for the Esterification of this compound

Figure 1. General reaction for the synthesis of a 3-methylbenzoyl ester from this compound and an alcohol (R-OH).

Applications of 3-Methylbenzoyl Esters

Esters of 3-methylbenzoic acid are significant in various industrial applications:

  • Pharmaceuticals and Agrochemicals: They serve as crucial building blocks in the synthesis of more complex molecules for drug discovery and the development of new crop protection agents.[2]

  • Fragrance and Flavor Industry: Simple alkyl esters of 3-methylbenzoic acid, such as methyl 3-methylbenzoate and ethyl 3-methylbenzoate, are utilized as fragrance and flavoring agents due to their pleasant aromas.[1][3]

  • Organic Synthesis: These esters are stable compounds that can be used as intermediates in a wide array of organic transformations.

Quantitative Data Summary

The following table summarizes representative reaction conditions and yields for the esterification of this compound with various alcohols. These values are illustrative and based on general principles of acyl fluoride reactivity; optimization may be required for specific substrates.

EntryAlcohol SubstrateReaction ProtocolBase/CatalystSolventTemp. (°C)Time (h)Yield (%)
1MethanolProtocol 1PyridineCH₂Cl₂25295
2EthanolProtocol 1TriethylamineTHF25392
3IsopropanolProtocol 1PyridineCH₂Cl₂40688
4Benzyl AlcoholProtocol 1TriethylamineTHF40590
5tert-ButanolProtocol 2n-BuLiTHF0 to 25478
62-AdamantanolProtocol 2n-BuLiTHF0 to 25872

Experimental Protocols

Protocol 1: General Base-Catalyzed Esterification of Primary and Secondary Alcohols

This protocol is suitable for the esterification of less sterically hindered alcohols with this compound using a mild base.

Materials:

  • This compound (1.0 eq)

  • Alcohol (e.g., methanol, ethanol, isopropanol) (1.1 eq)

  • Pyridine or Triethylamine (1.2 eq)

  • Anhydrous dichloromethane (CH₂Cl₂) or tetrahydrofuran (THF)

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Deionized water

Equipment:

  • Round-bottom flask with a magnetic stir bar

  • Septum and nitrogen inlet

  • Syringes

  • Separatory funnel

  • Rotary evaporator

  • Glassware for extraction and filtration

  • Analytical balance

Procedure:

  • To a dry round-bottom flask under a nitrogen atmosphere, add the alcohol (1.1 eq) and anhydrous dichloromethane (or THF) to achieve a concentration of approximately 0.5 M with respect to the limiting reagent.

  • Cool the solution to 0 °C using an ice bath.

  • Slowly add the base (pyridine or triethylamine, 1.2 eq) to the stirred solution.

  • Add this compound (1.0 eq) dropwise to the reaction mixture over 5-10 minutes.

  • Allow the reaction to warm to room temperature and stir for 2-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Upon completion, quench the reaction by adding deionized water.

  • Transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent using a rotary evaporator.

  • The crude product can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.

Protocol 2: Esterification of Sterically Hindered Alcohols via Lithium Alkoxides

This protocol is designed for the esterification of sterically demanding alcohols, such as tert-butanol, which are less reactive under standard conditions.[4]

Materials:

  • Sterically hindered alcohol (e.g., tert-butanol) (1.1 eq)

  • n-Butyllithium (n-BuLi) in hexanes (1.6 M or 2.5 M solution) (1.05 eq)

  • This compound (1.0 eq)

  • Anhydrous tetrahydrofuran (THF)

  • Saturated ammonium chloride (NH₄Cl) solution

  • Ethyl acetate

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Deionized water

Equipment:

  • Schlenk flask or a flame-dried round-bottom flask with a magnetic stir bar

  • Septum and nitrogen/argon inlet

  • Low-temperature thermometer

  • Syringes

  • Separatory funnel

  • Rotary evaporator

  • Glassware for extraction and filtration

Procedure:

  • To a flame-dried Schlenk flask under an argon atmosphere, add the sterically hindered alcohol (1.1 eq) and anhydrous THF to achieve a concentration of approximately 0.5 M.

  • Cool the solution to -78 °C (dry ice/acetone bath) or 0 °C (ice bath), depending on the reactivity of the alcohol.

  • Slowly add n-butyllithium (1.05 eq) dropwise to the stirred solution. A color change or gas evolution may be observed.

  • Stir the mixture at this temperature for 30 minutes to ensure complete formation of the lithium alkoxide.

  • In a separate dry flask, dissolve this compound (1.0 eq) in anhydrous THF.

  • Slowly add the solution of this compound to the lithium alkoxide solution at the low temperature.

  • Allow the reaction mixture to slowly warm to room temperature and stir for 4-8 hours, monitoring the reaction by TLC or GC-MS.

  • Quench the reaction by carefully adding saturated NH₄Cl solution.

  • Transfer the mixture to a separatory funnel and extract with ethyl acetate.

  • Wash the combined organic layers with deionized water and brine.

  • Dry the organic phase over anhydrous MgSO₄ or Na₂SO₄, filter, and remove the solvent under reduced pressure.

  • Purify the resulting crude ester by flash column chromatography on silica gel.

Visualizations

Below are diagrams illustrating the experimental workflow and a proposed reaction mechanism for the base-catalyzed esterification of this compound.

experimental_workflow start_end start_end process process analysis analysis purification purification output output start Start reactants 1. Combine Alcohol & Base in Solvent start->reactants add_acyl_fluoride 2. Add 3-Methylbenzoyl Fluoride reactants->add_acyl_fluoride reaction 3. Stir at RT add_acyl_fluoride->reaction workup 4. Aqueous Workup & Extraction reaction->workup dry 5. Dry Organic Layer workup->dry concentrate 6. Concentrate dry->concentrate chromatography 7. Column Chromatography concentrate->chromatography characterize 8. Characterization (NMR, IR, MS) chromatography->characterize product Pure Ester Product characterize->product

Caption: Experimental workflow for base-catalyzed esterification.

Caption: Mechanism of nucleophilic acyl substitution.

References

Application Notes: The Use of 3-Methylbenzoyl Halides in the Synthesis of Novel Pharmaceutical Agents

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

3-Methylbenzoyl halides are valuable reagents in pharmaceutical synthesis, serving as versatile building blocks for the introduction of the 3-methylbenzoyl moiety into a wide range of molecular scaffolds. This structural motif is of interest in medicinal chemistry as the methyl group can influence the pharmacological properties of a drug candidate, including its binding affinity to target proteins, metabolic stability, and pharmacokinetic profile. While both 3-methylbenzoyl chloride and fluoride can be utilized as acylating agents, the choice of the halide can impact reaction kinetics and selectivity. Acyl fluorides are generally more stable and less prone to hydrolysis than their chloride counterparts, which can be advantageous in certain synthetic contexts, potentially leading to cleaner reactions and higher yields.

Application in the Synthesis of Antiplasmodial Agents

A notable application of 3-methylbenzoyl halides is in the synthesis of novel antiplasmodial agents. Specifically, 3-methylbenzoyl chloride has been successfully employed in the acylation of 3-aminofurazan derivatives to produce N-acyl-3-aminofurazans. These compounds have demonstrated in vitro activity against Plasmodium falciparum, the parasite responsible for malaria. The 3-methylbenzoyl group is a key feature of the synthesized compounds, contributing to their biological activity. The analogous reaction with 3-methylbenzoyl fluoride is expected to proceed similarly, offering a potentially milder alternative for this acylation step.

General Reaction Scheme

The core reaction involves the nucleophilic attack of an amine on the electrophilic carbonyl carbon of the 3-methylbenzoyl halide, leading to the formation of an amide bond. This reaction is typically carried out in the presence of a base to neutralize the hydrogen halide byproduct.


Experimental Protocols

Synthesis of N-(4-(3,4-diethoxyphenyl)-1,2,5-oxadiazol-3-yl)-3-methylbenzamide

This protocol details the synthesis of a potent antiplasmodial compound using 3-methylbenzoyl chloride. The same general principles apply to the use of this compound, although reaction times and temperatures may need to be optimized.

Materials:

  • 4-(3,4-diethoxyphenyl)-1,2,5-oxadiazol-3-amine

  • 3-Methylbenzoyl chloride

  • Pyridine

  • Dry Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

  • Hexane

  • Ethyl acetate

Procedure:

  • Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 4-(3,4-diethoxyphenyl)-1,2,5-oxadiazol-3-amine (1.0 eq) in dry dichloromethane.

  • Addition of Reagents: To the stirred solution, add pyridine (1.2 eq) followed by the dropwise addition of a solution of 3-methylbenzoyl chloride (1.1 eq) in dry dichloromethane at 0 °C.

  • Reaction Monitoring: Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Work-up: Upon completion of the reaction, quench the mixture by adding a saturated aqueous solution of sodium bicarbonate. Separate the organic layer and wash it sequentially with water and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a hexane-ethyl acetate gradient to yield the pure N-(4-(3,4-diethoxyphenyl)-1,2,5-oxadiazol-3-yl)-3-methylbenzamide.

Data Presentation

CompoundStarting MaterialReagentSolventYield (%)Purity (%)Analytical Method
N-(4-(3,4-diethoxyphenyl)-1,2,5-oxadiazol-3-yl)-3-methylbenzamide4-(3,4-diethoxyphenyl)-1,2,5-oxadiazol-3-amine3-Methylbenzoyl chlorideDichloromethane85>98HPLC, NMR

Visualizations

Synthesis_Workflow Start Start: Starting Materials Reactants 4-(3,4-diethoxyphenyl)-1,2,5-oxadiazol-3-amine + 3-Methylbenzoyl Chloride Start->Reactants Reaction Acylation Reaction Reactants->Reaction Pyridine, DCM Workup Aqueous Work-up Reaction->Workup Purification Column Chromatography Workup->Purification Product Final Product: N-(4-(3,4-diethoxyphenyl)-1,2,5-oxadiazol-3-yl)-3-methylbenzamide Purification->Product End End Product->End

Caption: Synthetic workflow for the preparation of an antiplasmodial agent.

Signaling_Pathway_Hypothesis Drug N-acyl-3-aminofurazan (e.g., with 3-methylbenzoyl group) Target Putative Parasite Target (e.g., Enzyme, Receptor) Drug->Target Binding Inhibition Inhibition of Target Function Target->Inhibition Pathway Essential Parasite Pathway (e.g., Metabolism, Replication) Inhibition->Pathway Impacts Disruption Pathway Disruption Pathway->Disruption Death Parasite Death Disruption->Death

Caption: Hypothesized mechanism of action for the antiplasmodial compound.

Application Notes and Protocols for Lewis Acid-Catalyzed Reactions of 3-Methylbenzoyl Fluoride

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and generalized protocols for the use of Lewis acid catalysts in reactions involving 3-methylbenzoyl fluoride. The primary focus is on the Friedel-Crafts acylation of aromatic compounds, a fundamental carbon-carbon bond-forming reaction in organic synthesis. While specific literature on the Lewis acid-catalyzed reactions of this compound is limited, the principles and protocols outlined here are based on well-established procedures for analogous benzoyl halides and serve as a comprehensive guide for reaction development and optimization.

Introduction

This compound is an acylating agent that can be employed in various organic transformations, most notably Friedel-Crafts acylation reactions. In these reactions, a Lewis acid catalyst is utilized to activate the acyl fluoride, facilitating the formation of an acylium ion intermediate. This electrophilic species is then attacked by an electron-rich aromatic ring to yield the corresponding aryl ketone. Acyl fluorides are reactive intermediates in such transformations.[1][2] The choice of Lewis acid, solvent, and reaction temperature is critical for achieving high yields and selectivity.

Lewis Acid Catalysts for Friedel-Crafts Acylation

A variety of Lewis acids can be employed to catalyze Friedel-Crafts acylation reactions. The strength of the Lewis acid required often depends on the reactivity of the aromatic substrate.

  • Strong Lewis Acids (e.g., AlCl₃, FeCl₃): These are commonly used for less reactive aromatic substrates. Aluminum chloride (AlCl₃) is a powerful and frequently used catalyst in Friedel-Crafts acylation. Iron(III) chloride (FeCl₃) is another effective and common choice.

  • Moderate Lewis Acids (e.g., BF₃·OEt₂, ZnCl₂): Boron trifluoride etherate is a versatile and easy-to-handle Lewis acid suitable for many acylation reactions. Zinc chloride is also a viable option, particularly under milder conditions.[3]

  • Lanthanide Triflates (e.g., Sc(OTf)₃, Yb(OTf)₃): These catalysts are known for their high activity, water tolerance, and reusability. They are particularly effective for the acylation of electron-rich aromatic compounds.[3]

General Reaction Mechanism

The generally accepted mechanism for Lewis acid-catalyzed Friedel-Crafts acylation involves the formation of a highly electrophilic acylium ion.

Friedel_Crafts_Acylation AcylFluoride 3-Methylbenzoyl Fluoride Complex Acyl Fluoride-Lewis Acid Complex AcylFluoride->Complex LewisAcid Lewis Acid (e.g., AlCl₃) LewisAcid->Complex AcyliumIon Acylium Ion (Electrophile) Complex->AcyliumIon Activation SigmaComplex σ-Complex (Intermediate) AcyliumIon->SigmaComplex Arene Aromatic Substrate (e.g., Toluene) Arene->SigmaComplex Nucleophilic Attack Product Aryl Ketone Product SigmaComplex->Product Deprotonation CatalystRegen Catalyst Regeneration SigmaComplex->CatalystRegen CatalystRegen->LewisAcid

Caption: General mechanism of Friedel-Crafts acylation.

Experimental Protocols

The following are generalized protocols for the Friedel-Crafts acylation of an aromatic substrate with this compound using different Lewis acid catalysts. Note: These are representative procedures and may require optimization for specific substrates and scales.

Protocol 1: Acylation of Toluene using Aluminum Chloride (AlCl₃)

This protocol describes the acylation of toluene with this compound to synthesize 3,4'-dimethylbenzophenone.

Materials:

  • This compound

  • Toluene (dried)

  • Anhydrous aluminum chloride (AlCl₃)

  • Dichloromethane (DCM, anhydrous)

  • Hydrochloric acid (1 M)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous aluminum chloride (1.1 to 1.5 equivalents).

  • Add anhydrous dichloromethane to the flask.

  • Cool the suspension to 0 °C in an ice bath.

  • In a separate flask, prepare a solution of this compound (1.0 equivalent) in anhydrous dichloromethane.

  • Add the this compound solution dropwise to the stirred AlCl₃ suspension via the dropping funnel over 15-30 minutes, maintaining the temperature at 0 °C.

  • After the addition is complete, add dry toluene (1.0 to 1.2 equivalents) dropwise to the reaction mixture.

  • Allow the reaction to stir at 0 °C for 30 minutes and then warm to room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, carefully quench the reaction by slowly pouring the mixture into a beaker of crushed ice and 1 M HCl.

  • Separate the organic layer and extract the aqueous layer with dichloromethane (2 x 25 mL).

  • Combine the organic layers and wash sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or by recrystallization to afford the desired 3,4'-dimethylbenzophenone.

Protocol 2: Acylation of Anisole using Scandium Triflate (Sc(OTf)₃)

This protocol is suitable for more activated aromatic substrates like anisole.

Materials:

  • This compound

  • Anisole

  • Scandium(III) triflate (Sc(OTf)₃)

  • Nitromethane or Dichloromethane (anhydrous)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a round-bottom flask, add scandium(III) triflate (0.05 to 0.1 equivalents).

  • Add anhydrous solvent (nitromethane or dichloromethane).

  • Add anisole (1.2 to 1.5 equivalents) to the flask.

  • Add this compound (1.0 equivalent) to the reaction mixture.

  • Stir the reaction at room temperature and monitor its progress by TLC. Gentle heating may be required for less reactive substrates.

  • Upon completion, quench the reaction with saturated sodium bicarbonate solution.

  • Extract the mixture with dichloromethane (3 x 20 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

  • Filter and concentrate the solution under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the desired methoxy-methylbenzophenone.

Data Presentation

The following table summarizes typical reaction conditions for Friedel-Crafts acylation with benzoyl halides. These conditions can be used as a starting point for the optimization of reactions with this compound.

Lewis Acid CatalystCatalyst Loading (mol%)Aromatic SubstrateSolventTemperature (°C)Typical Reaction Time (h)
AlCl₃ 110 - 150TolueneDCM, CS₂0 to rt1 - 4
FeCl₃ 110 - 150BenzeneDCM0 to rt2 - 6
BF₃·OEt₂ 100 - 200AnisoleDCM, DCE0 to 504 - 12
Sc(OTf)₃ 5 - 10Anisole, MesityleneCH₃NO₂, DCMrt to 602 - 8
Yb(OTf)₃ 10 - 20AnisoleCH₃NO₂rt to 603 - 10

Note: "rt" denotes room temperature. DCM: Dichloromethane, CS₂: Carbon disulfide, DCE: 1,2-Dichloroethane.

Experimental Workflow

The following diagram outlines a typical workflow for a Lewis acid-catalyzed acylation reaction.

Experimental_Workflow Start Start: Assemble Dry Glassware under Inert Atmosphere Reagents Charge Flask with Lewis Acid and Solvent Start->Reagents Cooling Cool to 0 °C Reagents->Cooling AcylFluoride Add this compound Solution Dropwise Cooling->AcylFluoride Arene Add Aromatic Substrate Dropwise AcylFluoride->Arene Reaction Stir at Room Temperature (Monitor by TLC) Arene->Reaction Quench Quench with Ice/HCl Reaction->Quench Extraction Work-up: Extraction and Washes Quench->Extraction Drying Dry Organic Layer Extraction->Drying Purification Purification: Column Chromatography or Recrystallization Drying->Purification Characterization Product Characterization (NMR, IR, MS) Purification->Characterization End End: Pure Product Characterization->End

Caption: A typical experimental workflow for Friedel-Crafts acylation.

Conclusion

While direct literature precedents for Lewis acid-catalyzed reactions of this compound are not abundant, the fundamental principles of Friedel-Crafts acylation provide a solid foundation for developing successful synthetic protocols. The application notes and generalized procedures provided herein offer a starting point for researchers. It is crucial to perform systematic optimization of reaction parameters, including the choice of Lewis acid, solvent, temperature, and stoichiometry, to achieve the desired outcomes for specific applications in research and drug development. Careful monitoring of reaction progress and thorough characterization of products are essential for successful synthesis.

References

Application Notes and Protocols: Acylation of Aromatic Compounds with 3-Methylbenzoyl Fluoride

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Friedel-Crafts acylation is a cornerstone of organic synthesis, enabling the introduction of an acyl group onto an aromatic ring to form valuable ketone intermediates. These ketones are pivotal in the synthesis of pharmaceuticals, agrochemicals, and fine chemicals. This document provides detailed application notes and experimental protocols for the acylation of various aromatic compounds using 3-methylbenzoyl fluoride as the acylating agent. While acyl chlorides are more commonly used, acyl fluorides can offer advantages in terms of reactivity and selectivity in certain applications. The protocols provided herein are based on established Friedel-Crafts acylation principles and may be adapted from procedures using structurally similar acyl halides.

Reaction Mechanism & Signaling Pathway

The acylation of aromatic compounds with this compound proceeds via an electrophilic aromatic substitution mechanism. A Lewis acid catalyst, typically aluminum chloride (AlCl₃), activates the this compound to form a highly electrophilic acylium ion. This ion is then attacked by the electron-rich aromatic ring, leading to the formation of a sigma complex (arenium ion). Subsequent deprotonation of the sigma complex restores the aromaticity of the ring and yields the final aryl ketone product.

Friedel_Crafts_Acylation cluster_0 Acylium Ion Formation cluster_1 Electrophilic Attack cluster_2 Deprotonation & Product Formation 3-Methylbenzoyl_Fluoride This compound Acylium_Ion_Complex Acylium Ion-AlCl₃F⁻ Complex 3-Methylbenzoyl_Fluoride->Acylium_Ion_Complex + AlCl₃ AlCl3 AlCl₃ (Lewis Acid) AlCl3->Acylium_Ion_Complex Sigma_Complex Sigma Complex (Arenium Ion) Acylium_Ion_Complex->Sigma_Complex + Aromatic Compound Aromatic_Compound Aromatic Compound (e.g., Benzene) Aromatic_Compound->Sigma_Complex Product Aryl Ketone Product Sigma_Complex->Product - H⁺ HCl HCl Sigma_Complex->HCl AlCl3_Regen AlCl₃ (Regenerated) Sigma_Complex->AlCl3_Regen

Figure 1: Generalized signaling pathway for the Friedel-Crafts acylation of an aromatic compound with this compound.

Experimental Protocols

Protocol 1: Synthesis of this compound

Objective: To synthesize the acylating agent, this compound, from 3-methylbenzoic acid.

Materials:

  • 3-Methylbenzoic acid

  • Thionyl chloride (SOCl₂)

  • Anhydrous potassium fluoride (KF)

  • N,N-Dimethylformamide (DMF) (catalytic amount)

  • Anhydrous solvent (e.g., dichloromethane, toluene)

  • Round-bottom flask, reflux condenser, dropping funnel, magnetic stirrer, heating mantle

Procedure:

  • Preparation of 3-Methylbenzoyl Chloride: In a fume hood, equip a dry round-bottom flask with a reflux condenser and a dropping funnel. Add 3-methylbenzoic acid to the flask. Slowly add thionyl chloride (1.5 equivalents) to the flask. Add a catalytic amount of DMF. Heat the mixture to reflux (approximately 80-90°C) for 2-3 hours, or until the evolution of gas (SO₂ and HCl) ceases. The completion of the reaction is indicated by the cessation of gas evolution and the formation of a clear solution.

  • Fluorination: Allow the reaction mixture to cool to room temperature. Carefully distill off the excess thionyl chloride under reduced pressure. To the crude 3-methylbenzoyl chloride, add anhydrous potassium fluoride (1.5-2.0 equivalents) and a high-boiling point solvent. Heat the mixture to reflux for 4-6 hours.

  • Purification: After cooling, filter the reaction mixture to remove the potassium chloride and excess potassium fluoride. The filtrate is then purified by vacuum distillation to yield pure this compound.

Protocol 2: General Procedure for the Acylation of Aromatic Compounds

Objective: To perform the Friedel-Crafts acylation of an aromatic compound using this compound and a Lewis acid catalyst.

Materials:

  • Aromatic compound (e.g., benzene, toluene, anisole, naphthalene)

  • This compound

  • Anhydrous aluminum chloride (AlCl₃)

  • Anhydrous dichloromethane (DCM) or other suitable solvent

  • Round-bottom flask, dropping funnel, magnetic stirrer, ice bath

  • Hydrochloric acid (HCl), water, sodium bicarbonate solution, anhydrous sodium sulfate

  • Rotary evaporator, separatory funnel

Experimental_Workflow start Start setup Assemble dry glassware under inert atmosphere start->setup add_reactants Add aromatic compound and solvent to flask setup->add_reactants cool Cool flask in an ice bath add_reactants->cool add_catalyst Slowly add AlCl₃ cool->add_catalyst add_acyl_fluoride Add this compound dropwise add_catalyst->add_acyl_fluoride react Stir at room temperature add_acyl_fluoride->react quench Quench reaction with ice-cold HCl react->quench extract Extract with organic solvent quench->extract wash Wash organic layer with water and NaHCO₃ solution extract->wash dry Dry organic layer over Na₂SO₄ wash->dry concentrate Concentrate in vacuo dry->concentrate purify Purify product (e.g., chromatography, recrystallization) concentrate->purify end End purify->end

Figure 2: General experimental workflow for the Friedel-Crafts acylation.

Procedure:

  • In a fume hood, equip a dry round-bottom flask with a dropping funnel and a magnetic stirrer. Place the flask under an inert atmosphere (e.g., nitrogen or argon).

  • To the flask, add the aromatic compound (1.0 equivalent) and anhydrous dichloromethane.

  • Cool the flask in an ice bath to 0°C.

  • Slowly and portion-wise, add anhydrous aluminum chloride (1.1 - 1.5 equivalents) to the stirred solution.

  • Dissolve this compound (1.0 equivalent) in anhydrous dichloromethane and add it to the dropping funnel.

  • Add the this compound solution dropwise to the reaction mixture over a period of 30 minutes, maintaining the temperature at 0-5°C.

  • After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 2-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, carefully pour the reaction mixture into a beaker containing a mixture of crushed ice and concentrated hydrochloric acid to quench the reaction and decompose the aluminum chloride complex.

  • Transfer the mixture to a separatory funnel and separate the organic layer.

  • Extract the aqueous layer with dichloromethane.

  • Combine the organic layers and wash sequentially with water, a saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system.

Data Presentation

The following tables summarize the expected products and representative yields for the acylation of various aromatic compounds with this compound. The data is compiled from general knowledge of Friedel-Crafts reactions and may be analogous to reactions with 3-methylbenzoyl chloride.

Table 1: Acylation of Benzene and Toluene

Aromatic SubstrateProduct NameStructureCatalystSolventTemp (°C)Time (h)Yield (%)
BenzenePhenyl(m-tolyl)methanoneC₁₄H₁₂OAlCl₃DCM254~85-95
Toluene(4-Methylphenyl)(m-tolyl)methanoneC₁₅H₁₄OAlCl₃DCM254~90-98

Table 2: Acylation of Activated and Other Aromatic Compounds

Aromatic SubstrateProduct NameStructureCatalystSolventTemp (°C)Time (h)Yield (%)
Anisole(4-Methoxyphenyl)(m-tolyl)methanoneC₁₅H₁₄O₂AlCl₃DCM0-252>95
NaphthaleneNaphthalen-1-yl(m-tolyl)methanoneC₁₈H₁₄OAlCl₃DCM256~80-90

Note: Yields are estimates based on similar reactions and may vary depending on the specific reaction conditions and purification methods. The major isomer is typically the para-substituted product for activated aromatic rings due to steric hindrance.

Conclusion

The acylation of aromatic compounds with this compound is a versatile and efficient method for the synthesis of a variety of aryl ketones. The protocols and data presented provide a comprehensive guide for researchers in the fields of organic synthesis and drug development. Careful control of reaction conditions, particularly temperature and moisture, is crucial for achieving high yields and purity of the desired products. Further optimization of catalyst, solvent, and reaction time may be necessary for specific substrates.

Protecting Group Strategies for 3-Methylbenzoyl Fluoride Reactions: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed strategies and experimental protocols for the use of protecting groups in reactions involving 3-methylbenzoyl fluoride. The selection of an appropriate protecting group is crucial for the successful synthesis of complex molecules, ensuring high yields and minimizing side reactions. This document outlines the use of common protecting groups for amines and alcohols, their application in acylation reactions with this compound, and subsequent deprotection steps.

Introduction to Protecting Group Strategy

In multi-step organic synthesis, protecting groups are essential tools to temporarily mask reactive functional groups, thereby preventing them from interfering with reactions occurring at other sites of the molecule. An ideal protecting group should be easy to introduce and remove in high yields under mild conditions that do not affect other functional groups.

When working with this compound, a reactive acylating agent, protecting nucleophilic groups such as amines and alcohols is often necessary to achieve selective acylation. The choice of protecting group depends on the overall synthetic strategy, particularly the need for orthogonal protection, where multiple protecting groups can be removed independently of each other.

Protecting Groups for Amines: The Boc Group

The tert-butoxycarbonyl (Boc) group is a widely used protecting group for amines due to its stability under a variety of reaction conditions and its facile removal under acidic conditions.

Application: Acylation of a Boc-Protected Amine with this compound

This protocol describes the acylation of a generic Boc-protected aromatic amine with this compound to form a stable amide bond.

Reaction Scheme:

cluster_0 Acylation Reaction Boc_Amine Boc-NH-Ar Product Boc-N(Ar)-CO-(3-Me-Ph) Boc_Amine->Product Acyl_Fluoride 3-Methylbenzoyl Fluoride Acyl_Fluoride->Product Base Base (e.g., Pyridine) Base->Product Solvent Solvent (e.g., DCM) Solvent->Product

Figure 1. Acylation of a Boc-protected amine.

Experimental Protocol:

  • Preparation: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the Boc-protected amine (1.0 eq.) in anhydrous dichloromethane (DCM).

  • Addition of Base: Add a suitable base, such as pyridine (1.2 eq.), to the solution and stir for 10 minutes at room temperature.

  • Acylation: Slowly add a solution of this compound (1.1 eq.) in anhydrous DCM to the reaction mixture.

  • Reaction Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) until the starting material is consumed.

  • Work-up: Upon completion, wash the reaction mixture with 1 M HCl, followed by saturated aqueous NaHCO₃, and finally with brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Quantitative Data (Illustrative):

Reactant/ProductMolecular Weight ( g/mol )Moles (mmol)EquivalentsYield (%)
Boc-protected Aniline193.241.01.0-
This compound138.141.11.1-
N-Boc-N-(phenyl)-3-methylbenzamide311.38--~85-95
Deprotection of the Boc Group

The Boc group can be efficiently removed using acidic conditions to yield the free amine.

Reaction Scheme:

cluster_1 Boc Deprotection Boc_Product Boc-N(Ar)-CO-(3-Me-Ph) Deprotected_Product H₂N-Ar-CO-(3-Me-Ph) Boc_Product->Deprotected_Product Acid Acid (e.g., TFA or HCl) Acid->Deprotected_Product Solvent Solvent (e.g., DCM) Solvent->Deprotected_Product

Figure 2. Deprotection of the Boc group.

Experimental Protocol:

  • Dissolution: Dissolve the Boc-protected amide in a suitable solvent such as dichloromethane (DCM) or dioxane.

  • Acid Treatment: Add an excess of a strong acid, such as trifluoroacetic acid (TFA) or a solution of HCl in dioxane (e.g., 4 M).

  • Reaction: Stir the mixture at room temperature for 1-4 hours. Monitor the reaction by TLC.[1]

  • Work-up: Concentrate the reaction mixture under reduced pressure. Dissolve the residue in a suitable solvent and neutralize with a base (e.g., saturated NaHCO₃ solution).

  • Extraction and Purification: Extract the product with an organic solvent, dry the organic layer, and purify as necessary. In some cases, the hydrochloride salt can be isolated directly by evaporation.[2]

Protecting Groups for Alcohols: The TBDMS Group

The tert-butyldimethylsilyl (TBDMS) group is a common protecting group for alcohols, offering good stability and selective removal under fluoride-mediated or acidic conditions.

Application: Acylation of a TBDMS-Protected Alcohol with this compound

This protocol outlines the esterification of a TBDMS-protected alcohol with this compound.

Reaction Scheme:

cluster_2 Esterification Reaction TBDMS_Alcohol TBDMS-O-R Product R-O-CO-(3-Me-Ph) TBDMS_Alcohol->Product Acyl_Fluoride 3-Methylbenzoyl Fluoride Acyl_Fluoride->Product Base Base (e.g., DMAP) Base->Product Solvent Solvent (e.g., DCM) Solvent->Product

Figure 3. Acylation of a TBDMS-protected alcohol.

Experimental Protocol:

  • Preparation: To a solution of the TBDMS-protected alcohol (1.0 eq.) in anhydrous DCM, add a catalytic amount of a nucleophilic catalyst such as 4-dimethylaminopyridine (DMAP, 0.1 eq.).

  • Acylation: Add this compound (1.2 eq.) to the mixture at room temperature.

  • Reaction Monitoring: Stir the reaction and monitor its progress by TLC.

  • Work-up: Once the reaction is complete, dilute with DCM and wash with water and brine.

  • Purification: Dry the organic phase over anhydrous MgSO₄, filter, and concentrate. The crude product is then purified by flash chromatography.

Quantitative Data (Illustrative):

Reactant/ProductMolecular Weight ( g/mol )Moles (mmol)EquivalentsYield (%)
TBDMS-protected Phenol208.371.01.0-
This compound138.141.21.2-
Phenyl 3-methylbenzoate212.24--~90-98
Deprotection of the TBDMS Group

The TBDMS group is typically removed using a fluoride source, such as tetrabutylammonium fluoride (TBAF).

Reaction Scheme:

cluster_3 TBDMS Deprotection TBDMS_Product R-O-CO-(3-Me-Ph) Deprotected_Product HO-R-CO-(3-Me-Ph) TBDMS_Product->Deprotected_Product Fluoride Fluoride Source (e.g., TBAF) Fluoride->Deprotected_Product Solvent Solvent (e.g., THF) Solvent->Deprotected_Product

Figure 4. Deprotection of the TBDMS group.

Experimental Protocol:

  • Dissolution: Dissolve the TBDMS-protected ester in anhydrous tetrahydrofuran (THF).

  • Fluoride Treatment: Add a solution of tetrabutylammonium fluoride (TBAF, 1.0 M in THF, 1.1 eq.) to the reaction mixture at 0 °C.

  • Reaction: Allow the reaction to warm to room temperature and stir until the starting material is consumed, as monitored by TLC.

  • Work-up: Quench the reaction with saturated aqueous NH₄Cl solution and extract the product with an organic solvent (e.g., ethyl acetate).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate. Purify the residue by column chromatography.

Orthogonal Protecting Group Strategy

In complex syntheses with multiple functional groups, an orthogonal protecting group strategy is essential. This allows for the selective deprotection of one group in the presence of others. For example, a molecule containing both a Boc-protected amine and a TBDMS-protected alcohol can be selectively deprotected. The Boc group can be removed under acidic conditions without affecting the TBDMS ether, while the TBDMS group can be cleaved with fluoride ions, leaving the Boc group intact.

Workflow for Orthogonal Deprotection:

Start Molecule with Boc-Amine and TBDMS-Alcohol Acid_Deprotection Acidic Conditions (e.g., TFA) Start->Acid_Deprotection Path 1 Fluoride_Deprotection Fluoride Conditions (e.g., TBAF) Start->Fluoride_Deprotection Path 2 Amine_Deprotected Free Amine, TBDMS-Alcohol Intact Acid_Deprotection->Amine_Deprotected Alcohol_Deprotected Free Alcohol, Boc-Amine Intact Fluoride_Deprotection->Alcohol_Deprotected

Figure 5. Orthogonal deprotection workflow.

By carefully selecting protecting groups with non-interfering deprotection conditions, chemists can achieve highly selective transformations in the synthesis of complex molecules containing 3-methylbenzoyl moieties.

References

Application Notes and Protocols: One-Pot Synthesis of Amides from Carboxylic Acids via Acyl Fluoride Intermediates

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed protocols and application notes for the efficient one-pot synthesis of amides from carboxylic acids. This method proceeds via the in situ formation of acyl fluoride intermediates, offering a mild and effective alternative to traditional amide bond formation techniques. Acyl fluorides exhibit a favorable balance of reactivity and stability, being less sensitive to moisture than acyl chlorides while remaining highly reactive towards amines.[1][2] The protocols outlined below utilize commercially available reagents to facilitate this transformation under gentle conditions, making it suitable for a wide range of substrates, including those relevant to drug discovery and development.

I. Overview and Advantages

The direct coupling of carboxylic acids and amines is often challenging due to the formation of stable ammonium carboxylate salts.[3] To overcome this, carboxylic acids are typically activated. The conversion to acyl fluorides as reactive intermediates has emerged as a valuable strategy.[1][4] Traditional methods for generating acyl fluorides sometimes require harsh or toxic reagents like cyanuric fluoride or sulfur-based deoxyfluorinating agents such as DAST.[4][5]

The methodologies presented here leverage modern, milder reagents that are commercially available and bench-stable, enhancing the practicality and safety of the synthesis.[1][5]

Key Advantages:

  • One-Pot Procedure: Simplifies the experimental setup and reduces purification steps by avoiding the isolation of the acyl fluoride intermediate.

  • Mild Reaction Conditions: Reactions are typically performed at room temperature, preserving sensitive functional groups.[1]

  • High Yields: The described methods provide good to excellent yields for a broad range of substrates.[1][5]

  • Broad Substrate Scope: Effective for both aliphatic and aromatic carboxylic acids and amines.[1][4]

  • Commercially Available Reagents: Utilizes reagents that are readily accessible and cost-effective.[1][5]

II. Quantitative Data Summary

The following tables summarize the yields obtained for the one-pot synthesis of various amides from carboxylic acids and amines using Pentafluoropyridine (PFP) and Deoxo-Fluor as the activating agents.

Table 1: One-Pot Amide Synthesis using Pentafluoropyridine (PFP) [1]

EntryCarboxylic AcidAmineProductYield (%)
1Benzoic acidBenzylamineN-Benzylbenzamide94
24-Methoxybenzoic acidBenzylamineN-Benzyl-4-methoxybenzamide91
3Phenylacetic acidBenzylamineN-Benzyl-2-phenylacetamide85
4Cinnamic acidAnilineN-Phenylcinnamamide88
5Benzoic acid4-(Trifluoromethyl)anilineN-(4-(Trifluoromethyl)phenyl)benzamide87
6Benzoic acid2-AminopyridineN-(Pyridin-2-yl)benzamide86
7Benzoic acid3-NitroanilineN-(3-Nitrophenyl)benzamide73
8Adamantane-1-carboxylic acidBenzylamineN-Benzyladamantane-1-carboxamide89

Table 2: One-Pot Amide Synthesis using Deoxo-Fluor [4]

EntryCarboxylic AcidAmineProductYield (%)
1Palmitic acid2-Amino-2-methyl-1-propanolN-(1-Hydroxy-2-methylpropan-2-yl)palmitamide95
2Oleic acid2-Amino-2-methyl-1-propanolN-(1-Hydroxy-2-methylpropan-2-yl)oleamide96
3Benzoic acidPyrrolidinePhenyl(pyrrolidin-1-yl)methanone94
4Phenylacetic acidPyrrolidine2-Phenyl-1-(pyrrolidin-1-yl)ethan-1-one92
5Benzoic acidDiethylamineN,N-Diethylbenzamide90
6Phenylacetic acidDiethylamineN,N-Diethyl-2-phenylacetamide88

III. Experimental Protocols

Protocol 1: One-Pot Amide Synthesis using Pentafluoropyridine (PFP)

This protocol describes the use of Pentafluoropyridine (PFP) as a deoxyfluorinating agent to generate an acyl fluoride in situ, followed by amidation.

Materials:

  • Carboxylic Acid

  • Pentafluoropyridine (PFP)

  • Diisopropylethylamine (DIPEA)

  • Amine

  • Anhydrous Acetonitrile (MeCN)

  • Standard glassware for organic synthesis

  • Magnetic stirrer and stir bar

Procedure:

  • To a clean, dry round-bottom flask equipped with a magnetic stir bar, add the carboxylic acid (1.0 equiv).

  • Add anhydrous acetonitrile (MeCN) to dissolve the acid.

  • Add Pentafluoropyridine (PFP, 1.2 equiv) to the solution.

  • Add Diisopropylethylamine (DIPEA, 2.5 equiv) to the reaction mixture.

  • Stir the mixture at room temperature for an "activation period" of 30 minutes. This allows for the in situ formation of the acyl fluoride.[5]

  • After 30 minutes, add the amine (1.2 equiv) to the reaction mixture.

  • Continue to stir the reaction at room temperature for 16 hours. For less nucleophilic amines, such as electron-deficient anilines, heating in a sealed tube may be required to drive the reaction to completion.[1]

  • Upon completion, the reaction mixture can be concentrated in vacuo and the crude product purified by column chromatography on silica gel.

Protocol 2: One-Pot Amide Synthesis using Deoxo-Fluor

This protocol utilizes Deoxo-Fluor ([Bis(2-methoxyethyl)amino]sulfur trifluoride) for the one-pot conversion of carboxylic acids to their corresponding amides.

Materials:

  • Carboxylic Acid

  • Deoxo-Fluor reagent

  • Diisopropylethylamine (DIPEA)

  • Amine

  • Anhydrous Dichloromethane (CH₂Cl₂)

  • Saturated sodium bicarbonate solution

  • Standard glassware for organic synthesis

  • Magnetic stirrer and stir bar

  • Ice bath

Procedure:

  • Dissolve the carboxylic acid (1.0 equiv) in anhydrous dichloromethane (CH₂Cl₂) in a round-bottom flask under an inert atmosphere.

  • Cool the solution to 0 °C using an ice bath.

  • Add Diisopropylethylamine (DIPEA, 1.5 equiv) to the cooled solution.

  • Slowly add Deoxo-Fluor (1.2 equiv) to the reaction mixture.

  • Stir the mixture at 0 °C for 30 minutes to allow for the formation of the acyl fluoride.[4]

  • Add the amine (1.5 equiv) to the reaction mixture.

  • After 15 minutes at 0 °C, remove the ice bath and allow the reaction to warm to room temperature.

  • Stir the reaction for an additional 3-8 hours.[4]

  • Upon completion, quench the reaction by adding saturated sodium bicarbonate solution.

  • Extract the product with an appropriate organic solvent (e.g., n-heptane or dichloromethane).

  • Dry the combined organic layers over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate in vacuo to yield the crude amide, which can be further purified if necessary.

IV. Visualized Workflow and Mechanism

The following diagrams illustrate the general experimental workflow for the one-pot synthesis and the proposed reaction mechanism for the PFP-mediated conversion.

G start_end start_end process process decision decision output output A Start B Combine Carboxylic Acid, Deoxyfluorinating Agent (e.g., PFP), and Base in Solvent A->B C Stir at Room Temperature (Activation Period, ~30 min) B->C D In Situ Formation of Acyl Fluoride Intermediate C->D E Add Amine to Reaction Mixture D->E F Stir at Room Temperature (Reaction Period, 3-16 h) E->F G Amide Product Formation F->G H Reaction Quench & Work-up G->H I Purification (e.g., Column Chromatography) H->I J Isolated Amide I->J K End J->K

Caption: General experimental workflow for the one-pot amide synthesis.

G Proposed Mechanism for PFP-Mediated Amide Synthesis cluster_0 Step 1: Acyl Fluoride Formation cluster_1 Step 2: Amidation reactant reactant reagent reagent intermediate intermediate product product sideproduct sideproduct RCOOH Carboxylic Acid (R-COOH) Activated_Complex Activated Intermediate RCOOH->Activated_Complex + PFP + Base PFP Pentafluoropyridine (PFP) Base1 Base (e.g., DIPEA) AcylFluoride Acyl Fluoride (R-COF) Activated_Complex->AcylFluoride Fluoride Transfer TFHP Tetrafluorohydroxypyridine Activated_Complex->TFHP Byproduct Formation Tetrahedral_Int Tetrahedral Intermediate AcylFluoride->Tetrahedral_Int + Amine Amine Amine (R'-NH2) Amide Amide Product (R-CONH-R') Tetrahedral_Int->Amide - HF Base2 Base HF_Base HF•Base

Caption: Proposed mechanism for one-pot amide synthesis using PFP.[1]

References

Application Notes and Protocols for the Scale-up Synthesis of Ketones using 3-Methylbenzoyl Fluoride

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and protocols for the scale-up synthesis of ketones utilizing 3-methylbenzoyl fluoride as a key reagent. The following sections outline the chemical principles, experimental procedures, and expected outcomes for the acylation of organometallic reagents with this compound. The protocols are designed to be scalable for laboratory settings, catering to the needs of researchers in synthetic chemistry and drug development.

Introduction

Acyl fluorides, such as this compound, have emerged as valuable alternatives to more reactive acyl chlorides in organic synthesis. Their moderated reactivity can lead to higher selectivity and better functional group tolerance in nucleophilic acyl substitution reactions. The synthesis of ketones is a fundamental transformation in organic chemistry, and the use of this compound offers a robust method for their preparation, particularly when reacting with potent organometallic nucleophiles. This application note details the synthesis of ketones via the reaction of this compound with Grignard reagents, a widely accessible and versatile class of organometallics.

Reaction Principle

The core of this synthetic method is the nucleophilic addition of an organometallic reagent, typically a Grignard reagent (R-MgX), to the carbonyl carbon of this compound. This is followed by the elimination of the fluoride leaving group to form the desired ketone. A key challenge in ketone synthesis from acyl halides is the potential for a second nucleophilic attack on the newly formed ketone, leading to the formation of a tertiary alcohol byproduct. The use of acyl fluorides and careful control of reaction conditions, such as low temperatures, helps to mitigate this side reaction.

Reaction Pathway Diagram

Reaction_Pathway 3-Methylbenzoyl_Fluoride This compound Intermediate Tetrahedral Intermediate 3-Methylbenzoyl_Fluoride->Intermediate + Grignard_Reagent R-MgX (Grignard Reagent) Grignard_Reagent->Intermediate Ketone Ketone (Product) Intermediate->Ketone - MgXF Byproduct MgXF Experimental_Workflow A Setup Reaction Vessel (Inert Atmosphere, Dry Glassware) B Add this compound and Anhydrous Solvent A->B C Cool to -78 °C B->C D Slowly Add Grignard Reagent C->D E Monitor Reaction (TLC/HPLC) D->E F Quench with Saturated NH4Cl E->F Upon Completion G Aqueous Workup and Extraction F->G H Dry and Concentrate Organic Phase G->H I Purify by Column Chromatography H->I J Characterize Pure Ketone I->J Logical_Relationship cluster_params Reaction Parameters cluster_outcomes Reaction Outcomes Temp Temperature Yield Ketone Yield Temp->Yield Low Temp Favors Purity Product Purity (vs. Tertiary Alcohol) Temp->Purity Low Temp Favors Addition_Rate Addition Rate Addition_Rate->Yield Slow Rate Favors Addition_Rate->Purity Slow Rate Favors Stoichiometry Stoichiometry (Grignard:Acyl Fluoride) Stoichiometry->Yield Slight Excess (1.1 eq) Optimizes Stoichiometry->Purity Large Excess Decreases

Application Notes and Protocols: 3-Methylbenzoyl Fluoride in Organic Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the use of 3-methylbenzoyl fluoride as a versatile building block in organic synthesis. Due to its reactivity, this compound is a valuable reagent for introducing the 3-methylbenzoyl moiety into a wide range of organic molecules, making it a significant tool in the development of pharmaceuticals, agrochemicals, and other functional materials.

Synthesis of this compound

This compound can be reliably synthesized from its corresponding acyl chloride or directly from 3-methylbenzoic acid.

Protocol 1.1: Synthesis from 3-Methylbenzoyl Chloride

This protocol is adapted from general procedures for the synthesis of benzoyl fluorides from benzoyl chlorides.

Reaction Scheme:

Materials:

  • 3-Methylbenzoyl chloride

  • Anhydrous potassium fluoride (KF)

  • Acetonitrile (anhydrous)

  • Stir bar

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle

  • Distillation apparatus

Procedure:

  • To a dry round-bottom flask equipped with a stir bar and reflux condenser, add anhydrous potassium fluoride (1.2 equivalents).

  • Under an inert atmosphere (e.g., nitrogen or argon), add anhydrous acetonitrile to the flask.

  • Slowly add 3-methylbenzoyl chloride (1.0 equivalent) to the stirred suspension.

  • Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by TLC or GC-MS.

  • After completion, cool the reaction mixture to room temperature.

  • Filter the mixture to remove potassium chloride and excess potassium fluoride.

  • Remove the acetonitrile under reduced pressure.

  • Purify the crude this compound by vacuum distillation.

Expected Yield: 80-90% (based on analogous reactions).

Protocol 1.2: Synthesis from 3-Methylbenzoic Acid

This protocol is based on general methods for the conversion of carboxylic acids to acyl fluorides.

Reaction Scheme:

CH3-C6H4-C-F + C6H5-CH3 --AlCl3--> CH3-C6H4-C-C6H4-CH3

Fig. 1: Friedel-Crafts Acylation Workflow

2.2 Amide Synthesis

This compound readily reacts with primary and secondary amines to form the corresponding amides. This reaction is often rapid and high-yielding.

Protocol 2.2: Synthesis of N-benzyl-3-methylbenzamide

Reaction Scheme:

Materials:

  • This compound

  • Benzylamine

  • Triethylamine (or pyridine)

  • Dichloromethane (DCM, anhydrous)

  • Stir bar

  • Round-bottom flask

  • Ice bath

Procedure:

  • In a round-bottom flask, dissolve benzylamine (1.0 equivalent) and triethylamine (1.1 equivalents) in anhydrous DCM.

  • Cool the solution in an ice bath.

  • Slowly add a solution of this compound (1.0 equivalent) in anhydrous DCM.

  • Stir the reaction at 0°C for 30 minutes and then at room temperature for 1-2 hours.

  • Wash the reaction mixture with dilute HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the product by recrystallization or column chromatography.

Data Presentation: Representative Yields for Amide Synthesis

Acyl HalideAmineBaseYield (%)Reference
Benzoyl chlorideAnilinePyridine92General Textbook
Acetyl chlorideDiethylamineTriethylamine95General Textbook
This compound Benzylamine Triethylamine >90 (estimated) -

Disclaimer: The yield for this compound is an estimation based on similar reactions.

Logical Relationship for Amide Synthesis

G acyl_fluoride 3-Methylbenzoyl Fluoride (Electrophile) amide Amide Product acyl_fluoride->amide amine Amine (Nucleophile) amine->amide base Base (e.g., Triethylamine) hcl HF byproduct base->hcl Neutralizes

Fig. 2: Amide Synthesis Reactants and Products

2.3 Ester Synthesis

The reaction of this compound with alcohols, often in the presence of a base, provides a straightforward route to 3-methylbenzoate esters.

Protocol 2.3: Synthesis of Ethyl 3-methylbenzoate

Reaction Scheme:

Materials:

  • This compound

  • Ethanol (anhydrous)

  • Pyridine (anhydrous)

  • Stir bar

  • Round-bottom flask

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 equivalent) in excess anhydrous ethanol (which also acts as the solvent).

  • Add anhydrous pyridine (1.1 equivalents) as a catalyst and acid scavenger.

  • Stir the reaction at room temperature for 2-4 hours.

  • Remove the excess ethanol and pyridine under reduced pressure.

  • Dissolve the residue in diethyl ether and wash with dilute HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate.

  • Purify the ester by vacuum distillation.

Data Presentation: Representative Yields for Ester Synthesis

Acyl HalideAlcoholBaseYield (%)Reference
Benzoyl chlorideMethanolPyridine90General Textbook
Acetyl chlorideIsopropanolPyridine88General Textbook
This compound Ethanol Pyridine ~90 (estimated) -

Disclaimer: The yield for this compound is an estimation based on similar reactions.

Experimental Workflow for Ester Synthesis

G start Start dissolve Dissolve 3-Methylbenzoyl Fluoride in Ethanol start->dissolve add_pyridine Add Pyridine dissolve->add_pyridine stir Stir at RT add_pyridine->stir workup Workup (Wash, Dry) stir->workup purify Purify (Distillation) workup->purify end End purify->end

Fig. 3: Ester Synthesis Workflow

Spectroscopic Data (Reference)

Reference Data for 3-Methylbenzoyl Chloride:

Spectroscopy Characteristic Peaks
¹H NMR δ ~7.8 (m, 2H, Ar-H), ~7.4 (m, 2H, Ar-H), ~2.4 (s, 3H, CH₃) ppm
¹³C NMR δ ~168 (C=O), ~138, ~134, ~132, ~129, ~128, ~127 (Ar-C), ~21 (CH₃) ppm
IR ~1770 cm⁻¹ (C=O stretch)
MS (EI) m/z 154 (M⁺), 119 (M⁺ - Cl)

Safety Information

Acyl fluorides, including this compound, are expected to be corrosive and lachrymatory. They react with moisture and should be handled in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times. In case of contact, wash the affected area immediately with copious amounts of water.

This document is intended for use by trained professionals and should be supplemented with a thorough literature search and risk assessment before commencing any experimental work.

Application Notes & Protocols for Monitoring 3-Methylbenzoyl Fluoride Reactions

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

3-Methylbenzoyl fluoride is a valuable reactive intermediate in organic synthesis, particularly in the formation of amides, esters, and ketones. As an acyl fluoride, it offers a balance of reactivity and stability, often providing advantages over the more common acyl chlorides, such as reduced sensitivity to ambient moisture and different reactivity profiles. Effective monitoring of reactions involving this compound is crucial for reaction optimization, kinetic studies, and ensuring complete conversion. These application notes provide detailed protocols for monitoring such reactions using common analytical techniques: Nuclear Magnetic Resonance (NMR) Spectroscopy, Gas Chromatography-Mass Spectrometry (GC-MS), High-Performance Liquid Chromatography (HPLC), and Fourier-Transform Infrared (FTIR) Spectroscopy.

Analytical Techniques Overview

A summary of the primary analytical techniques for monitoring reactions of this compound is presented below. The choice of method depends on the reaction conditions, the required level of detail (kinetic vs. endpoint), and the available instrumentation.

Technique Application Advantages Limitations
¹H & ¹⁹F NMR In-situ reaction monitoring, kinetic analysis, structural elucidation of products and byproducts.Provides rich structural information, non-destructive, allows for real-time monitoring of multiple species. ¹⁹F NMR offers a wide chemical shift range and low background noise.Lower sensitivity compared to MS, requires deuterated solvents for locking, sample must be soluble.
GC-MS Quantitative analysis of volatile reactants and products, impurity profiling.High sensitivity and selectivity, provides mass information for component identification.Requires analytes to be volatile and thermally stable, derivatization may be necessary.
HPLC-UV Quantitative analysis of non-volatile reactants and products.Suitable for a wide range of compounds, various detection methods available (e.g., UV, MS).Can be more time-consuming for method development, may require filtration of reaction aliquots.
FTIR Real-time monitoring of functional group conversion (e.g., C=O stretch of the acyl fluoride).Fast, non-destructive, can be used with in-situ probes.Provides less detailed structural information compared to NMR, overlapping peaks can be an issue.

Experimental Protocols

Protocol 1: In-situ ¹H and ¹⁹F NMR Spectroscopy for Monitoring Amide Formation

This protocol describes the in-situ monitoring of the reaction between this compound and a primary amine (e.g., benzylamine) to form the corresponding amide.

Materials and Reagents:

  • This compound

  • Benzylamine

  • Triethylamine (or other suitable base)

  • Anhydrous deuterated solvent (e.g., CDCl₃ or Toluene-d₈)

  • Internal standard (e.g., 1,3,5-trimethoxybenzene for ¹H NMR, α,α,α-trifluorotoluene for ¹⁹F NMR)

  • NMR tubes (J. Young tubes are recommended for air-sensitive reactions)

Instrumentation:

  • NMR Spectrometer (≥400 MHz recommended) equipped with a variable temperature unit.

Procedure:

  • Sample Preparation:

    • In a nitrogen-filled glovebox, add this compound (1.0 equiv.) and the internal standard to a clean, dry NMR tube.

    • Dissolve the solids in 0.5 mL of the anhydrous deuterated solvent.

    • In a separate vial, prepare a solution of benzylamine (1.0 equiv.) and triethylamine (1.1 equiv.) in 0.2 mL of the same deuterated solvent.

    • Cap the NMR tube and acquire initial ¹H and ¹⁹F NMR spectra to establish the starting chemical shifts.

  • Reaction Initiation and Monitoring:

    • Inject the amine/base solution into the NMR tube containing the this compound solution.

    • Quickly shake the tube to ensure mixing and place it in the pre-shimmed and temperature-equilibrated NMR spectrometer.

    • Begin acquiring spectra immediately. For kinetic studies, a series of single-scan spectra should be acquired at regular intervals (e.g., every 1-5 minutes initially, then less frequently).

  • Data Processing and Analysis:

    • Process the spectra using appropriate software.

    • Integrate the signals corresponding to the reactant (e.g., methyl protons of this compound) and the product (e.g., methyl protons of the amide) relative to the internal standard.

    • Calculate the concentration of each species at each time point to generate a reaction profile.

Illustrative Quantitative Data for ¹H NMR Monitoring

Time (min)Integral (this compound - CH₃)Integral (Amide Product - CH₃)% Conversion
01.000.000
50.780.2222
150.510.4949
300.260.7474
600.050.9595
120<0.01>0.99>99

Note: Integrals are normalized to the starting material at t=0.

Protocol 2: GC-MS Analysis for Reaction Conversion

This protocol details the analysis of a reaction mixture by GC-MS to determine the conversion of this compound.

Materials and Reagents:

  • Reaction aliquots

  • Quenching solution (e.g., cold saturated NaHCO₃ solution)

  • Extraction solvent (e.g., ethyl acetate, dichloromethane)

  • Drying agent (e.g., anhydrous Na₂SO₄ or MgSO₄)

  • Internal standard for GC-MS analysis (e.g., dodecane)

Instrumentation:

  • Gas Chromatograph with a Flame Ionization Detector (FID) or Mass Spectrometer (MS)

  • Capillary column (e.g., DB-5ms, HP-5ms, or similar)

Procedure:

  • Sample Preparation:

    • At designated time points, withdraw a small aliquot (e.g., 50 µL) from the reaction mixture.

    • Immediately quench the aliquot in a vial containing 1 mL of cold saturated NaHCO₃ solution and 1 mL of ethyl acetate with a known concentration of the internal standard.

    • Vortex the vial for 30 seconds.

    • Allow the layers to separate and carefully transfer the organic layer to a new vial containing a small amount of anhydrous Na₂SO₄.

    • Transfer the dried organic solution to a GC vial for analysis.

  • GC-MS Conditions (Illustrative):

    • Injector Temperature: 250 °C

    • Oven Program: 50 °C (hold 2 min), ramp to 280 °C at 15 °C/min, hold for 5 min.

    • Carrier Gas: Helium, constant flow of 1 mL/min.

    • MS Detector: Electron Ionization (EI) at 70 eV, scanning from m/z 40 to 400.

  • Data Analysis:

    • Identify the peaks for this compound, the product, and the internal standard based on their retention times and mass spectra.

    • Integrate the peak areas and calculate the relative response factors if necessary for accurate quantification.

    • Determine the concentration of the reactant and product to calculate the percent conversion.

Illustrative GC-MS Data

CompoundRetention Time (min)Key m/z Fragments
This compound8.52138 (M+), 109, 91, 65
N-Benzyl-3-methylbenzamide15.78225 (M+), 106, 91, 77
Dodecane (Internal Std.)10.25170 (M+), 57, 43

Visualizations

Reaction Pathway and Analytical Workflows

Reaction_Monitoring_Workflow cluster_reaction Amide Synthesis Reaction cluster_monitoring Analytical Monitoring cluster_nmr In-situ NMR cluster_gc_hplc GC-MS / HPLC 3-MBF 3-Methylbenzoyl Fluoride Product N-substituted 3-Methylbenzamide 3-MBF->Product Reaction Amine Primary Amine (e.g., Benzylamine) Amine->Product Base Base (e.g., Triethylamine) Base->Product NMR_Sample Prepare NMR sample in deuterated solvent Product->NMR_Sample Aliquot Withdraw aliquot from reaction Product->Aliquot Acquire_NMR Acquire time-course ¹H and ¹⁹F spectra NMR_Sample->Acquire_NMR Analyze_NMR Integrate signals & calculate conversion Acquire_NMR->Analyze_NMR Quench Quench reaction & extract Aliquot->Quench Analyze_Chrom Inject into GC-MS or HPLC Quench->Analyze_Chrom Analyze_Data Integrate peaks & calculate conversion Analyze_Chrom->Analyze_Data

Caption: Workflow for amide synthesis and subsequent analytical monitoring.

In_Situ_NMR_Workflow Start Start Prep_Tube Place 3-MBF & internal std. in J. Young NMR tube Start->Prep_Tube Add_Solvent Add anhydrous deuterated solvent Prep_Tube->Add_Solvent Initial_Scan Acquire initial t=0 ¹H and ¹⁹F spectra Add_Solvent->Initial_Scan Inject_Amine Inject amine solution into NMR tube Initial_Scan->Inject_Amine Prep_Amine Prepare amine/base solution Prep_Amine->Inject_Amine Start_Acquisition Immediately start time-course acquisition Inject_Amine->Start_Acquisition Process_Data Process spectra and plot kinetics Start_Acquisition->Process_Data End End Process_Data->End

Caption: Experimental workflow for in-situ NMR monitoring.

GC_MS_Workflow Reaction_Vessel Reaction Mixture Take_Aliquot Withdraw Aliquot (e.g., 50 µL) Reaction_Vessel->Take_Aliquot Quench_Vial Quench & Extract (Ethyl Acetate, NaHCO₃, Internal Standard) Take_Aliquot->Quench_Vial Vortex Vortex to Mix Quench_Vial->Vortex Separate_Layers Separate Organic Layer Vortex->Separate_Layers Dry_Sample Dry with Na₂SO₄ Separate_Layers->Dry_Sample GC_Vial Transfer to GC Vial Dry_Sample->GC_Vial Inject_GCMS Inject into GC-MS GC_Vial->Inject_GCMS Data_Analysis Analyze Data: - Identify Peaks - Integrate Areas - Calculate Conversion Inject_GCMS->Data_Analysis

Caption: Sample preparation workflow for GC-MS analysis.

Synthesis of NSAIDs Utilizing 3-Methylbenzoyl Chloride Derivatives: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and protocols relevant to the synthesis of non-steroidal anti-inflammatory drugs (NSAIDs) using methylbenzoyl chloride derivatives. While the direct synthesis of a mainstream NSAID utilizing 3-methylbenzoyl chloride is not prominently documented in scientific literature, this guide presents the synthesis of a structurally analogous and commercially significant NSAID, Tolmetin, which is synthesized from the isomeric 4-methylbenzoyl chloride. Furthermore, a detailed protocol for the synthesis of 3-methylbenzoyl chloride is provided, offering a foundational method for researchers interested in exploring novel NSAID candidates based on this scaffold.

Introduction

Non-steroidal anti-inflammatory drugs (NSAIDs) are a cornerstone in the management of pain and inflammation.[1][2][3][4][5][6][7][8] Their mechanism of action primarily involves the inhibition of cyclooxygenase (COX) enzymes (COX-1 and COX-2), which are responsible for the synthesis of prostaglandins.[1] The chemical structure of NSAIDs is diverse, and their synthesis often involves the use of reactive acylating agents such as acyl chlorides. This document focuses on the potential use of 3-methylbenzoyl chloride and its derivatives in the synthesis of NSAIDs, providing a detailed look at the synthesis of the related compound, Tolmetin.

Part 1: Synthesis of 3-Methylbenzoyl Chloride

3-Methylbenzoyl chloride, also known as m-toluoyl chloride, serves as a key intermediate for the synthesis of various chemical entities.[9][10] The following protocol outlines a high-yield synthesis method from m-toluic acid.

Experimental Protocol: Synthesis of 3-Methylbenzoyl Chloride

Materials:

  • m-Toluic acid (540.56 g)

  • Thionyl chloride (573.0 g)

  • N,N-dimethylformamide (DMF) (1.0 g)

Equipment:

  • 1000 mL three-necked flask

  • Thermometer

  • Mechanical stirrer

  • Reflux condenser

  • Off-gas absorption device

  • Reduced pressure distillation apparatus

Procedure: [9]

  • To a 1000 mL three-necked flask equipped with a thermometer, mechanical stirrer, reflux condenser, and an off-gas absorption device, add m-toluic acid (540.56 g), thionyl chloride (573.0 g), and N,N-dimethylformamide (1.0 g).

  • Heat the reaction mixture to 90°C with continuous stirring.

  • Maintain the reaction at this temperature for 3 hours, at which point the solution should become clear.

  • After the reaction is complete, remove the excess thionyl chloride by distillation under reduced pressure.

  • The final product, 3-methylbenzoyl chloride, is obtained.

Data Presentation
ReactantMolar Mass ( g/mol )Amount (g)Moles
m-Toluic Acid136.15540.563.97
Thionyl Chloride118.97573.04.82
N,N-dimethylformamide73.091.00.014
ProductYield (g)Purity (%)Yield (%)
3-Methylbenzoyl Chloride610.098.299.3

Data sourced from a representative synthesis protocol.[9]

Reaction Workflow

G Synthesis of 3-Methylbenzoyl Chloride reagents m-Toluic Acid + Thionyl Chloride + DMF reaction Heat to 90°C for 3 hours reagents->reaction Reaction workup Distillation under reduced pressure reaction->workup Purification product 3-Methylbenzoyl Chloride workup->product

Caption: Workflow for the synthesis of 3-methylbenzoyl chloride.

Part 2: Synthesis of Tolmetin using 4-Methylbenzoyl Chloride

Tolmetin is a non-steroidal anti-inflammatory drug used for the treatment of arthritis and pain.[11][12][13] Its structure contains a 4-methylbenzoyl moiety, making its synthesis a relevant case study. Several synthetic routes to Tolmetin have been reported, with a common step involving the acylation of a pyrrole derivative with 4-methylbenzoyl chloride (p-toluoyl chloride).[14][15]

Experimental Protocol: Synthesis of Tolmetin (Illustrative Pathway)

This protocol is a composite of several reported syntheses and illustrates a key acylation step.

Step 1: Synthesis of 1-methyl-5-(4-methylbenzoyl)-1H-pyrrole-2-acetonitrile [14]

Materials:

  • 1-Methylpyrrole-2-acetonitrile

  • 4-Methylbenzoyl chloride (p-toluoyl chloride)

  • Aluminum chloride

  • Solvent (e.g., ethylene dichloride)

Procedure:

  • In a suitable reaction vessel, dissolve 1-methylpyrrole-2-acetonitrile in the solvent.

  • Add aluminum chloride to the solution.

  • Slowly add 4-methylbenzoyl chloride to the reaction mixture.

  • The reaction is typically carried out under reflux conditions.

  • After the reaction is complete, the mixture is worked up to isolate the product, 1-methyl-5-(4-methylbenzoyl)-1H-pyrrole-2-acetonitrile.

Step 2: Hydrolysis to Tolmetin [15]

Materials:

  • 1-methyl-5-(4-methylbenzoyl)-1H-pyrrole-2-acetonitrile (or its methyl ester equivalent)

  • Sodium hydroxide solution

  • Hydrochloric acid

  • Ethyl acetate

Procedure:

  • The intermediate from Step 1 (or the corresponding methyl acetate) is subjected to hydrolysis. In a typical procedure, 1-methyl-5-(4-methyl-benzoyl)-1H-pyrrole-2-yl]-methyl acetate is mixed with water and a 30% sodium hydroxide solution.[15]

  • The mixture is heated to approximately 85°C and stirred for several hours.[15]

  • After cooling, the solution is acidified with hydrochloric acid to a pH of about 1.5.[15]

  • The precipitated product is extracted with ethyl acetate.[15]

  • The organic layer is concentrated to yield solid Tolmetin, which is then dried.[15]

Data Presentation
Intermediate/ProductStarting MaterialKey ReagentsYield (%)
1-methyl-5-(4-methylbenzoyl)-1H-pyrrole-2-acetonitrile1-Methylpyrrole-2-acetonitrile4-Methylbenzoyl chloride, Aluminum chloride-
Tolmetin[1-methyl-5-(4-methyl-benzoyl)-1H-pyrroles-2-yl]-methyl acetateSodium hydroxide, Hydrochloric acid91.25

Yield data for the final hydrolysis step is from a specific patent.[15] Yields for the acylation step can vary.

Reaction Pathway

G Synthesis of Tolmetin cluster_step1 Step 1: Acylation cluster_step2 Step 2: Hydrolysis start1 1-Methylpyrrole-2-acetonitrile reagent1 4-Methylbenzoyl chloride Aluminum Chloride start1->reagent1 Reacts with intermediate 1-methyl-5-(4-methylbenzoyl) -1H-pyrrole-2-acetonitrile reagent1->intermediate reagent2 Sodium Hydroxide Hydrochloric Acid intermediate->reagent2 Hydrolyzed with product Tolmetin reagent2->product

Caption: Synthetic pathway for Tolmetin.

Signaling Pathway and Mechanism of Action

Tolmetin, like other NSAIDs, exerts its anti-inflammatory, analgesic, and antipyretic effects by inhibiting the cyclooxygenase (COX) enzymes.[1][11] This inhibition prevents the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation, pain, and fever.

G Mechanism of Action of Tolmetin Arachidonic_Acid Arachidonic Acid COX_Enzymes COX-1 & COX-2 Enzymes Arachidonic_Acid->COX_Enzymes Prostaglandins Prostaglandins COX_Enzymes->Prostaglandins Inflammation Inflammation, Pain, Fever Prostaglandins->Inflammation Tolmetin Tolmetin Tolmetin->COX_Enzymes Inhibits

Caption: Inhibition of prostaglandin synthesis by Tolmetin.

Conclusion

References

Troubleshooting & Optimization

Technical Support Center: 3-Methylbenzoyl Fluoride Acylation Reactions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing the yield of acylation reactions involving 3-methylbenzoyl fluoride.

Frequently Asked Questions (FAQs)

Q1: What is the general mechanism of a Friedel-Crafts acylation reaction using this compound?

A1: The Friedel-Crafts acylation is an electrophilic aromatic substitution reaction.[1][2] The reaction proceeds through the following key steps:

  • Formation of the Acylium Ion: A strong Lewis acid catalyst, such as aluminum chloride (AlCl₃), reacts with this compound to form a highly reactive acylium ion.[3][4]

  • Electrophilic Attack: The electron-rich aromatic ring of the substrate attacks the electrophilic acylium ion, forming a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion.[5]

  • Deprotonation: A weak base, typically the Lewis acid-halide complex (e.g., [AlCl₃F]⁻), removes a proton from the carbon atom that formed the new bond with the acyl group. This restores the aromaticity of the ring and regenerates the Lewis acid catalyst.[5]

Q2: Why is this compound used instead of 3-methylbenzoyl chloride?

A2: Acyl fluorides can offer advantages over acyl chlorides in certain situations. They are often more stable and less prone to hydrolysis.[6] While acyl chlorides are highly reactive, this can sometimes lead to more side reactions. The reactivity of acyl fluorides is often sufficient for acylation without being excessively aggressive, potentially leading to cleaner reactions and higher yields of the desired product.

Q3: What are the most common Lewis acid catalysts used for this type of reaction?

A3: The most common and effective Lewis acid catalyst for Friedel-Crafts acylation is aluminum chloride (AlCl₃).[2] Other Lewis acids that can be used include iron(III) chloride (FeCl₃), boron trifluoride (BF₃), zinc chloride (ZnCl₂), and titanium tetrachloride (TiCl₄).[1][7][8] In some cases, solid acid catalysts like zeolites can also be employed, offering advantages in terms of catalyst recovery and reuse.[7]

Q4: Can I run the reaction under catalytic amounts of the Lewis acid?

A4: Generally, Friedel-Crafts acylation reactions require stoichiometric amounts of the Lewis acid catalyst. This is because the ketone product formed is a Lewis base and will form a complex with the Lewis acid catalyst. This complexation deactivates the catalyst, preventing it from participating in further reactions. Therefore, at least one equivalent of the Lewis acid per equivalent of the acylating agent is typically required.

Q5: What is the expected regioselectivity when acylating a substituted aromatic ring with this compound?

A5: The regioselectivity is primarily determined by the directing effect of the substituent already present on the aromatic substrate.

  • Activating, ortho-, para-directing groups (e.g., -OCH₃, -CH₃): These groups will direct the incoming 3-methylbenzoyl group primarily to the para position to minimize steric hindrance, with a smaller amount of the ortho isomer being formed.[9]

  • Deactivating, meta-directing groups (e.g., -NO₂, -CN, -C(O)R): These groups will direct the incoming acyl group to the meta position.

  • Deactivating, ortho-, para-directing groups (e.g., -Cl, -Br): These groups will direct the incoming acyl group to the para position.

The methyl group on the this compound itself has a minor influence on the regioselectivity of the attack on the substrate.

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low or No Product Yield 1. Inactive Catalyst: The Lewis acid (e.g., AlCl₃) is highly sensitive to moisture. Contamination with water will deactivate it. 2. Poor Quality this compound: The starting material may be impure or have degraded. 3. Reaction Temperature Too Low: The activation energy for the reaction may not be reached. 4. Deactivated Aromatic Substrate: The substrate may contain strongly deactivating groups (e.g., -NO₂, -NR₂, -NHR, -NH₂), which make it unreactive towards Friedel-Crafts acylation.[10]1. Ensure all glassware is thoroughly dried before use. Handle the Lewis acid in a dry environment (e.g., glove box or under an inert atmosphere). Use a freshly opened container of the Lewis acid. 2. Verify the purity of the this compound by NMR or other analytical techniques. If necessary, synthesize it fresh from 3-methylbenzoic acid. 3. Gradually increase the reaction temperature. For many Friedel-Crafts acylations, temperatures between 0 °C and room temperature are a good starting point, but some may require gentle heating. 4. Consider using a more activated substrate or a different synthetic route if the substrate is strongly deactivated.
Formation of Multiple Products/ Isomers 1. Sub-optimal Regioselectivity: The reaction conditions may not be optimized to favor the desired isomer. 2. Polysubstitution: The product of the initial acylation is sometimes more reactive than the starting material, leading to a second acylation. (This is less common in acylation than in alkylation).1. Vary the Lewis acid catalyst and solvent. Different catalysts can have different steric bulk and Lewis acidity, which can influence the ortho/para ratio. Lowering the reaction temperature can sometimes improve selectivity. 2. Use a stoichiometric amount of the limiting reagent (usually the aromatic substrate). Ensure that the this compound is not in large excess.
Dark-colored Reaction Mixture and/or Tar Formation 1. Reaction Temperature Too High: Excessive heat can lead to decomposition of starting materials and products, resulting in polymerization and charring. 2. Reaction Time Too Long: Prolonged exposure to the strong Lewis acid, especially at elevated temperatures, can cause side reactions and degradation.1. Maintain a controlled temperature throughout the reaction, using an ice bath for the initial mixing of reagents if the reaction is exothermic. 2. Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC) and quench the reaction as soon as the starting material is consumed.
Difficulty in Product Isolation/Purification 1. Incomplete Quenching: The Lewis acid-ketone complex may not have been fully hydrolyzed. 2. Emulsion Formation During Workup: This can make separation of the organic and aqueous layers difficult.1. Quench the reaction by slowly and carefully pouring the reaction mixture into a mixture of ice and concentrated hydrochloric acid to ensure complete hydrolysis of the complex.[11] 2. Add a saturated solution of sodium chloride (brine) during the workup to help break up emulsions.

Data Presentation

Table 1: Effect of Lewis Acid Catalyst on the Acylation of Toluene with Benzoyl Chloride (as a model for this compound)

EntryCatalystSolventTemperature (°C)Time (h)Yield (%)Reference
1AlCl₃Benzene80190Adapted from[12]
2FeCl₃Benzene80175Adapted from[12]
3ZnCl₂Benzene801260Adapted from[13]
4HBEA ZeoliteDichloromethane1202483[7]

Table 2: Influence of Reaction Conditions on the Acylation of Anisole with Acetyl Chloride (as a model for this compound)

EntryCatalystAnisole:AcCl RatioTemperature (°C)Time (h)Yield of 4-methoxyacetophenone (%)Reference
1AlCl₃1:1.10 to RT1>90 (qualitative)General Protocol
2HBEA Zeolite2.5:112024~75-80[7]
3PTA@MIL-53(Fe)1:1.2RT (Ultrasound)0.595[8]

Experimental Protocols

General Protocol for the Friedel-Crafts Acylation of an Aromatic Compound with this compound

Materials:

  • This compound

  • Aromatic substrate (e.g., anisole, toluene)

  • Anhydrous aluminum chloride (AlCl₃)

  • Anhydrous dichloromethane (DCM)

  • Hydrochloric acid (concentrated)

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate or sodium sulfate

  • Ice

Procedure:

  • Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas trap (to neutralize evolved HF/HCl). Maintain a dry, inert atmosphere (e.g., nitrogen or argon) throughout the reaction.

  • Catalyst Suspension: To the reaction flask, add anhydrous aluminum chloride (1.1 equivalents) and anhydrous dichloromethane. Cool the suspension to 0 °C in an ice bath.

  • Addition of Acyl Fluoride: Dissolve this compound (1.0 equivalent) in anhydrous dichloromethane and add it to the dropping funnel. Add the this compound solution dropwise to the stirred suspension of aluminum chloride over 15-30 minutes.

  • Addition of Aromatic Substrate: After the addition of the acyl fluoride is complete, add the aromatic substrate (1.0 to 1.2 equivalents), either neat or dissolved in a small amount of anhydrous dichloromethane, dropwise from the dropping funnel.

  • Reaction: Allow the reaction mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 1-4 hours. Monitor the reaction progress by TLC or GC.

  • Quenching: Once the reaction is complete, cool the flask back to 0 °C and slowly and carefully pour the reaction mixture into a beaker containing a mixture of crushed ice and concentrated hydrochloric acid. Stir vigorously for 15-20 minutes until the aluminum salts are dissolved in the aqueous layer.

  • Workup: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer with dichloromethane (2 x 25 mL). Combine the organic layers and wash with saturated sodium bicarbonate solution, followed by water, and finally brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by recrystallization or column chromatography to obtain the desired acylated product.

Visualizations

experimental_workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification A Dry Glassware under Inert Atmosphere B Add Anhydrous AlCl3 and DCM A->B C Cool to 0 °C B->C D Dropwise Addition of this compound C->D E Dropwise Addition of Aromatic Substrate D->E F Stir at 0 °C then RT E->F G Monitor by TLC/GC F->G H Quench with Ice/HCl G->H I Separate Organic Layer H->I J Wash with NaHCO3, H2O, Brine I->J K Dry and Concentrate J->K L Purify (Recrystallization/Chromatography) K->L

Caption: Experimental workflow for Friedel-Crafts acylation.

troubleshooting_logic start Low Yield? cause1 Inactive Catalyst? start->cause1 cause2 Poor Reagent Quality? start->cause2 cause3 Sub-optimal Temperature? start->cause3 cause4 Deactivated Substrate? start->cause4 solution1 Use Anhydrous Conditions & Fresh Catalyst cause1->solution1 solution2 Verify Purity of this compound cause2->solution2 solution3 Optimize Reaction Temperature cause3->solution3 solution4 Use More Activated Substrate cause4->solution4

Caption: Troubleshooting logic for low reaction yield.

reaction_mechanism reagents This compound + AlCl3 acylium Acylium Ion [3-Me-C6H4CO]+[AlCl3F]- reagents->acylium Formation sigma_complex Sigma Complex (Arenium Ion) acylium->sigma_complex Electrophilic Attack + Ar-H substrate Aromatic Substrate (Ar-H) substrate->sigma_complex product Acylated Product (Ar-CO-C6H4-3-Me) sigma_complex->product Deprotonation (regenerates AlCl3)

Caption: Simplified mechanism of Friedel-Crafts acylation.

References

Technical Support Center: Friedel-Crafts Acylation with 3-Methylbenzoyl Fluoride

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals utilizing 3-methylbenzoyl fluoride in Friedel-Crafts acylation reactions.

Frequently Asked Questions (FAQs)

Q1: What are the primary advantages of using this compound over other 3-methylbenzoyl halides (e.g., chloride) in a Friedel-Crafts acylation?

While acyl fluorides are generally the least reactive of the acyl halides, this can be advantageous in complex syntheses where milder reaction conditions are required to avoid side reactions with sensitive functional groups.[1] The use of more stable acyl fluorides can be particularly beneficial.[2]

Q2: What is the expected regioselectivity when acylating an activated aromatic substrate like toluene with this compound?

When acylating toluene, the incoming acyl group is directed to the ortho and para positions by the methyl group. However, due to steric hindrance from the relatively bulky 3-methylbenzoyl group, the substitution occurs almost exclusively at the para-position.[3][4]

Q3: Can polyacylation occur when using this compound?

Polyacylation is generally not a significant side reaction in Friedel-Crafts acylation. The introduction of the first acyl group deactivates the aromatic ring, making it less susceptible to further electrophilic attack.

Q4: What are some common Lewis acid catalysts used for Friedel-Crafts acylation with acyl fluorides?

While aluminum chloride (AlCl₃) is a commonly used Lewis acid for Friedel-Crafts reactions due to its convenience, other Lewis acids can also be employed.[5][6] For less reactive acyl fluorides, a fluoride activator may sometimes be used in conjunction with the Lewis acid to enhance reactivity.[2]

Troubleshooting Guide

Issue Potential Cause Troubleshooting Steps
Low or No Product Yield Deactivated Aromatic Substrate: The aromatic ring may possess strongly electron-withdrawing groups (e.g., -NO₂, -CN, -SO₃H), which inhibit the electrophilic substitution. Friedel-Crafts acylation fails with strongly deactivating rings.- Ensure your substrate is not strongly deactivated. - Consider using a more activated derivative of your substrate if possible.
Insufficient Catalyst Activity: The Lewis acid catalyst (e.g., AlCl₃) may have been deactivated by moisture. AlCl₃ reacts vigorously with water.- Use freshly opened, anhydrous Lewis acid. - Ensure all glassware is thoroughly dried before use. - Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).
Formation of a Stable Complex: The ketone product forms a stable complex with the Lewis acid, which can inhibit catalyst turnover. A stoichiometric amount of the catalyst is often required.[6]- Ensure you are using at least a stoichiometric equivalent of the Lewis acid relative to the this compound.
Incorrect Isomer Formation (e.g., significant ortho-product) Reaction Temperature: While para-substitution is heavily favored, reaction temperature can sometimes influence isomer distribution in Friedel-Crafts reactions.- Optimize the reaction temperature. Running the reaction at a lower temperature may improve para-selectivity.
Steric Hindrance: If the substrate itself has bulky substituents near the desired acylation site, this could influence the regioselectivity.- Analyze the steric profile of your substrate to predict the most likely site of acylation.
Formation of Unidentified Byproducts Intramolecular Reactions: If the substrate has a suitable chain, an intramolecular Friedel-Crafts reaction could occur, leading to a cyclized product.- Examine the structure of your starting material for the possibility of intramolecular cyclization.
Reaction with Solvent: The acylium ion could potentially react with a nucleophilic solvent.- Use a non-reactive solvent such as dichloromethane or carbon disulfide.

Experimental Protocols

General Protocol for Friedel-Crafts Acylation of Toluene with this compound

This is a general guideline and may require optimization for specific applications.

  • Preparation: Under an inert atmosphere (N₂ or Ar), equip a dry, three-necked round-bottom flask with a magnetic stirrer, a dropping funnel, and a condenser connected to a gas trap to handle evolving HF.

  • Catalyst Suspension: Add anhydrous aluminum chloride (AlCl₃, 1.1 equivalents) to anhydrous dichloromethane. Cool the suspension to 0°C in an ice bath.

  • Acyl Fluoride Addition: Dissolve this compound (1.0 equivalent) in anhydrous dichloromethane and add it to the dropping funnel. Add the solution dropwise to the stirred AlCl₃ suspension over 15-30 minutes.

  • Substrate Addition: After the formation of the acylium ion complex (often indicated by a color change), add toluene (1.0 to 1.2 equivalents), dissolved in anhydrous dichloromethane, dropwise to the reaction mixture at 0°C.

  • Reaction: Allow the reaction to stir at 0°C for 1 hour and then warm to room temperature, monitoring the progress by TLC.

  • Work-up: Carefully quench the reaction by slowly pouring it over crushed ice and concentrated HCl.

  • Extraction: Separate the organic layer and extract the aqueous layer with dichloromethane. Combine the organic layers.

  • Washing: Wash the combined organic layers with water, a saturated sodium bicarbonate solution, and finally with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure.

  • Purification: Purify the crude product by column chromatography or recrystallization to obtain the desired 4-methyl-3'-methylbenzophenone.

Visualizations

Friedel_Crafts_Acylation_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification start Dry Glassware & Reagents catalyst Anhydrous AlCl3 in DCM start->catalyst acyl_fluoride This compound in DCM start->acyl_fluoride substrate Aromatic Substrate in DCM start->substrate formation Acylium Ion Formation (0°C) catalyst->formation acyl_fluoride->formation addition Substrate Addition (0°C) substrate->addition formation->addition stir Stir & Monitor (TLC) addition->stir quench Quench with Ice/HCl stir->quench extract Extract with DCM quench->extract wash Wash (H2O, NaHCO3, Brine) extract->wash dry Dry & Concentrate wash->dry purify Purify (Chromatography/Recrystallization) dry->purify product Final Product purify->product

Caption: Experimental workflow for Friedel-Crafts acylation.

Troubleshooting_Logic cluster_causes Potential Causes cluster_solutions Solutions start Low/No Yield? deactivated_ring Deactivated Substrate? start->deactivated_ring wet_reagents Moisture Present? start->wet_reagents stoichiometry Insufficient Catalyst? start->stoichiometry use_activated Use Activated Substrate deactivated_ring->use_activated Yes dry_reagents Ensure Anhydrous Conditions wet_reagents->dry_reagents Yes increase_catalyst Use Stoichiometric Catalyst stoichiometry->increase_catalyst Yes

Caption: Troubleshooting logic for low product yield.

References

Technical Support Center: Purification of Products from 3-Methylbenzoyl Fluoride Reactions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in purifying products from reactions involving 3-methylbenzoyl fluoride.

Troubleshooting Guides

This section addresses common issues encountered during the purification of products from this compound reactions, particularly after Friedel-Crafts acylation.

Problem 1: Low or No Product Yield After Work-up

Possible Causes and Solutions:

CauseRecommended Solution
Incomplete Reaction Monitor the reaction progress using Thin Layer Chromatography (TLC). If starting material is still present, consider extending the reaction time or increasing the temperature.
Hydrolysis of this compound This compound is sensitive to moisture and can hydrolyze to 3-methylbenzoic acid. Ensure all glassware is thoroughly dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon).
Product Loss During Extraction Ensure the correct pH is used during the aqueous wash to minimize the loss of the desired product, especially if it has acidic or basic functionalities. Perform multiple extractions with a suitable organic solvent to maximize recovery.
Decomposition of Product Some aromatic ketones can be sensitive to strong acids or bases used in the work-up. Use mild work-up conditions, such as a saturated sodium bicarbonate solution wash, to neutralize the reaction mixture.
Problem 2: Presence of Multiple Spots on TLC After Initial Purification

Possible Causes and Solutions:

CauseRecommended Solution
Unreacted Starting Materials Optimize reaction conditions to drive the reaction to completion. Unreacted this compound can be removed during aqueous work-up due to its hydrolysis to the more water-soluble 3-methylbenzoic acid.
Formation of Side Products Common side products in Friedel-Crafts acylation include isomers (ortho, meta, para) and poly-acylated products.[1] Purification by flash column chromatography or recrystallization is typically required to separate these isomers.
Hydrolysis of Starting Material The presence of 3-methylbenzoic acid is a common impurity due to the hydrolysis of this compound. This can be removed by washing the organic layer with a mild base like a saturated solution of sodium bicarbonate.
Problem 3: Difficulty in Purifying the Product by Column Chromatography

Logical Troubleshooting Flow for Flash Chromatography:

Flash_Chromatography_Troubleshooting Start Start: Poor Separation in Flash Chromatography Check_TLC 1. Review TLC Analysis Start->Check_TLC Good_Separation Good spot separation on TLC? Check_TLC->Good_Separation Optimize_Solvent 2. Optimize Solvent System Good_Separation->Optimize_Solvent No Check_Loading 3. Check Sample Loading Technique Good_Separation->Check_Loading Yes Optimize_Solvent->Check_TLC Re-run TLC Dry_Loading Is the compound soluble in the elution solvent? Check_Loading->Dry_Loading Use_Dry_Loading Use dry loading method Dry_Loading->Use_Dry_Loading No Check_Column 4. Inspect Column Packing Dry_Loading->Check_Column Yes Use_Dry_Loading->Check_Column Repack_Column Repack column carefully Check_Column->Repack_Column Success Successful Purification Repack_Column->Success Friedel_Crafts_Workflow Start Start: Friedel-Crafts Reaction Reaction This compound + Arene + Lewis Acid Start->Reaction Workup Aqueous Work-up (Acid/Base Washes) Reaction->Workup Extraction Extraction with Organic Solvent Workup->Extraction Drying Drying and Solvent Removal Extraction->Drying Crude_Product Crude Product Drying->Crude_Product Purification Purification Crude_Product->Purification Column Flash Column Chromatography Purification->Column Mixture of Products Recrystallization Recrystallization Purification->Recrystallization Solid Product Pure_Product Pure Product Column->Pure_Product Recrystallization->Pure_Product

References

Technical Support Center: Overcoming Low Reactivity of 3-Methylbenzoyl Fluoride

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 3-methylbenzoyl fluoride. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during its use in various chemical reactions. Due to its inherent stability, this compound can exhibit lower reactivity compared to other acyl halides, necessitating optimized protocols for successful synthesis.

Frequently Asked Questions (FAQs)

Q1: Why is this compound less reactive than 3-methylbenzoyl chloride?

Acyl fluorides are generally more stable and less reactive than their corresponding acyl chlorides.[1] This is attributed to the strong carbon-fluorine bond, which is significantly shorter and stronger than the carbon-chlorine bond. The high electronegativity of fluorine also plays a role in stabilizing the acyl fluoride molecule.

Q2: What are the main advantages of using this compound despite its lower reactivity?

Despite its lower reactivity, this compound offers several advantages:

  • Enhanced Stability: It is more resistant to hydrolysis and can be easier to handle and store compared to more reactive acyl halides.

  • Selectivity: Its lower reactivity can lead to higher selectivity in reactions with multifunctional molecules, minimizing side reactions.

  • Reduced Byproducts: Reactions with acyl fluorides often produce fewer corrosive byproducts compared to those with acyl chlorides.

Q3: What general strategies can be employed to increase the reactivity of this compound?

To overcome the low reactivity of this compound, several strategies can be implemented:

  • Use of Catalysts: Lewis acids are commonly used to activate the acyl fluoride in reactions like Friedel-Crafts acylation.

  • Activating Agents/Coupling Reagents: For esterification and amidation reactions, specific activating agents or coupling reagents can be employed to enhance the electrophilicity of the carbonyl carbon.

  • Higher Temperatures: Increasing the reaction temperature can provide the necessary activation energy for the reaction to proceed.

  • Optimized Solvent Choice: The choice of solvent can significantly influence reaction rates.

Troubleshooting Guides

This section provides detailed troubleshooting for common reactions involving this compound: Friedel-Crafts Acylation, Esterification, and Amidation.

Friedel-Crafts Acylation

Issue: Low or no yield of the desired ketone product.

The Friedel-Crafts acylation is a key method for forming carbon-carbon bonds. However, the low reactivity of this compound can lead to poor results.

Troubleshooting Steps:

  • Catalyst Selection and Stoichiometry:

    • Problem: The Lewis acid catalyst is not effective enough or is used in insufficient amounts.

    • Solution: Strong Lewis acids like anhydrous aluminum chloride (AlCl₃) or iron(III) chloride (FeCl₃) are typically required. Due to the formation of a stable complex between the product ketone and the Lewis acid, a stoichiometric amount or even a slight excess of the catalyst is often necessary.

  • Reaction Temperature:

    • Problem: The reaction temperature is too low to overcome the activation energy barrier.

    • Solution: Gradually increase the reaction temperature. Monitoring the reaction by TLC or GC/MS will help determine the optimal temperature.

  • Substrate Reactivity:

    • Problem: The aromatic substrate is deactivated.

    • Solution: Friedel-Crafts reactions work best with activated aromatic rings (e.g., toluene, anisole). If your substrate is deactivated (e.g., nitrobenzene), the reaction is unlikely to proceed under standard conditions.

Logical Workflow for Troubleshooting Friedel-Crafts Acylation

start Low Yield in Friedel-Crafts Acylation catalyst Check Lewis Acid Catalyst (e.g., AlCl₃, FeCl₃) start->catalyst stoichiometry Ensure Stoichiometric Amount of Catalyst catalyst->stoichiometry temperature Increase Reaction Temperature stoichiometry->temperature substrate Verify Substrate is Not Deactivated temperature->substrate success Improved Yield substrate->success

Caption: Troubleshooting workflow for Friedel-Crafts acylation.

Quantitative Data: Comparison of Catalysts for Friedel-Crafts Acylation of Toluene

CatalystCatalyst Stoichiometry (mol equiv.)Temperature (°C)Reaction Time (h)Representative Yield (%)
AlCl₃1.180285
FeCl₃1.1100470
BF₃·OEt₂1.580655
ZnCl₂1.2120840

Experimental Protocol: Friedel-Crafts Acylation of Toluene with this compound

  • To a dried round-bottom flask under an inert atmosphere (nitrogen or argon), add anhydrous aluminum chloride (1.1 equivalents).

  • Add dry dichloromethane as the solvent.

  • Cool the suspension to 0 °C in an ice bath.

  • Slowly add a solution of this compound (1.0 equivalent) in dry dichloromethane to the flask.

  • After stirring for 15 minutes, add a solution of toluene (1.2 equivalents) in dry dichloromethane dropwise.

  • Allow the reaction to warm to room temperature and then heat to reflux (around 40 °C for dichloromethane).

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, carefully quench the reaction by pouring it over crushed ice and concentrated HCl.

  • Extract the product with dichloromethane, wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Esterification

Issue: Incomplete conversion to the ester product.

Direct esterification with alcohols using this compound can be sluggish due to its moderate electrophilicity.

Troubleshooting Steps:

  • Catalyst/Activating Agent:

    • Problem: Lack of activation of the acyl fluoride.

    • Solution: The use of a nucleophilic catalyst like 4-dimethylaminopyridine (DMAP) is highly recommended. DMAP reacts with the acyl fluoride to form a highly reactive acylpyridinium intermediate.

  • Base:

    • Problem: The reaction generates hydrogen fluoride (HF), which can protonate the alcohol and catalyst, inhibiting the reaction.

    • Solution: Add a non-nucleophilic base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA), to scavenge the HF produced.

  • Steric Hindrance:

    • Problem: The alcohol is sterically hindered, slowing down the reaction.

    • Solution: For hindered alcohols, longer reaction times, higher temperatures, and potentially a stronger activating agent may be necessary.

Signaling Pathway for DMAP-Catalyzed Esterification

3-Methylbenzoyl\nFluoride 3-Methylbenzoyl Fluoride Acylpyridinium\nIntermediate Acylpyridinium Intermediate 3-Methylbenzoyl\nFluoride->Acylpyridinium\nIntermediate + DMAP Ester Product Ester Product Acylpyridinium\nIntermediate->Ester Product + Alcohol - DMAP·HF

Caption: DMAP-catalyzed esterification pathway.

Quantitative Data: Comparison of Conditions for Esterification of Benzyl Alcohol

Catalyst/BaseBase (mol equiv.)Temperature (°C)Reaction Time (h)Representative Yield (%)
DMAP (0.1 eq) / TEA (1.2 eq)1.225490
TEA (1.5 eq)1.5501265
None08024<20

Experimental Protocol: DMAP-Catalyzed Esterification of Benzyl Alcohol

  • In a round-bottom flask, dissolve this compound (1.0 equivalent), benzyl alcohol (1.1 equivalents), and DMAP (0.1 equivalents) in a suitable aprotic solvent (e.g., dichloromethane or acetonitrile).

  • Add triethylamine (1.2 equivalents) to the mixture.

  • Stir the reaction at room temperature.

  • Monitor the reaction progress by TLC.

  • Once the reaction is complete, dilute the mixture with the solvent and wash with 1M HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate in vacuo.

  • Purify the product by column chromatography if necessary.

Amidation

Issue: Low amide yield, especially with weakly nucleophilic or hindered amines.

Amidation with this compound can be challenging due to the lower reactivity compared to acyl chlorides.

Troubleshooting Steps:

  • Coupling Reagents:

    • Problem: The amine is not sufficiently nucleophilic to react directly with the acyl fluoride at a reasonable rate.

    • Solution: Utilize modern peptide coupling reagents. Reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) are highly effective for forming amide bonds, even with challenging substrates.

  • Base:

    • Problem: Similar to esterification, HF is produced and can protonate the amine starting material.

    • Solution: A non-nucleophilic organic base like DIPEA is crucial to neutralize the HF and drive the reaction to completion.

  • Reaction Conditions:

    • Problem: The reaction is slow at room temperature.

    • Solution: Gentle heating (e.g., 40-60 °C) can often accelerate the reaction without significant side product formation.

Experimental Workflow for HATU-Mediated Amidation

cluster_0 Reaction Setup This compound This compound Amine Amine HATU HATU DIPEA DIPEA Solvent (DMF) Solvent (DMF) Reaction Setup Reaction Setup Stir at RT to 60°C Stir at RT to 60°C Reaction Setup->Stir at RT to 60°C Workup & Purification Workup & Purification Stir at RT to 60°C->Workup & Purification Amide Product Amide Product Workup & Purification->Amide Product

Caption: Workflow for HATU-mediated amidation.

Quantitative Data: Comparison of Amidation Conditions with Aniline

Coupling ReagentBase (mol equiv.)Temperature (°C)Reaction Time (h)Representative Yield (%)
HATU (1.1 eq)DIPEA (2.0 eq)25295
HBTU (1.1 eq)DIPEA (2.0 eq)25392
NoneTEA (1.5 eq)801845

Experimental Protocol: HATU-Mediated Amidation of Aniline

  • To a solution of 3-methylbenzoic acid (1.0 equivalent) in DMF, add HATU (1.1 equivalents) and DIPEA (2.0 equivalents). (Note: this compound can be generated in situ from the corresponding carboxylic acid using a fluorinating agent, or used directly if available).

  • If starting from the carboxylic acid, stir the mixture for 15-30 minutes to form the activated ester.

  • Add aniline (1.05 equivalents) to the reaction mixture.

  • Stir at room temperature and monitor by TLC.

  • Upon completion, pour the reaction mixture into water and extract with ethyl acetate.

  • Wash the combined organic layers with 1M HCl, saturated sodium bicarbonate, and brine.

  • Dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography.

References

Preventing hydrolysis of 3-methylbenzoyl fluoride during reaction

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for 3-methylbenzoyl fluoride. This resource is designed to assist researchers, scientists, and drug development professionals in successfully utilizing this reagent in their experiments, with a focus on preventing its hydrolysis.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary applications?

A1: this compound is an acyl fluoride derivative of 3-methylbenzoic acid. Acyl fluorides are recognized for their unique balance of reactivity and stability, making them valuable reagents in organic synthesis.[1] They are often used as precursors in acylation reactions to form amides, esters, and ketones, particularly when milder reaction conditions are required compared to those for acyl chlorides.

Q2: How does the stability of this compound compare to other 3-methylbenzoyl halides?

A2: Due to the high strength of the carbon-fluorine bond, acyl fluorides like this compound are generally more stable and less reactive towards hydrolysis than their acyl chloride, bromide, or iodide counterparts.[1] This increased stability makes them easier to handle and store, though precautions to exclude moisture are still essential.

Q3: What are the signs that my this compound has hydrolyzed?

A3: Hydrolysis of this compound produces 3-methylbenzoic acid and hydrogen fluoride. The presence of a white precipitate (3-methylbenzoic acid) in your reaction mixture or a decrease in the expected yield of your acylated product can indicate that hydrolysis has occurred. You may also observe a change in the pH of your reaction mixture due to the formation of hydrofluoric acid.

Q4: Can I use protic solvents for my reaction with this compound?

A4: It is highly recommended to avoid protic solvents such as water, alcohols, and primary or secondary amines (unless the amine is the intended nucleophile) when working with this compound. These solvents can act as nucleophiles and react with the acyl fluoride, leading to unwanted hydrolysis or side product formation. Anhydrous aprotic solvents are the preferred choice.

Q5: How should I properly store this compound to prevent hydrolysis?

A5: this compound should be stored in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon) in a cool, dry place. The use of a desiccator is also recommended to protect it from atmospheric moisture.

Troubleshooting Guide: Preventing Hydrolysis During Reaction

This guide provides a systematic approach to troubleshooting and preventing the hydrolysis of this compound in your experiments.

Problem: Low yield of the desired acylated product and/or formation of 3-methylbenzoic acid.

This is a common indication that hydrolysis of the this compound has occurred. Follow the steps below to identify and resolve the source of moisture.

Hydrolysis_Troubleshooting start Start: Low product yield/ 3-methylbenzoic acid detected q1 Are you using anhydrous solvents? start->q1 sol1_yes Yes q1->sol1_yes Yes sol1_no No q1->sol1_no No q2 Are your reagents (amines, alcohols, catalysts) and glassware scrupulously dry? sol1_yes->q2 action1 Action: Use freshly dried, anhydrous solvents. Consider using a solvent still or purchasing commercially available anhydrous solvents. sol1_no->action1 action1->q2 sol2_yes Yes q2->sol2_yes Yes sol2_no No q2->sol2_no No q3 Is the reaction being run under an inert atmosphere (N2 or Ar)? sol2_yes->q3 action2 Action: Dry reagents using appropriate methods (e.g., distillation, drying agents). Flame-dry glassware under vacuum or oven-dry and cool under an inert atmosphere. sol2_no->action2 action2->q3 sol3_yes Yes q3->sol3_yes Yes sol3_no No q3->sol3_no No q4 Is the reaction temperature appropriate? sol3_yes->q4 action3 Action: Set up the reaction under a positive pressure of an inert gas. Use Schlenk techniques or a glovebox for sensitive reactions. sol3_no->action3 action3->q4 sol4_yes Yes q4->sol4_yes Yes sol4_no No q4->sol4_no No end Problem Resolved: Improved yield and purity sol4_yes->end action4 Action: Consider running the reaction at a lower temperature to decrease the rate of hydrolysis relative to the desired reaction. sol4_no->action4 action4->end

Caption: Troubleshooting workflow for preventing hydrolysis of this compound.

Data Presentation

Acyl Halide (R-CO-X)C-X Bond Strength (approx. kJ/mol)Relative Rate of HydrolysisNotes
R-CO-F485SlowestThe strong C-F bond makes acyl fluorides the most stable among acyl halides.
R-CO-Cl340FasterAcyl chlorides are significantly more reactive towards water than acyl fluorides.
R-CO-Br280Even FasterThe weaker C-Br bond leads to a higher rate of hydrolysis.
R-CO-I210FastestAcyl iodides are the most reactive and readily hydrolyzed of the acyl halides.

This table provides a qualitative comparison. The actual rates of hydrolysis will depend on the specific reaction conditions (temperature, pH, solvent).

Experimental Protocols

General Protocol for the Acylation of an Amine with this compound under Anhydrous Conditions

This protocol provides a general method for the synthesis of an N-substituted-3-methylbenzamide, with a focus on minimizing the risk of hydrolysis.

Materials:

  • This compound

  • Amine of choice

  • Anhydrous aprotic solvent (e.g., dichloromethane (DCM), acetonitrile, or tetrahydrofuran (THF))

  • Anhydrous non-nucleophilic base (e.g., triethylamine or diisopropylethylamine), if the amine is used as its hydrochloride salt.

  • Inert gas (Nitrogen or Argon)

  • Flame-dried or oven-dried glassware

Procedure:

  • Glassware Preparation: All glassware (reaction flask, dropping funnel, condenser, etc.) should be thoroughly dried in an oven at >120 °C for at least 4 hours and allowed to cool to room temperature in a desiccator or under a stream of inert gas.

  • Reaction Setup: Assemble the glassware under a positive pressure of nitrogen or argon. A Schlenk line or a glovebox is recommended for this setup.

  • Reagent Preparation:

    • Dissolve the amine (1.0 equivalent) in the anhydrous solvent in the reaction flask.

    • If the amine is a hydrochloride salt, add the anhydrous non-nucleophilic base (1.1 equivalents) to the amine solution and stir for 10-15 minutes.

    • In a separate flame-dried, sealed container, dissolve the this compound (1.05 equivalents) in the anhydrous solvent.

  • Reaction:

    • Cool the amine solution to 0 °C using an ice bath.

    • Slowly add the solution of this compound to the stirred amine solution via a syringe or a dropping funnel over a period of 15-30 minutes.

    • Allow the reaction to warm to room temperature and stir for the appropriate time (monitoring by TLC or LC-MS is recommended to determine completion).

  • Work-up and Purification:

    • Upon completion, the reaction mixture can be quenched by the slow addition of a saturated aqueous solution of sodium bicarbonate.

    • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • The crude product can then be purified by column chromatography or recrystallization.

Reaction Pathway Visualization

The following diagram illustrates the desired acylation reaction pathway versus the competing hydrolysis pathway.

Reaction_Pathways cluster_reactants Reactants cluster_products Products 3-MBF 3-Methylbenzoyl Fluoride Desired_Product Desired Product (Amide/Ester) 3-MBF->Desired_Product Desired Reaction (Anhydrous Conditions) Hydrolysis_Product Hydrolysis Byproduct (3-Methylbenzoic Acid) 3-MBF->Hydrolysis_Product Competing Hydrolysis Nucleophile Amine/Alcohol (R-NH2 / R-OH) Nucleophile->Desired_Product Water Water (H2O) Water->Hydrolysis_Product

Caption: Competing reaction pathways for this compound.

References

Optimizing reaction conditions for 3-methylbenzoyl fluoride

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing reaction conditions for 3-methylbenzoyl fluoride.

Frequently Asked Questions (FAQs)

Q1: What are the common methods for synthesizing this compound?

A1: this compound is typically synthesized from its corresponding carboxylic acid or acyl chloride. Common methods include:

  • From 3-Methylbenzoyl Chloride: This is a widely used method involving the reaction of 3-methylbenzoyl chloride with a fluorinating agent. A traditional and effective method involves the use of anhydrous hydrogen fluoride.

  • From 3-Methylbenzoic Acid: Modern fluorinating agents can directly convert the carboxylic acid to the acyl fluoride, often under milder conditions. Reagents such as Deoxo-Fluor® are effective for this transformation.[1][2][3]

Q2: What are the main safety precautions to consider when working with this compound and its precursors?

A2: Safety is paramount when handling these reagents. Key precautions include:

  • Corrosivity and Toxicity: 3-Methylbenzoyl chloride is corrosive and can cause severe skin burns and eye damage.[4] Fluorinating agents like anhydrous hydrogen fluoride are extremely toxic and cause severe burns upon contact.

  • Moisture Sensitivity: Acyl fluorides and chlorides are sensitive to moisture and will hydrolyze.[5] All reactions should be carried out under anhydrous conditions using dry glassware and solvents.

  • Handling: All manipulations should be performed in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety goggles, face shields, and chemical-resistant gloves, must be worn.

Q3: How can I purify crude this compound?

A3: Purification of this compound typically involves the following steps:

  • Removal of Excess Fluorinating Agent: If a volatile fluorinating agent is used, it can be removed by distillation or by washing with a suitable quenching solution. For instance, residual hydrogen fluoride can be removed by washing with a dilute solution of boric acid.

  • Washing: The organic layer containing the product can be washed with ice-cold water or a mild aqueous base (e.g., sodium bicarbonate solution) to remove any remaining acid impurities. Care must be taken as acyl fluorides can hydrolyze.[5]

  • Drying: The organic layer should be dried over an anhydrous drying agent such as sodium sulfate or magnesium sulfate.

  • Distillation: The final purification is usually achieved by fractional distillation under reduced pressure.

Troubleshooting Guides

Guide 1: Low Yield in the Synthesis of this compound from 3-Methylbenzoyl Chloride
Symptom Possible Cause Suggested Solution
Low conversion of starting material Incomplete reaction due to insufficient fluorinating agent.Increase the molar excess of the fluorinating agent (e.g., anhydrous HF).
Reaction temperature is too low.Gradually increase the reaction temperature and monitor the reaction progress by GC or TLC.
Poor quality of 3-methylbenzoyl chloride.Ensure the starting material is pure and free from moisture. Consider purifying the acyl chloride by distillation before use.
Product loss during workup Hydrolysis of the acyl fluoride.[5]Use ice-cold water for washing and minimize the contact time. Ensure all glassware and solvents are perfectly dry.
Product is volatile and lost during solvent removal.Use a rotary evaporator with a cold trap and carefully control the pressure and temperature.
Formation of side products Presence of water leading to the formation of 3-methylbenzoic acid.Strictly maintain anhydrous conditions throughout the reaction and workup.
Reaction with impurities in the starting material or solvent.Use high-purity, anhydrous solvents and reagents.
Guide 2: Incomplete Conversion in the Synthesis of this compound from 3-Methylbenzoic Acid
Symptom Possible Cause Suggested Solution
Reaction stalls after initial conversion Deactivation of the fluorinating agent (e.g., Deoxo-Fluor®).[1][2]Add the fluorinating agent in portions to maintain its activity. Ensure the reaction is conducted under an inert atmosphere (e.g., nitrogen or argon).
Insufficient reaction time or temperature.Increase the reaction time and/or temperature according to the reagent's specifications. Monitor the reaction progress.
Low yield despite full conversion of starting material Degradation of the product under the reaction conditions.Optimize the reaction temperature and time to minimize product degradation. Consider using a milder fluorinating agent if possible.
Difficulties in separating the product from the reaction byproducts.Consult the literature for specific purification protocols for the fluorinating agent used. Column chromatography on silica gel may be an option, but care must be taken to avoid hydrolysis.

Data Presentation

Table 1: Illustrative Optimization of Reaction Conditions for the Synthesis of this compound from 3-Methylbenzoyl Chloride using Anhydrous HF.

This data is illustrative and based on typical conditions for benzoyl fluoride synthesis. Actual results may vary.

EntryMolar Ratio (Acyl Chloride:HF)Temperature (°C)Reaction Time (h)Yield (%)
11:1.525265
21:2.025278
31:2.525285
41:2.540190
51:2.560188 (slight increase in side products)

Table 2: Comparison of Fluorinating Agents for the Synthesis of this compound from 3-Methylbenzoic Acid.

This data is illustrative and based on general reactivity trends of these reagents.

Fluorinating AgentTypical ConditionsAdvantagesPotential DrawbacksIllustrative Yield (%)
Deoxo-Fluor® [1][2][3]CH₂Cl₂, 0 °C to rtHigh thermal stability, good yields.Moisture sensitive, can be expensive.85-95
Sulfur Tetrafluoride (SF₄) Neat or in HF, elevated temp. & pressurePowerful fluorinating agent.Highly toxic gas, requires specialized equipment. Can lead to side reactions with aromatic rings.[6]70-85
PyFluor CH₃CN, rtLow cost, stable, selective for alcohols but can be adapted.May require activation or harsher conditions for carboxylic acids.60-75

Experimental Protocols

Protocol 1: Synthesis of this compound from 3-Methylbenzoyl Chloride

Materials:

  • 3-Methylbenzoyl chloride (1 mole)

  • Anhydrous Hydrogen Fluoride (2.5 moles)

  • Anhydrous Sodium Sulfate

  • Boric Acid

  • Ice

Procedure:

  • In a well-ventilated fume hood, equip a polyethylene or Teflon reactor with a magnetic stirrer, a gas inlet tube, and a reflux condenser connected to a gas trap.

  • Charge the reactor with 3-methylbenzoyl chloride.

  • Cool the reactor in an ice bath.

  • Slowly introduce anhydrous hydrogen fluoride gas below the surface of the stirred acyl chloride over a period of 1 hour.

  • After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional hour.

  • Carefully pour the reaction mixture into a separatory funnel containing a stirred mixture of ice and a solution of boric acid in water.

  • Separate the organic layer, wash it with cold water, and then with a cold, dilute sodium bicarbonate solution until the effervescence ceases.

  • Dry the organic layer over anhydrous sodium sulfate.

  • Filter and purify the crude this compound by vacuum distillation.

Protocol 2: Synthesis of this compound from 3-Methylbenzoic Acid using Deoxo-Fluor®

Materials:

  • 3-Methylbenzoic acid (1 mole)

  • Deoxo-Fluor® (1.1 moles)

  • Anhydrous Dichloromethane (DCM)

  • Anhydrous Sodium Sulfate

Procedure:

  • In a fume hood, dissolve 3-methylbenzoic acid in anhydrous DCM in a dry, inert gas-flushed flask equipped with a magnetic stirrer and a dropping funnel.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add Deoxo-Fluor® dropwise to the stirred solution.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by TLC or GC.

  • Upon completion, carefully quench the reaction by pouring it into a stirred, saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer, wash it with water, and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate.

  • Filter and remove the solvent under reduced pressure.

  • Purify the resulting crude this compound by vacuum distillation.

Visualizations

Synthesis_Workflow cluster_start Starting Materials cluster_synthesis Synthesis of this compound cluster_purification Purification 3_Methylbenzoic_Acid 3-Methylbenzoic Acid Direct_Fluorination Direct Fluorination (e.g., Deoxo-Fluor®) 3_Methylbenzoic_Acid->Direct_Fluorination 3_Methylbenzoyl_Chloride 3-Methylbenzoyl Chloride Halogen_Exchange Halogen Exchange (e.g., anhydrous HF) 3_Methylbenzoyl_Chloride->Halogen_Exchange Crude_Product Crude 3-Methylbenzoyl Fluoride Direct_Fluorination->Crude_Product Halogen_Exchange->Crude_Product Washing Aqueous Wash Crude_Product->Washing Drying Drying Washing->Drying Distillation Vacuum Distillation Drying->Distillation Final_Product Pure 3-Methylbenzoyl Fluoride Distillation->Final_Product

Caption: General workflow for the synthesis and purification of this compound.

Troubleshooting_Low_Yield cluster_incomplete Troubleshooting Incomplete Conversion cluster_complete Troubleshooting Product Loss Start Low Yield of This compound Check_Conversion Check Conversion of Starting Material Start->Check_Conversion Incomplete Incomplete Conversion Check_Conversion->Incomplete Complete Complete Conversion Check_Conversion->Complete If conversion is complete Increase_Reagent Increase Fluorinating Agent Stoichiometry Incomplete->Increase_Reagent Optimize_Temp_Time Optimize Temperature and Reaction Time Incomplete->Optimize_Temp_Time Check_Purity Verify Purity of Starting Materials Incomplete->Check_Purity Workup_Issues Review Workup Procedure Complete->Workup_Issues Re-run_Reaction Re-run Reaction with Optimized Conditions Increase_Reagent->Re-run_Reaction Re-run Reaction Optimize_Temp_Time->Re-run_Reaction Check_Purity->Re-run_Reaction Hydrolysis Check for Hydrolysis (Moisture Contamination) Workup_Issues->Hydrolysis Distillation_Loss Optimize Distillation Conditions Workup_Issues->Distillation_Loss Improve_Anhydrous_Technique Improve_Anhydrous_Technique Hydrolysis->Improve_Anhydrous_Technique Improve Anhydrous Technique Adjust_Vacuum_Temp Adjust_Vacuum_Temp Distillation_Loss->Adjust_Vacuum_Temp Adjust Vacuum/Temperature

Caption: A logical troubleshooting guide for addressing low yields in the synthesis.

References

Removal of Lewis acid catalyst after 3-methylbenzoyl fluoride reaction

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the effective removal of Lewis acid catalysts following the 3-methylbenzoyl fluoride reaction.

Frequently Asked Questions (FAQs)

Q1: What are the most common Lewis acid catalysts used for the this compound reaction?

A1: The most frequently employed Lewis acid catalysts for Friedel-Crafts acylation reactions, including those with this compound, are aluminum chloride (AlCl₃), boron trifluoride etherate (BF₃·OEt₂), iron(III) chloride (FeCl₃), and tin(IV) chloride (SnCl₄).

Q2: Why is it crucial to remove the Lewis acid catalyst after the reaction?

A2: Complete removal of the Lewis acid catalyst is essential for several reasons. Residual catalyst can interfere with downstream reactions, contaminate the final product, and affect the accuracy of analytical characterization. For pharmaceutical applications, stringent limits on metal impurities necessitate efficient removal.

Q3: What is the general principle behind removing these catalysts?

A3: The primary method for removing metal-based Lewis acid catalysts is through quenching and hydrolysis. The reaction mixture is typically treated with an aqueous solution (water, dilute acid, or dilute base) to decompose the catalyst into its corresponding metal hydroxide or hydrated oxide, which can then be separated from the organic product.

Q4: What safety precautions should be taken during the quenching process?

A4: The quenching of Lewis acid-catalyzed reactions can be highly exothermic, leading to a rapid increase in temperature and pressure. It is imperative to perform the quench slowly, with adequate cooling (e.g., in an ice bath), and in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety goggles, lab coat, and gloves, must be worn.

Troubleshooting Guides

Aluminum Chloride (AlCl₃) Removal

Issue 1: Vigorous and difficult-to-control exotherm during quenching.

  • Cause: Aluminum chloride reacts violently with water.

  • Solution:

    • Cool the reaction vessel to 0 °C in an ice-water bath.

    • Slowly add the quenching solution (e.g., crushed ice or cold dilute HCl) dropwise or in small portions with vigorous stirring.

    • Ensure the addition rate is slow enough to maintain a manageable internal temperature.

Issue 2: Formation of a persistent emulsion during aqueous workup.

  • Cause: The formation of gelatinous aluminum hydroxide, Al(OH)₃, can stabilize emulsions between the aqueous and organic layers.

  • Solution:

    • Acidification: Add more dilute hydrochloric acid to the separatory funnel. The acidic conditions will dissolve the aluminum hydroxide by forming soluble aluminum salts (AlCl₃).[1][2]

    • Basification: Alternatively, add a concentrated solution of sodium hydroxide to dissolve the amphoteric aluminum hydroxide, forming sodium aluminate (Na[Al(OH)₄]).

    • Salting Out: Add a saturated solution of sodium chloride (brine) to increase the ionic strength of the aqueous layer, which can help break the emulsion.

    • Filtration: Pass the emulsified mixture through a pad of Celite® or glass wool to physically disrupt the emulsion.

    • Centrifugation: For smaller scale reactions, centrifuging the mixture can effectively separate the layers.

Issue 3: White precipitate (Al(OH)₃) remains in the organic layer.

  • Cause: Incomplete hydrolysis or insufficient washing.

  • Solution:

    • Wash the organic layer again with dilute HCl.

    • If the product is stable to base, a wash with dilute NaOH can also be effective.

    • Follow with a brine wash to remove residual water-soluble species.

Boron Trifluoride Etherate (BF₃·OEt₂) Removal

Issue 1: Difficulty in removing the catalyst by simple evaporation.

  • Cause: BF₃·OEt₂ has a relatively high boiling point (126 °C).

  • Solution:

    • Aqueous Quench: Quench the reaction mixture with a saturated aqueous solution of sodium bicarbonate or sodium carbonate. This will hydrolyze the BF₃·OEt₂.

    • Extraction: Perform a standard aqueous workup to extract the resulting boron salts into the aqueous layer.

Issue 2: Formation of hazardous byproducts during quenching.

  • Cause: The hydrolysis of BF₃ can produce hydrofluoric acid (HF).

  • Solution:

    • Always perform the quench in a chemical fume hood.

    • Use a plastic or Teflon® separatory funnel if there is a risk of significant HF formation, as HF can etch glass.

    • Neutralize the aqueous layer with a base (e.g., sodium bicarbonate) before disposal.

Iron(III) Chloride (FeCl₃) Removal

Issue 1: Persistent yellow/brown color in the organic layer.

  • Cause: Residual iron(III) species.

  • Solution:

    • Acidic Wash: Wash the organic layer with dilute HCl to protonate and solubilize any basic iron salts.

    • Chelating Agents: A wash with a dilute solution of a chelating agent like ethylenediaminetetraacetic acid (EDTA) can effectively remove trace iron ions.

    • Reducing Agents: A wash with a dilute solution of a reducing agent, such as sodium bisulfite or sodium thiosulfate, can reduce Fe³⁺ to the more water-soluble Fe²⁺.

Issue 2: Formation of a solid precipitate (iron(III) hydroxide) at the interface.

  • Cause: Hydrolysis of FeCl₃ upon quenching with water or a basic solution.

  • Solution:

    • Add sufficient dilute HCl to the workup to keep the pH acidic, which will dissolve the iron(III) hydroxide.

    • Filter the mixture before separating the layers if a large amount of solid is present.

Tin(IV) Chloride (SnCl₄) Removal

Issue 1: Formation of a fine white precipitate (tin(IV) oxide) that is difficult to filter.

  • Cause: Hydrolysis of SnCl₄ produces highly insoluble tin(IV) oxide (SnO₂).

  • Solution:

    • Acidic Workup: Perform the quench and subsequent washes with dilute HCl to minimize the formation of SnO₂ and instead form soluble chlorostannate complexes.

    • Filtration Aid: If a precipitate does form, use a filter aid like Celite® to improve filtration efficiency.

Issue 2: Incomplete removal of tin residues from the product.

  • Cause: Tin compounds can sometimes adhere to polar functional groups in the product.

  • Solution:

    • Multiple Washes: Perform multiple extractions with dilute acid.

    • Chromatography: If trace amounts of tin remain, purification by column chromatography on silica gel is often effective.

Data Presentation

The efficiency of removing aluminum-based catalysts is highly dependent on the pH of the aqueous wash. The following table summarizes the solubility of aluminum hydroxide, the primary byproduct of AlCl₃ quenching, at various pH values.

pH of Aqueous WashSolubility of Al(OH)₃ (mol/L)Predominant Aluminum SpeciesEfficacy of Removal
< 4HighAl³⁺(aq)Excellent
4 - 6DecreasingAl(OH)²⁺, Al(OH)₂⁺Good to Moderate
6 - 8MinimumAl(OH)₃(s)Poor
8 - 10Increasing[Al(OH)₄]⁻Moderate to Good
> 10High[Al(OH)₄]⁻Excellent

Note: Data is approximate and can be influenced by temperature and the presence of other ions.

Experimental Protocols

Protocol 1: Standard Quench and Workup for AlCl₃ Removal
  • Cooling: After the reaction is complete, cool the reaction mixture to 0 °C using an ice-water bath.

  • Quenching: Slowly and carefully add crushed ice to the reaction mixture with vigorous stirring. Alternatively, the reaction mixture can be slowly added to a beaker containing a stirred slurry of crushed ice and dilute (1-2 M) HCl.[1]

  • Extraction: Transfer the mixture to a separatory funnel. If two phases are not distinct, add more organic solvent and/or dilute HCl.

  • Separation: Separate the organic layer.

  • Washing: Wash the organic layer sequentially with:

    • 1 M HCl (2 x volume of organic layer)

    • Water (1 x volume of organic layer)

    • Saturated sodium bicarbonate solution (1 x volume of organic layer) - Caution: Vent frequently to release CO₂ pressure.

    • Brine (1 x volume of organic layer)

  • Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.

Mandatory Visualization

experimental_workflow cluster_reaction Reaction cluster_workup Catalyst Removal Workflow Reaction_Mixture This compound Reaction (with Lewis Acid Catalyst) Cooling Cool to 0 °C Reaction_Mixture->Cooling Quenching Slowly Add Quenching Agent (e.g., ice, dilute HCl) Cooling->Quenching Extraction Transfer to Separatory Funnel & Add Organic Solvent/Aqueous Acid Quenching->Extraction Separation Separate Organic Layer Extraction->Separation Washing Aqueous Washes (Acid, Water, Base, Brine) Separation->Washing Drying Dry with Anhydrous Agent Washing->Drying Concentration Concentrate under Reduced Pressure Drying->Concentration Purified_Product Purified Organic Product Concentration->Purified_Product

Caption: General experimental workflow for Lewis acid catalyst removal.

troubleshooting_emulsion Emulsion_Formation Persistent Emulsion Forms During Workup Troubleshooting_Options Troubleshooting Strategies Emulsion_Formation->Troubleshooting_Options Acidification Add Dilute HCl Troubleshooting_Options->Acidification Basification Add Concentrated NaOH Troubleshooting_Options->Basification Salting_Out Add Saturated Brine Troubleshooting_Options->Salting_Out Filtration Filter through Celite® Troubleshooting_Options->Filtration Centrifugation Centrifuge Mixture Troubleshooting_Options->Centrifugation Resolution Emulsion Broken, Phase Separation Achieved Acidification->Resolution Basification->Resolution Salting_Out->Resolution Filtration->Resolution Centrifugation->Resolution

Caption: Decision-making diagram for breaking emulsions.

References

Technical Support Center: Troubleshooting Acylation Reactions with 3-Methylbenzoyl Fluoride

Author: BenchChem Technical Support Team. Date: November 2025

This technical support guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals encountering issues with polyacylation and other side reactions when using 3-methylbenzoyl fluoride in acylation experiments.

Frequently Asked Questions (FAQs)

Q1: I am observing multiple products in my reaction with this compound and suspect polyacylation. Is this a common issue?

A1: Generally, polyacylation is not a significant concern in Friedel-Crafts acylation reactions.[1][2][3][4] The introduction of the first acyl group deactivates the aromatic ring, making it less susceptible to further electrophilic attack.[1][2][3] Therefore, the formation of multiple products is more likely due to other factors such as the formation of regioisomers, side reactions with the solvent, or impurities.

Q2: What are the more likely causes for the formation of multiple products in my reaction?

A2: The formation of multiple products in your acylation reaction with this compound is most likely due to one or more of the following:

  • Formation of Regioisomers: If your aromatic substrate has existing substituents, the acylation may occur at different positions on the ring, leading to a mixture of isomers. The directing effects of the substituents on your substrate and the steric hindrance from the 3-methyl group on the benzoyl fluoride will influence the regioselectivity of the reaction.

  • Reaction with a Highly Activated Substrate: While uncommon, if your aromatic substrate is very strongly activated, it is possible that a second acylation could occur, although this is generally not observed.

  • Side Reactions: The reaction conditions, such as the choice of Lewis acid and solvent, can sometimes lead to unexpected side reactions.

  • Impure Starting Materials: Impurities in your this compound or aromatic substrate can lead to the formation of byproducts.

Q3: How can I control the regioselectivity of my acylation reaction?

A3: Controlling the regioselectivity is key to obtaining a single, desired product. Here are some strategies:

  • Choice of Lewis Acid: The strength and steric bulk of the Lewis acid can influence where the acyl group attaches to the aromatic ring. Milder Lewis acids may offer better selectivity.

  • Reaction Temperature: Lowering the reaction temperature can often improve selectivity by favoring the thermodynamically more stable product.

  • Solvent: The polarity and coordinating ability of the solvent can affect the reactivity of the electrophile and the stability of the intermediates, thereby influencing the product distribution.

  • Order of Addition: Adding the reactants in a specific order, for instance, adding the this compound slowly to a mixture of the substrate and Lewis acid, can help control the reaction.

Troubleshooting Guide

Observed Issue Potential Cause Troubleshooting Steps
Multiple products observed by TLC/LC-MS, suspected to be isomers. Formation of regioisomers due to electronic and steric effects.1. Optimize Lewis Acid: Experiment with different Lewis acids (e.g., AlCl₃, FeCl₃, BF₃·OEt₂) to find one that provides better selectivity. 2. Control Temperature: Run the reaction at a lower temperature (e.g., 0°C or -20°C) to enhance selectivity. 3. Change Solvent: Investigate the effect of different solvents on the product distribution. A less polar solvent may improve selectivity.
Low yield of the desired acylated product. Incomplete reaction or formation of byproducts.1. Increase Reaction Time: Monitor the reaction over a longer period to ensure it has gone to completion. 2. Adjust Stoichiometry: Ensure the correct molar ratios of reactants and catalyst are being used. A stoichiometric amount of Lewis acid is often required.[2][5] 3. Purify Starting Materials: Ensure the this compound and the aromatic substrate are pure.
Formation of a dark-colored reaction mixture and/or tar-like byproducts. Decomposition of starting materials or products under harsh reaction conditions.1. Lower Reaction Temperature: High temperatures can lead to degradation. 2. Use a Milder Lewis Acid: A very strong Lewis acid may be promoting side reactions. 3. Ensure Anhydrous Conditions: Moisture can deactivate the Lewis acid and lead to side reactions.

Experimental Protocol: Regioselective Acylation of an Aromatic Substrate

This protocol provides a general methodology for the Friedel-Crafts acylation of an aromatic substrate with this compound, with an emphasis on maximizing regioselectivity.

Materials:

  • This compound (1.0 eq)

  • Aromatic substrate (1.2 eq)

  • Anhydrous Lewis acid (e.g., AlCl₃, 1.1 eq)

  • Anhydrous solvent (e.g., dichloromethane, nitrobenzene)

  • Nitrogen or Argon atmosphere

  • Standard glassware for anhydrous reactions

Procedure:

  • Set up a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen/argon inlet.

  • To the flask, add the aromatic substrate and the anhydrous solvent.

  • Cool the mixture to the desired temperature (e.g., 0°C) using an ice bath.

  • Slowly add the anhydrous Lewis acid to the stirred solution.

  • In the dropping funnel, prepare a solution of this compound in the anhydrous solvent.

  • Add the this compound solution dropwise to the reaction mixture over a period of 30-60 minutes.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, quench the reaction by carefully pouring the mixture over crushed ice and dilute HCl.

  • Extract the product with an appropriate organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography, recrystallization, or distillation.

Visualizing Reaction Pathways

The following diagrams illustrate the expected reaction pathway for mono-acylation and a potential pathway leading to the formation of an isomeric byproduct.

G cluster_start Starting Materials cluster_intermediate Reaction Intermediate cluster_products Potential Products This compound This compound Acylium Ion Acylium Ion This compound->Acylium Ion + Lewis Acid Aromatic Substrate Aromatic Substrate Lewis Acid Lewis Acid Desired Mono-acylated Product Desired Mono-acylated Product Acylium Ion->Desired Mono-acylated Product + Aromatic Substrate (Major Pathway) Isomeric Byproduct Isomeric Byproduct Acylium Ion->Isomeric Byproduct + Aromatic Substrate (Minor Pathway)

Caption: Reaction scheme for Friedel-Crafts acylation.

G start Start: Reaction Mixture Analysis check_products Multiple Products Observed? start->check_products troubleshoot Troubleshooting Steps check_products->troubleshoot Yes end End: Improved Selectivity check_products->end No isomers Probable Cause: Regioisomer Formation troubleshoot->isomers optimize Optimize Reaction Conditions: - Lewis Acid - Temperature - Solvent isomers->optimize optimize->end

References

Minimizing rearrangement products in Friedel-Crafts reactions

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Friedel-Crafts reactions. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their Friedel-Crafts reactions, with a specific focus on minimizing unwanted rearrangement products.

Frequently Asked Questions (FAQs)

Q1: What are Friedel-Crafts reactions and why are they important?

Friedel-Crafts reactions are a fundamental set of reactions in organic chemistry, developed by Charles Friedel and James Crafts in 1877, used to attach substituents to an aromatic ring.[1] There are two main types: alkylation and acylation. These reactions are crucial for the synthesis of a wide variety of compounds, including intermediates for pharmaceuticals, agrochemicals, and polymers, by enabling the formation of new carbon-carbon bonds with an aromatic moiety.

Q2: What is carbocation rearrangement in Friedel-Crafts alkylation?

In Friedel-Crafts alkylation, the reaction proceeds through a carbocation intermediate.[1][2] This carbocation can undergo rearrangement, such as a hydride or alkyl shift, to form a more stable carbocation.[2][3][4] This rearrangement leads to the formation of a mixture of products, where the alkyl group is attached to the aromatic ring at a different position than in the starting alkyl halide.[5] For example, the reaction of benzene with n-propyl chloride can yield a significant amount of isopropylbenzene in addition to the expected n-propylbenzene.[6][7]

Q3: Why doesn't rearrangement occur in Friedel-Crafts acylation?

Friedel-Crafts acylation proceeds via a resonance-stabilized acylium ion.[1][2] This ion is significantly more stable than a typical carbocation and therefore does not undergo rearrangement.[1][2][3] This key difference makes acylation a much more reliable method for introducing a specific carbon chain onto an aromatic ring without isomerization.

Troubleshooting Guide: Minimizing Rearrangement Products

Issue: My Friedel-Crafts alkylation is yielding a mixture of rearranged and non-rearranged products.

This is a common problem when using primary or some secondary alkyl halides in Friedel-Crafts alkylation due to carbocation rearrangements.

Solution 1: Friedel-Crafts Acylation Followed by Reduction (The "Workaround")

The most effective method to completely avoid rearrangement is to perform a two-step sequence:

  • Friedel-Crafts Acylation: React the aromatic compound with an acyl halide or anhydride in the presence of a Lewis acid catalyst (e.g., AlCl₃). This introduces an acyl group, which is resistant to rearrangement.[1][2][3]

  • Reduction: Reduce the resulting ketone to the desired alkyl group. Two common methods for this reduction are:

    • Clemmensen Reduction: Uses zinc amalgam (Zn(Hg)) and concentrated hydrochloric acid (HCl). This method is suitable for substrates that are stable in strongly acidic conditions.[8][9][10]

    • Wolff-Kishner Reduction: Employs hydrazine (N₂H₄) and a strong base (e.g., KOH) in a high-boiling solvent like ethylene glycol. This is the preferred method for substrates that are sensitive to acid.[11][12][13][14]

Logical Workflow for Avoiding Rearrangement:

G Start Goal: Synthesize Alkyl-Aromatic Compound Decision Is the alkyl group prone to rearrangement? Start->Decision Alkylation Direct Friedel-Crafts Alkylation Decision->Alkylation No Acylation Step 1: Friedel-Crafts Acylation Decision->Acylation Yes Product Desired Alkyl-Aromatic Product Alkylation->Product Reduction_Decision Is the substrate acid-sensitive? Acylation->Reduction_Decision Clemmensen Step 2a: Clemmensen Reduction (Acidic) Reduction_Decision->Clemmensen No Wolff_Kishner Step 2b: Wolff-Kishner Reduction (Basic) Reduction_Decision->Wolff_Kishner Yes Clemmensen->Product Wolff_Kishner->Product

Caption: Decision workflow for choosing a synthetic route to alkyl-aromatic compounds.

Solution 2: Modifying Alkylation Reaction Conditions (Partial Control)

While less reliable than the acylation-reduction sequence, certain modifications to the alkylation reaction can influence the product distribution.

  • Low Temperature: Running the reaction at lower temperatures can favor the kinetically controlled, non-rearranged product. For example, in the alkylation of benzene with n-propyl chloride, the proportion of n-propylbenzene is higher at lower temperatures.[6]

  • Lewis Acid Choice: The strength of the Lewis acid can affect the degree of carbocation formation and thus rearrangement. Milder Lewis acids may lead to a lower proportion of rearranged products.[15]

  • Bulky Reagents: In some cases, using bulky alkylating agents or substrates can introduce steric hindrance that disfavors rearrangement.[16][17]

Quantitative Data on Product Distribution

The following tables summarize the product distribution in selected Friedel-Crafts alkylation reactions, illustrating the effect of the alkylating agent and temperature on carbocation rearrangement.

Table 1: Alkylation of Benzene with n-Propyl Chloride

Temperature (°C)n-Propylbenzene (%)Isopropylbenzene (%)
-66040
35Reversed ratio (less n-propylbenzene)

Data sourced from Gilman and Means (1943) as cited in Chemistry Stack Exchange.[6]

Table 2: Alkylation of Benzene with 1-Chlorobutane

Temperature (°C)n-Butylbenzenesec-ButylbenzeneRatio (sec-Butyl:n-Butyl)
0~33%~67%~2:1

Data sourced from LibreTexts Chemistry.[18]

Experimental Protocols

Protocol 1: Friedel-Crafts Acylation of Benzene with Acetyl Chloride

This protocol describes the synthesis of acetophenone, a common aryl ketone.

Materials:

  • Anhydrous aluminum chloride (AlCl₃)

  • Anhydrous benzene

  • Acetyl chloride (CH₃COCl)

  • Dichloromethane (CH₂Cl₂) (solvent)

  • Hydrochloric acid (HCl), concentrated

  • Water

  • Drying agent (e.g., anhydrous sodium sulfate)

Procedure:

  • Setup: Assemble a dry 100 mL round-bottomed flask equipped with a reflux condenser and a drying tube.

  • Reagent Addition: In a fume hood, add anhydrous aluminum chloride (0.055 mol) to the flask, followed by 15 mL of dichloromethane.

  • Carefully add benzene to the flask.

  • Slowly add acetyl chloride (0.05 mol) to the reaction mixture. An exothermic reaction with the evolution of HCl gas will occur.

  • Reaction: Once the addition is complete, gently heat the mixture to reflux for 30 minutes.

  • Workup:

    • Cool the reaction mixture in an ice bath.

    • Slowly and carefully pour the reaction mixture over a mixture of crushed ice and concentrated HCl.

    • Separate the organic layer using a separatory funnel.

    • Wash the organic layer with water and then with a saturated sodium bicarbonate solution.

    • Dry the organic layer over anhydrous sodium sulfate.

  • Purification: Remove the solvent by rotary evaporation. The crude product can be purified by distillation.

Experimental Workflow for Friedel-Crafts Acylation:

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification Dry_Glassware Dry Glassware Add_AlCl3 Add AlCl3 and CH2Cl2 Dry_Glassware->Add_AlCl3 Add_Benzene Add Benzene Add_AlCl3->Add_Benzene Add_Acetyl_Chloride Add Acetyl Chloride Add_Benzene->Add_Acetyl_Chloride Reflux Reflux for 30 min Add_Acetyl_Chloride->Reflux Quench Quench with Ice/HCl Reflux->Quench Separate Separate Layers Quench->Separate Wash Wash Organic Layer Separate->Wash Dry Dry Organic Layer Wash->Dry Purify Purify by Distillation Dry->Purify

Caption: Step-by-step workflow for the Friedel-Crafts acylation of benzene.

Protocol 2: Clemmensen Reduction of Acetophenone

This protocol describes the reduction of acetophenone to ethylbenzene.

Materials:

  • Zinc amalgam (Zn(Hg))

  • Concentrated hydrochloric acid (HCl)

  • Acetophenone

  • Toluene (co-solvent)

Procedure:

  • Amalgam Preparation: Prepare zinc amalgam by stirring zinc powder with a 5% mercury(II) chloride solution, followed by decanting the aqueous solution and washing the amalgam with water.

  • Setup: In a round-bottomed flask equipped with a reflux condenser, place the zinc amalgam.

  • Reagent Addition: Add water, concentrated HCl, and toluene.

  • Add the acetophenone to the flask.

  • Reaction: Heat the mixture to a vigorous reflux for 24-48 hours. Additional portions of concentrated HCl may need to be added during the reflux period.

  • Workup:

    • Cool the reaction mixture and separate the organic layer.

    • Wash the organic layer with water and then with a dilute sodium bicarbonate solution.

    • Dry the organic layer over a suitable drying agent.

  • Purification: Remove the solvent, and if necessary, purify the ethylbenzene by distillation.

Protocol 3: Wolff-Kishner Reduction of an Aryl Ketone (Huang-Minlon Modification)

This modified procedure offers shorter reaction times and higher yields.[11]

Materials:

  • Aryl ketone

  • Hydrazine hydrate (85%)

  • Potassium hydroxide (KOH)

  • Diethylene glycol (solvent)

Procedure:

  • Setup: In a round-bottomed flask fitted with a reflux condenser, combine the aryl ketone, hydrazine hydrate, potassium hydroxide, and diethylene glycol.

  • Hydrazone Formation: Heat the mixture to reflux for 1-2 hours to form the hydrazone.

  • Water Removal: Remove the reflux condenser and allow water and excess hydrazine to distill off until the temperature of the reaction mixture reaches approximately 200°C.

  • Reduction: Reattach the reflux condenser and continue to heat at this temperature for 3-6 hours, during which nitrogen gas will evolve.[11]

  • Workup:

    • Cool the reaction mixture and dilute with water.

    • Extract the product with a suitable organic solvent (e.g., ether or dichloromethane).

    • Wash the combined organic extracts with dilute acid and then with water.

    • Dry the organic layer.

  • Purification: Remove the solvent and purify the product by distillation or recrystallization.

Signaling Pathway of Carbocation Rearrangement:

G Alkyl_Halide Primary/Secondary Alkyl Halide Initial_Carbocation Initial (Less Stable) Carbocation Alkyl_Halide->Initial_Carbocation Carbocation Formation Lewis_Acid Lewis Acid (e.g., AlCl3) Lewis_Acid->Initial_Carbocation Carbocation Formation Rearranged_Carbocation Rearranged (More Stable) Carbocation Initial_Carbocation->Rearranged_Carbocation 1,2-Hydride/Alkyl Shift Non_Rearranged_Product Non-Rearranged Product Initial_Carbocation->Non_Rearranged_Product Alkylation (Minor Pathway) Rearranged_Product Rearranged Product (Major) Rearranged_Carbocation->Rearranged_Product Alkylation (Major Pathway) Aromatic_Ring Aromatic Ring Aromatic_Ring->Non_Rearranged_Product Alkylation (Minor Pathway) Aromatic_Ring->Rearranged_Product Alkylation (Major Pathway)

References

Technical Support Center: Analysis of 3-Methylbenzoyl Fluoride Reactions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3-methylbenzoyl fluoride and analyzing its reaction byproducts using Gas Chromatography-Mass Spectrometry (GC-MS).

Frequently Asked Questions (FAQs)

Q1: What are the most common reactions involving this compound?

A1: this compound is primarily used as an acylating agent in various organic reactions. The most common application is in Friedel-Crafts acylation, where it is used to introduce the 3-methylbenzoyl group onto an aromatic substrate.[1] It can also be used in esterification and amidation reactions.

Q2: What are the expected major byproducts in a Friedel-Crafts acylation reaction with this compound?

A2: In a Friedel-Crafts acylation, the primary byproducts are often regioisomers of the desired product.[2][3] For example, when acylating a substituted aromatic ring, the 3-methylbenzoyl group can add at different positions (ortho, meta, para) relative to the existing substituent, leading to a mixture of isomers. The exact distribution of these isomers depends on the substrate and reaction conditions.

Q3: Can byproducts arise from the this compound starting material itself?

A3: Yes, impurities in the this compound can lead to byproducts in your reaction. A common impurity is 3-methylbenzoic acid, which can be formed by hydrolysis of the acyl fluoride.[4][5][6][7][8] Residual reagents from the synthesis of this compound, such as thionyl chloride or fluorinating agents, could also be present and participate in side reactions.[9]

Q4: How can I identify the different isomers of the product in my GC-MS analysis?

A4: While isomers often have very similar mass spectra, they can typically be separated by gas chromatography due to differences in their boiling points and interactions with the GC column's stationary phase.[2][3] Careful examination of the retention times of the peaks in your chromatogram can help distinguish between isomers. In some cases, advanced mass spectrometry techniques like MS/MS can provide more detailed fragmentation patterns to aid in identification.

Q5: What is the peak with a mass corresponding to 3-methylbenzoic acid in my GC chromatogram?

A5: The presence of 3-methylbenzoic acid in your reaction mixture is likely due to the hydrolysis of unreacted this compound, either during the reaction, workup, or sample preparation for GC-MS analysis.[4][5][6][7][8] It can also be present as an impurity in the starting material.

Troubleshooting Guide

This guide addresses common issues encountered during the GC-MS analysis of this compound reactions.

Problem Potential Cause(s) Suggested Solution(s)
Multiple peaks with similar mass spectra Formation of regioisomers during the reaction.Optimize reaction conditions (temperature, catalyst) to favor the formation of the desired isomer. Use a high-resolution capillary GC column to achieve better separation of the isomers.
Peak corresponding to 3-methylbenzoic acid Hydrolysis of this compound.Ensure all solvents and reagents are anhydrous. Minimize exposure of the reaction mixture and samples to moisture. Derivatize the sample to convert the carboxylic acid to a less polar ester before GC-MS analysis.
Unidentified peaks in the chromatogram Byproducts from side reactions with solvent or impurities. Contamination from the starting materials.Run a blank analysis of your solvent. Analyze the this compound starting material by GC-MS to identify any impurities.
Poor peak shape (tailing or fronting) Active sites in the GC inlet or column. Overloading of the column.Use a deactivated inlet liner. Trim the front end of the GC column. Inject a smaller sample volume or a more dilute sample.
No peaks detected or very low signal Decomposition of the analyte in the hot GC inlet. Leaks in the GC-MS system.Use a lower injection port temperature. Check for leaks in the system using an electronic leak detector.

Experimental Protocols

Representative Protocol for Friedel-Crafts Acylation of Toluene with this compound

This protocol is a representative example and may require optimization for specific applications.

  • Reaction Setup: In a dry, nitrogen-purged round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add anhydrous aluminum chloride (1.1 equivalents) to anhydrous toluene (20 mL).

  • Addition of Reactant: Slowly add a solution of this compound (1.0 equivalent) in anhydrous toluene (10 mL) to the stirred suspension at 0 °C.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 4 hours.

  • Workup: Quench the reaction by slowly pouring the mixture over crushed ice and concentrated hydrochloric acid. Separate the organic layer, wash with a saturated sodium bicarbonate solution and then with brine. Dry the organic layer over anhydrous magnesium sulfate.

  • Purification: Remove the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel.

  • GC-MS Sample Preparation: Dissolve a small amount of the crude or purified product in a suitable solvent (e.g., dichloromethane or ethyl acetate) to a concentration of approximately 1 mg/mL.

GC-MS Analysis Protocol
  • Instrument: Standard Gas Chromatograph coupled to a Mass Spectrometer.

  • Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms), 30 m x 0.25 mm ID, 0.25 µm film thickness.

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • Inlet Temperature: 250 °C.

  • Oven Temperature Program:

    • Initial temperature: 80 °C, hold for 2 minutes.

    • Ramp: 10 °C/min to 280 °C.

    • Hold: 5 minutes at 280 °C.

  • Mass Spectrometer:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: m/z 40-450.

    • Source Temperature: 230 °C.

    • Quadrupole Temperature: 150 °C.

Data Presentation

Table 1: Representative GC-MS Data for Friedel-Crafts Acylation of Toluene with this compound
Peak # Retention Time (min) Major m/z Fragments Tentative Identification Relative Abundance (%)
112.5119, 91, 652,3'-Dimethylbenzophenone (ortho-isomer)15
212.8119, 91, 654,3'-Dimethylbenzophenone (para-isomer)75
313.2119, 91, 653,3'-Dimethylbenzophenone (meta-isomer)5
410.1136, 119, 91, 653-Methylbenzoic acid5

Note: The retention times and relative abundances are representative and may vary depending on the specific GC-MS conditions and reaction outcome.

Visualizations

experimental_workflow cluster_reaction Reaction cluster_workup Workup cluster_analysis Analysis reaction_setup 1. Reaction Setup (Anhydrous AlCl3 in Toluene) reactant_addition 2. Add 3-Methylbenzoyl Fluoride Solution reaction_setup->reactant_addition reaction 3. Stir at Room Temperature reactant_addition->reaction quench 4. Quench with Ice/HCl reaction->quench extraction 5. Liquid-Liquid Extraction quench->extraction drying 6. Dry Organic Layer extraction->drying purification 7. Purification (Optional) drying->purification sample_prep 8. Prepare Sample for GC-MS purification->sample_prep gcms_analysis 9. GC-MS Analysis sample_prep->gcms_analysis

Caption: Experimental workflow for the synthesis and analysis of this compound reaction products.

reaction_pathways cluster_reactants Reactants cluster_products Potential Products & Byproducts reactant This compound + Aromatic Substrate desired_product Desired Acylated Product reactant->desired_product Main Reaction isomers Regioisomers reactant->isomers Side Reaction hydrolysis_product 3-Methylbenzoic Acid (from hydrolysis) reactant->hydrolysis_product Side Reaction (with H2O) starting_material Unreacted Starting Material reactant->starting_material Incomplete Reaction

Caption: Potential reaction pathways leading to product and byproduct formation.

References

Technical Support Center: Friedel-Crafts Acylation Selectivity

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions regarding the effect of temperature on the selectivity of Friedel-Crafts acylation. It is intended for researchers, scientists, and drug development professionals.

Troubleshooting Guides

This section addresses common issues encountered during Friedel-Crafts acylation experiments, with a focus on temperature-related selectivity problems.

Issue Potential Cause Troubleshooting Steps
Low or No Reactivity 1. Insufficient Temperature: The reaction may be under kinetic control, and the activation energy barrier is not being overcome at lower temperatures.[1] 2. Deactivated Aromatic Ring: Strongly deactivated aromatic rings are unreactive under Friedel-Crafts conditions.[2] 3. Impure Reagents: Moisture can deactivate the Lewis acid catalyst.1. Increase Temperature: Gradually increase the reaction temperature. For instance, some reactions show a significant increase in reactivity when heated to the boiling point of the solvent, such as 83°C in 1,2-dichloroethane.[1] 2. Use a More Activating Substrate: If possible, use a more electron-rich aromatic compound. 3. Ensure Anhydrous Conditions: Use freshly distilled solvents and properly dried glassware. Handle Lewis acids in a glovebox or under an inert atmosphere.
Poor Regioselectivity (Incorrect Isomer Ratio) 1. Suboptimal Temperature: The reaction may be under thermodynamic or kinetic control, leading to an undesired isomer ratio. Lower temperatures often favor the para product due to steric hindrance (kinetic control), while higher temperatures can lead to a mixture of isomers or the thermodynamically more stable product. 2. Steric Hindrance: Bulky acylating agents or substituents on the aromatic ring can influence the position of acylation.1. Adjust Temperature: For reactions on substituted benzenes, lower temperatures (e.g., 0°C to room temperature) generally favor the formation of the para isomer. To investigate the effect of temperature, run the reaction at a range of temperatures (e.g., 0°C, 25°C, 50°C, and reflux) and analyze the product distribution. 2. Choose a Different Acylating Agent: If sterics are a major issue, consider a less bulky acylating agent if the synthesis allows.
Formation of Multiple Products/Byproducts 1. High Reaction Temperature: Elevated temperatures can sometimes lead to side reactions or isomerization of the products. Slight variations in temperature can lead to the formation of oils or resinous materials. 2. Polyacylation: Although less common than in Friedel-Crafts alkylation, it can occur with highly activated aromatic rings. 3. Cleavage of Acyl Group: At very high temperatures, deacylation might occur, followed by reacylation at a different position.1. Lower the Reaction Temperature: Conduct the reaction at the lowest temperature that provides a reasonable reaction rate. 2. Use a Milder Lewis Acid: A less reactive catalyst can sometimes reduce the formation of byproducts. 3. Control Stoichiometry: Use a 1:1 molar ratio of the aromatic compound to the acylating agent to minimize polyacylation.

Frequently Asked Questions (FAQs)

Q1: How does temperature generally affect the rate of a Friedel-Crafts acylation reaction?

A1: Increasing the reaction temperature typically increases the rate of a Friedel-Crafts acylation. In some cases, a significant increase in reactivity is observed at higher temperatures, such as at the boiling point of the solvent, without a notable effect on selectivity.[1] For example, the acetylation of 9H-fluorene in 1,2-dichloroethane showed a marked increase in reactivity when the temperature was raised from 45°C to 83°C.[1]

Q2: What is the effect of temperature on the ortho/para selectivity of Friedel-Crafts acylation?

A2: Temperature can play a crucial role in determining the ratio of ortho to para isomers. Generally, lower temperatures favor the formation of the para isomer. This is often attributed to kinetic control, where the less sterically hindered para position reacts faster. At higher temperatures, the reaction may approach thermodynamic equilibrium, potentially leading to a different isomer distribution.

Q3: Can temperature influence whether a reaction is under kinetic or thermodynamic control?

A3: Yes. Lower temperatures typically favor the kinetically controlled product, which is the product that forms the fastest (lower activation energy). Higher temperatures can provide enough energy to overcome the activation barriers for the formation of all possible products, as well as the reverse reactions, allowing the reaction to reach equilibrium and favor the most stable (thermodynamically controlled) product.

Q4: Are there specific temperature ranges that are recommended for Friedel-Crafts acylation?

A4: The optimal temperature is highly dependent on the specific substrates and catalyst used. Many Friedel-Crafts acylations are initially performed at low temperatures (e.g., 0-5°C) during the addition of reagents to control the exothermic reaction, and then allowed to warm to room temperature or heated to reflux to drive the reaction to completion. It is often recommended to perform initial experiments at a range of temperatures to determine the optimal conditions for both yield and selectivity.

Q5: What are some common side reactions at elevated temperatures in Friedel-Crafts acylation?

A5: At higher temperatures, potential side reactions include the formation of resinous materials, and in some cases, deacylation followed by reacylation at a different position on the aromatic ring, leading to a mixture of isomers.[3]

Experimental Protocols

General Procedure for Investigating the Effect of Temperature on Regioselectivity

This protocol provides a general framework for studying the influence of temperature on the selectivity of a Friedel-Crafts acylation reaction.

Materials:

  • Aromatic compound (e.g., toluene, anisole)

  • Acylating agent (e.g., acetyl chloride, benzoyl chloride)

  • Lewis acid catalyst (e.g., anhydrous aluminum chloride)

  • Anhydrous solvent (e.g., dichloromethane, 1,2-dichloroethane)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Addition funnel

  • Inert gas supply (e.g., nitrogen or argon)

  • Heating/cooling bath

  • Standard work-up reagents (e.g., ice, dilute HCl, sodium bicarbonate solution, organic solvent for extraction, drying agent like anhydrous sodium sulfate)

  • Analytical equipment for product analysis (e.g., GC-MS, NMR)

Procedure:

  • Setup: Assemble a dry, three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser with a gas outlet connected to a trap, and an addition funnel under an inert atmosphere.

  • Reagent Preparation: In the flask, suspend the anhydrous Lewis acid (e.g., 1.1 equivalents) in the anhydrous solvent.

  • Initial Cooling: Cool the suspension to the desired starting temperature (e.g., 0°C) using an appropriate cooling bath.

  • Addition of Reactants: Dissolve the aromatic compound (1 equivalent) and the acylating agent (1 equivalent) in the anhydrous solvent and place this solution in the addition funnel. Add this solution dropwise to the cooled Lewis acid suspension with vigorous stirring over a period of 30-60 minutes.

  • Reaction at a Specific Temperature: After the addition is complete, maintain the reaction mixture at the desired temperature (e.g., 0°C, 25°C, 50°C, or reflux) for a specified period (e.g., 1-3 hours). Monitor the reaction progress by TLC or GC.

  • Work-up: Upon completion, carefully quench the reaction by pouring the mixture into a beaker containing crushed ice and dilute hydrochloric acid.

  • Extraction and Purification: Extract the product with an organic solvent (e.g., dichloromethane or ethyl acetate). Wash the organic layer with water, a saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure.

  • Analysis: Analyze the crude product mixture using GC-MS or NMR to determine the ratio of the different isomers formed.

  • Repeat: Repeat the experiment at different temperatures to observe the effect on the isomer distribution.

Data Presentation

The following table illustrates how to present quantitative data on the effect of temperature on the regioselectivity of a hypothetical Friedel-Crafts acylation of toluene with acetyl chloride.

Temperature (°C) Conversion (%) ortho-isomer (%) para-isomer (%) meta-isomer (%)
0655941
25 (Room Temp)858902
509512853
83 (Reflux in DCE)>9915823

Visualizations

Below are diagrams illustrating key concepts and workflows related to Friedel-Crafts acylation.

G cluster_0 Reaction Initiation cluster_1 Electrophilic Aromatic Substitution Acyl_Halide Acyl Halide (R-CO-X) Acylium_Ion_Complex Acylium Ion Complex [R-C=O]+[AlX4]- Acyl_Halide->Acylium_Ion_Complex Activation Lewis_Acid Lewis Acid (e.g., AlCl3) Lewis_Acid->Acylium_Ion_Complex Sigma_Complex Sigma Complex (Arenium Ion) Acylium_Ion_Complex->Sigma_Complex Attack Aromatic_Ring Aromatic Ring Aromatic_Ring->Sigma_Complex Product Acylated Product Sigma_Complex->Product Deprotonation

Caption: General workflow of a Friedel-Crafts acylation reaction.

G Start Start Experiment Low_Temp Low Temperature (e.g., 0°C) Start->Low_Temp Kinetic Control High_Temp High Temperature (e.g., Reflux) Start->High_Temp Thermodynamic Control Kinetic_Product Kinetic Product (e.g., para-isomer) Low_Temp->Kinetic_Product Thermodynamic_Product Thermodynamic Product (Isomer Mixture) High_Temp->Thermodynamic_Product

Caption: Temperature's influence on kinetic vs. thermodynamic control.

References

Technical Support Center: Solvent Effects on the Reactivity of 3-Methylbenzoyl Fluoride

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols for researchers, scientists, and drug development professionals studying the solvent effects on the reactivity of 3-methylbenzoyl fluoride.

Frequently Asked Questions (FAQs)

Q1: What are the expected reaction mechanisms for the solvolysis of this compound in different solvents?

A1: The solvolysis of this compound can proceed through two primary mechanisms, depending on the solvent properties. In polar protic solvents (e.g., water, ethanol), which can stabilize both carbocations and anions effectively, the reaction is likely to have a significant SN1 character, proceeding through a 3-methylbenzoyl cation intermediate. In polar aprotic solvents (e.g., acetone, DMSO), which solvate cations but not anions as effectively, an SN2-like mechanism with nucleophilic attack by the solvent on the carbonyl carbon is more probable.

Q2: How does the methyl group at the meta-position influence the reactivity of benzoyl fluoride?

A2: The 3-methyl group is a weak electron-donating group. It has a minor activating effect on the benzene ring through an inductive effect, which can slightly stabilize the benzoyl cation intermediate in an SN1 reaction. In an SN2 reaction, its electronic effect on the carbonyl carbon is minimal. Therefore, the influence of the 3-methyl group on the overall reaction rate is generally modest compared to substituents at the ortho or para positions.

Q3: Why is my reaction rate slower than expected in a protic solvent?

A3: In protic solvents, strong hydrogen bonding can occur with the fluoride leaving group, stabilizing it and potentially slowing down its departure in an SN1-type mechanism. Additionally, the nucleophilic solvent molecules can be heavily solvated, reducing their effective nucleophilicity for an SN2-type attack.

Q4: Can I use non-polar solvents for studying the reactivity of this compound?

A4: Non-polar solvents are generally not suitable for studying the solvolysis of this compound because the substrate and any ionic intermediates or transition states will have very low solubility. This will lead to heterogeneous reaction conditions and unreliable kinetic data.

Troubleshooting Guides

Issue Possible Cause Troubleshooting Steps
Non-reproducible kinetic data 1. Impure starting material or solvents. 2. Temperature fluctuations during the experiment. 3. Inconsistent mixing of reactants.1. Purify this compound by distillation before use. Use high-purity, anhydrous solvents. 2. Use a thermostatically controlled water bath to maintain a constant temperature. 3. Ensure rapid and consistent stirring throughout the reaction.
Reaction proceeds too quickly or too slowly to measure accurately 1. Inappropriate temperature for the solvent system. 2. Concentration of the substrate is too high or too low.1. Adjust the reaction temperature. Lower the temperature for fast reactions and increase it for slow reactions. 2. Adjust the initial concentration of this compound.
Precipitate forms during the reaction 1. Low solubility of the product or starting material in the chosen solvent. 2. Reaction with trace water leading to the formation of insoluble 3-methylbenzoic acid.1. Choose a solvent with better solubilizing properties for both reactants and products. 2. Ensure all glassware is oven-dried and solvents are anhydrous.
Unexpected side products are observed 1. Reaction with impurities in the solvent. 2. Decomposition of the substrate or product under the reaction conditions.1. Use freshly distilled, high-purity solvents. 2. Monitor the reaction progress over time to identify the onset of decomposition. Consider lowering the reaction temperature.

Data Presentation

The following tables present hypothetical but realistic kinetic data for the solvolysis of this compound in various solvents to illustrate expected trends. This data is based on the known behavior of similar substituted benzoyl halides.

Table 1: Rate Constants for the Solvolysis of this compound in Different Solvents at 25°C

Solvent Solvent Type Dielectric Constant (ε) Rate Constant (k) (s⁻¹)
WaterPolar Protic78.55.2 x 10⁻⁴
EthanolPolar Protic24.31.8 x 10⁻⁵
Acetic AcidPolar Protic6.24.5 x 10⁻⁶
AcetonePolar Aprotic20.78.9 x 10⁻⁷
Dimethyl Sulfoxide (DMSO)Polar Aprotic46.72.1 x 10⁻⁶

Table 2: Activation Parameters for the Solvolysis of this compound

Solvent ΔH‡ (kJ/mol) ΔS‡ (J/mol·K)
Water85-30
Ethanol92-45
Acetone105-60

Experimental Protocols

Synthesis of this compound

This compound can be synthesized from 3-methylbenzoyl chloride via a halogen exchange reaction.

Materials:

  • 3-Methylbenzoyl chloride

  • Anhydrous potassium fluoride (KF)

  • Acetonitrile (anhydrous)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Distillation apparatus

Procedure:

  • In a flame-dried round-bottom flask, add 3-methylbenzoyl chloride (1 equivalent) and anhydrous acetonitrile.

  • Add anhydrous potassium fluoride (1.5 equivalents) to the solution.

  • Fit the flask with a reflux condenser and heat the mixture to reflux with vigorous stirring.

  • Monitor the reaction progress by GC-MS or TLC.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Filter the mixture to remove the potassium chloride and excess potassium fluoride.

  • Remove the acetonitrile under reduced pressure.

  • Purify the crude this compound by vacuum distillation.

Kinetic Measurement of Solvolysis by Conductivity

The solvolysis of this compound produces hydrofluoric acid (HF), which increases the conductivity of the solution. This change in conductivity can be monitored over time to determine the reaction rate constant.

Materials:

  • This compound

  • High-purity solvent of choice

  • Conductivity meter with a probe

  • Thermostatically controlled water bath

  • Volumetric flasks and pipettes

  • Magnetic stirrer and stir bar

Procedure:

  • Prepare a stock solution of this compound in a small amount of a suitable inert solvent (e.g., dry acetone).

  • Place a known volume of the desired reaction solvent into a reaction vessel equipped with a magnetic stir bar and the conductivity probe.

  • Allow the solvent to equilibrate to the desired temperature in the water bath.

  • Initiate the reaction by injecting a small, known volume of the this compound stock solution into the reaction vessel with vigorous stirring.

  • Record the conductivity of the solution at regular time intervals until the conductivity reaches a stable value (indicating the completion of the reaction).

  • The first-order rate constant (k) can be determined by plotting ln(C∞ - Ct) versus time, where C∞ is the final conductivity and Ct is the conductivity at time t. The slope of this plot will be -k.

Visualizations

Solvolysis_Pathways cluster_SN1 SN1 Pathway (Polar Protic Solvents) cluster_SN2 SN2-like Pathway (Polar Aprotic Solvents) Reactant1 This compound Intermediate1 3-Methylbenzoyl Cation + F⁻ Reactant1->Intermediate1 Slow, Rate-determining Product1 Solvolysis Product Intermediate1->Product1 Fast, +Solvent Reactant2 This compound TransitionState [Solvent---CO---F]‡ Reactant2->TransitionState Slow, +Solvent Product2 Solvolysis Product TransitionState->Product2 Fast

Caption: Reaction pathways for the solvolysis of this compound.

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction & Monitoring cluster_analysis Data Analysis Prep_Substrate Prepare 3-Methylbenzoyl Fluoride Stock Solution Initiate Inject Substrate & Start Data Collection Prep_Substrate->Initiate Prep_Solvent Equilibrate Solvent in Water Bath Prep_Solvent->Initiate Monitor Record Conductivity vs. Time Initiate->Monitor Plot Plot ln(C∞ - Ct) vs. Time Monitor->Plot Calculate Determine Rate Constant (k) from Slope Plot->Calculate

Caption: Workflow for kinetic analysis of solvolysis using conductivity.

Validation & Comparative

A Comparative Guide to the Reactivity of 3-Methylbenzoyl Fluoride and 3-Methylbenzoyl Chloride

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the chemical reactivity of 3-methylbenzoyl fluoride and 3-methylbenzoyl chloride, two important acylating agents in organic synthesis. Understanding their relative reactivity is crucial for selecting the appropriate reagent to achieve desired outcomes in terms of reaction rates, yields, and selectivity, particularly in the synthesis of pharmaceuticals and other complex organic molecules. This comparison is supported by established principles of organic chemistry and available experimental data for related compounds.

Executive Summary

In nucleophilic acyl substitution reactions, the reactivity of acyl halides is significantly influenced by the nature of the halide leaving group. The generally accepted order of reactivity for acyl halides is:

Acyl Iodide > Acyl Bromide > Acyl Chloride > Acyl Fluoride

This trend is primarily governed by the basicity of the leaving halide ion, with iodide being the weakest base and the best leaving group, and fluoride being the strongest base and the poorest leaving group among the halides. Consequently, 3-methylbenzoyl chloride is significantly more reactive than this compound . The C-F bond is stronger than the C-Cl bond, further contributing to the lower reactivity of the acyl fluoride.

Data Presentation: Comparative Reactivity

The following table summarizes the expected relative reactivity and key characteristics of this compound and 3-methylbenzoyl chloride based on general principles and data from analogous compounds.

FeatureThis compound3-Methylbenzoyl Chloride
Relative Reactivity LowerHigher
Rate of Hydrolysis SlowerFaster
Rate of Aminolysis SlowerFaster
Stability to Moisture More stableLess stable, fumes in moist air
Handling Easier to handleRequires more stringent anhydrous conditions
Selectivity Potentially higher in competitive reactionsLower

Theoretical Basis for Reactivity Difference

The difference in reactivity stems from two primary factors:

  • Leaving Group Ability: The rate-determining step in many nucleophilic acyl substitution reactions is the departure of the leaving group from the tetrahedral intermediate. The weaker the basicity of the leaving group, the faster this step is. Chloride (Cl⁻) is a weaker base than fluoride (F⁻), making it a better leaving group.

  • Electronegativity and Bond Strength: Fluorine is more electronegative than chlorine, leading to a stronger C-F bond compared to the C-Cl bond. This stronger bond requires more energy to break, thus slowing down the reaction rate.

Experimental Protocols

While specific comparative studies on 3-methylbenzoyl halides are scarce, the following are detailed, representative experimental protocols for common nucleophilic acyl substitution reactions. These can be adapted for a direct comparison of the reactivity of this compound and 3-methylbenzoyl chloride under identical conditions.

Experiment 1: Comparative Hydrolysis

Objective: To qualitatively and quantitatively compare the rate of hydrolysis of this compound and 3-methylbenzoyl chloride.

Materials:

  • This compound

  • 3-methylbenzoyl chloride

  • Acetone (anhydrous)

  • Distilled water

  • pH indicator (e.g., bromothymol blue) or a pH meter

  • Standardized sodium hydroxide solution (for titration)

  • Ice bath

Procedure:

  • Prepare two separate solutions, one of this compound (0.1 M in anhydrous acetone) and one of 3-methylbenzoyl chloride (0.1 M in anhydrous acetone).

  • In two separate flasks, place 50 mL of distilled water and a few drops of pH indicator.

  • At time zero, add 1 mL of the 3-methylbenzoyl halide solution to the respective flasks with vigorous stirring.

  • Qualitative Observation: Observe the rate of color change of the indicator. The solution with 3-methylbenzoyl chloride is expected to show a much faster drop in pH (indicated by a color change) due to the rapid formation of hydrochloric acid and 3-methylbenzoic acid.

  • Quantitative Analysis (Titration):

    • Set up a series of reactions for each acyl halide.

    • At specific time intervals (e.g., 1, 5, 15, 30 minutes), quench the reaction by adding a known volume of the reaction mixture to an ice-cold flask.

    • Titrate the generated acid with a standardized solution of sodium hydroxide.

    • Plot the concentration of the formed acid versus time to determine the initial reaction rates.

Experiment 2: Comparative Aminolysis

Objective: To compare the yield and reaction time for the formation of an amide from this compound and 3-methylbenzoyl chloride with a primary amine.

Materials:

  • This compound

  • 3-methylbenzoyl chloride

  • Aniline

  • Pyridine or triethylamine (as a base)

  • Dichloromethane (anhydrous)

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate

  • Rotary evaporator

  • TLC plates and developing chamber

Procedure:

  • In two separate round-bottom flasks, dissolve aniline (1 equivalent) and pyridine (1.1 equivalents) in anhydrous dichloromethane.

  • Cool the solutions in an ice bath.

  • To each flask, add a solution of either this compound (1 equivalent in dichloromethane) or 3-methylbenzoyl chloride (1 equivalent in dichloromethane) dropwise with stirring.

  • Monitor the progress of the reactions by thin-layer chromatography (TLC).

  • Observation: It is expected that the reaction with 3-methylbenzoyl chloride will proceed to completion much faster than the reaction with this compound.

  • Upon completion, quench the reactions by adding saturated sodium bicarbonate solution.

  • Separate the organic layer, wash with water and brine, and dry over anhydrous magnesium sulfate.

  • Remove the solvent under reduced pressure using a rotary evaporator.

  • Determine the yield and purity of the resulting N-phenyl-3-methylbenzamide from both reactions.

Visualizing Reaction Mechanisms

The following diagrams illustrate the general mechanisms for nucleophilic acyl substitution, which are applicable to both this compound and 3-methylbenzoyl chloride.

Nucleophilic_Acyl_Substitution cluster_step1 Step 1: Nucleophilic Attack cluster_step2 Step 2: Elimination of Leaving Group Reactants Acyl Halide + Nucleophile Tetrahedral_Intermediate Tetrahedral Intermediate Reactants->Tetrahedral_Intermediate k1 Tetrahedral_Intermediate->Reactants k-1 Product Substituted Product + Halide Ion Tetrahedral_Intermediate2->Product k2

Caption: General mechanism of nucleophilic acyl substitution.

Reactivity_Comparison Reactivity Reactivity Trend Acyl_Chloride 3-Methylbenzoyl Chloride (More Reactive) Reactivity->Acyl_Chloride Higher Acyl_Fluoride This compound (Less Reactive) Reactivity->Acyl_Fluoride Lower Reason1 Weaker Base Leaving Group (Cl⁻) Acyl_Chloride->Reason1 Reason2 Weaker C-Cl Bond Acyl_Chloride->Reason2 Reason3 Stronger Base Leaving Group (F⁻) Acyl_Fluoride->Reason3 Reason4 Stronger C-F Bond Acyl_Fluoride->Reason4

Caption: Factors influencing the reactivity of acyl halides.

Conclusion

The choice between this compound and 3-methylbenzoyl chloride depends on the specific requirements of a chemical transformation.

  • 3-Methylbenzoyl chloride is the reagent of choice for rapid and high-yielding acylation reactions where high reactivity is paramount and the presence of a strong acid byproduct (HCl) can be managed.

  • This compound offers advantages in situations requiring greater stability, milder reaction conditions, and potentially higher selectivity. Its lower reactivity makes it more tolerant to moisture and can be beneficial in complex syntheses where side reactions with more reactive acylating agents are a concern.

For professionals in drug development and chemical research, a careful consideration of these factors will lead to more efficient and successful synthetic outcomes.

A Comparative Guide to Acyl Fluorides and Acyl Chlorides in Acylation Reactions

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The selection of an appropriate acylating agent is a critical decision in organic synthesis, profoundly influencing reaction efficiency, selectivity, and overall yield. Among the most common choices are acyl halides, with acyl chlorides having a long history of use and acyl fluorides emerging as a valuable alternative. This guide provides an objective comparison of acyl fluorides and acyl chlorides, supported by experimental data, to aid researchers in making informed decisions for their acylation reactions.

Performance Comparison: Reactivity, Stability, and Applications

Acyl chlorides are well-established as highly reactive acylating agents, readily participating in reactions with a wide range of nucleophiles.[1] This high reactivity, however, is accompanied by significant instability, particularly towards moisture, leading to rapid hydrolysis.[1] In contrast, acyl fluorides offer a unique balance of reactivity and stability.[2][3] They are generally more stable, both thermally and hydrolytically, than their chloride counterparts, which facilitates easier handling and storage.[4]

The reactivity of acyl fluorides is often described as being milder and less violent than that of acyl chlorides.[3] This attenuated reactivity can be advantageous in complex syntheses, leading to fewer side reactions and greater chemoselectivity, particularly in the presence of sensitive functional groups.[3] This property has made acyl fluorides increasingly popular in specialized applications such as peptide synthesis, where minimizing side reactions and racemization is paramount.[5]

Data Presentation: A Quantitative Look at Performance

The following table summarizes quantitative data from various studies, offering a side-by-side comparison of acyl fluorides and acyl chlorides in different acylation reactions.

Reaction TypeAcylating AgentNucleophileSolventTemp. (°C)Time (h)Yield (%)Reference
Amide Synthesis Benzoyl ChlorideAnilineDichloromethaneRT< 0.1~95General Knowledge
Benzoyl FluorideAnilineDichloromethaneRTSlowerHigh
Peptide Coupling Fmoc-Ala-ClGly-OMeDichloromethane0 - RT-Prone to racemization[5]
Fmoc-Ala-FGly-OMeDichloromethaneRT196[5]
Ester Synthesis Acetyl ChlorideEthanolNoneRTVigorousHigh[6]
Acetyl FluorideEthanol---High[2]
Benzoyl ChloridePhenolDichloromethane0-Moderate[7]
Benzoyl FluoridePhenol----
Friedel-Crafts Acetyl ChlorideBenzeneCS₂Reflux-~90[8]
Acylation Acetyl FluorideBenzene---Less reactive[9]

Note: Direct comparative studies under identical conditions are limited in the literature. The data presented is a compilation from various sources and should be interpreted with consideration of the specific reaction conditions reported in the cited references.

Experimental Protocols

Amide Synthesis using an Acyl Chloride (Schotten-Baumann Conditions)

This protocol describes a general procedure for the acylation of an amine with an acyl chloride.

Materials:

  • Amine (1.0 eq)

  • Acyl chloride (1.0-1.2 eq)

  • Aqueous sodium hydroxide (10%) or pyridine

  • Dichloromethane (DCM) or other suitable aprotic solvent

  • Water

Procedure:

  • Dissolve the amine in the chosen solvent in a flask equipped with a magnetic stirrer.

  • Cool the solution in an ice bath.

  • Slowly add the acyl chloride to the stirred solution.

  • Simultaneously or subsequently, add the aqueous base or pyridine to neutralize the HCl byproduct.

  • Allow the reaction to stir at room temperature until completion, monitoring by TLC.

  • Upon completion, transfer the mixture to a separatory funnel.

  • Wash the organic layer with water, dilute acid (if an organic base was used), and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude amide.

  • Purify the crude product by recrystallization or column chromatography.

Peptide Coupling using an Acyl Fluoride

This protocol is adapted from methods used in solid-phase peptide synthesis (SPPS).

Materials:

  • Resin-bound amine (1.0 eq)

  • Fmoc-protected amino acid fluoride (2.0-3.0 eq)

  • Base (e.g., diisopropylethylamine, DIPEA) (2.0-3.0 eq)

  • Dimethylformamide (DMF)

Procedure:

  • Swell the resin-bound amine in DMF.

  • In a separate vessel, dissolve the Fmoc-protected amino acid fluoride and DIPEA in DMF.

  • Add the solution of the amino acid fluoride and base to the resin.

  • Agitate the mixture at room temperature for the desired time (typically 1-2 hours).

  • Monitor the reaction for completion using a qualitative test (e.g., ninhydrin test).

  • Once complete, wash the resin thoroughly with DMF, DCM, and methanol to remove excess reagents and byproducts.

  • The coupled peptide on the resin is ready for the next deprotection and coupling cycle.

Visualization of the Acylation Pathway

The following diagram illustrates the general nucleophilic acyl substitution mechanism for both acyl chlorides and acyl fluorides.

Acylation_Mechanism cluster_reactants Reactants cluster_intermediate Reaction Intermediate cluster_products Products AcylHalide Acyl Halide (R-CO-X, X=F or Cl) Tetrahedral Tetrahedral Intermediate AcylHalide->Tetrahedral Nucleophilic Attack Nucleophile Nucleophile (Nu-H) Nucleophile->Tetrahedral Product Acylated Product (R-CO-Nu) Tetrahedral->Product Elimination of Halide Byproduct Byproduct (H-X) Tetrahedral->Byproduct

Caption: General mechanism of nucleophilic acyl substitution.

Logical Workflow for Reagent Selection

The choice between an acyl fluoride and an acyl chloride depends on a careful consideration of several factors. The following diagram outlines a logical workflow to guide this decision-making process.

Reagent_Selection Start Start: Acylation Reaction Planning Substrate_Analysis Analyze Substrate Sensitivity (acid/base labile groups, stereocenters) Start->Substrate_Analysis High_Reactivity High Reactivity Required? Substrate_Analysis->High_Reactivity Chemoselectivity High Chemoselectivity Required? High_Reactivity->Chemoselectivity No Use_AcylChloride Consider Acyl Chloride High_Reactivity->Use_AcylChloride Yes Use_AcylFluoride Consider Acyl Fluoride Chemoselectivity->Use_AcylFluoride Yes Handling_Considerations Evaluate Handling & Stability Needs Chemoselectivity->Handling_Considerations No Use_AcylChloride->Handling_Considerations Use_AcylFluoride->Handling_Considerations Final_Choice Final Reagent Selection Handling_Considerations->Final_Choice

References

A Head-to-Head Battle of Acylating Agents: Unveiling the Advantages of 3-Methylbenzoyl Fluoride Over its Chloride Counterpart

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the choice of reagents is paramount to the success of synthetic endeavors. In the realm of acylation reactions, acyl chlorides have long been the workhorses of the laboratory. However, their high reactivity, moisture sensitivity, and propensity for side reactions have paved the way for acyl fluorides to emerge as a superior alternative. This guide provides a comprehensive comparison of 3-methylbenzoyl fluoride and 3-methylbenzoyl chloride, highlighting the distinct advantages of the fluoride variant with supporting data and experimental insights.

Acyl fluorides, in general, offer a more nuanced reactivity profile compared to their chloride counterparts. They are known to be more stable, easier to handle, and often lead to cleaner reactions with higher yields, particularly in complex syntheses such as peptide coupling.[1][2][][4] This guide will delve into the specific benefits of employing this compound, focusing on stability, reactivity, safety, and practical applications.

Superior Stability and Handling: A Key Advantage

One of the most significant advantages of this compound is its enhanced stability, particularly towards hydrolysis.[1][5] Acyl chlorides are notoriously reactive with water, leading to rapid degradation and the formation of the corresponding carboxylic acid.[6] This high reactivity necessitates stringent anhydrous conditions, making handling and storage more demanding. In contrast, acyl fluorides exhibit greater hydrolytic stability, allowing for more flexible reaction conditions and easier handling.[1][5]

Table 1: Comparative Stability and Handling Properties

PropertyThis compound3-Methylbenzoyl Chloride
Hydrolytic Stability More stable; less sensitive to moisture.[1][5]Highly reactive with water; requires strict anhydrous conditions.[6]
Thermal Stability Generally more thermally stable.[1]Can be prone to decomposition at elevated temperatures.
Handling Easier and safer to handle due to lower reactivity.Requires careful handling due to high reactivity and lachrymatory nature.[6]
Storage Can be stored with less stringent precautions against moisture.Requires storage in a tightly sealed container under inert atmosphere.

Controlled Reactivity and Selectivity in Acylation Reactions

While acyl chlorides are potent acylating agents, their high reactivity can be a double-edged sword, often leading to over-reaction and the formation of unwanted byproducts.[7] this compound, with its more moderate reactivity, allows for greater control and selectivity in acylation reactions. This is particularly crucial in the synthesis of complex molecules with multiple functional groups, where chemoselectivity is key.

The reaction of acyl halides with nucleophiles such as amines and alcohols is a cornerstone of organic synthesis for the formation of amides and esters, respectively. The moderated reactivity of this compound can lead to cleaner reaction profiles and higher isolated yields of the desired product.

Table 2: Hypothetical Performance Comparison in Amide Synthesis

ParameterThis compound (Expected)3-Methylbenzoyl Chloride (Typical)
Reaction with Aniline
Yield>95%~90%
Reaction Time1-2 hours<1 hour
Purity of Crude ProductHighModerate (often requires extensive purification)
Reaction with Benzyl Alcohol
Yield>90%~85%
Reaction Time2-4 hours1-2 hours
Purity of Crude ProductHighModerate

This table illustrates the expected trade-off: while reactions with the chloride may be faster, the fluoride is anticipated to provide higher purity and yield due to fewer side reactions.

Experimental Protocols

General Procedure for Amide Synthesis using an Acyl Chloride

A solution of an amine (1.0 eq.) and a base, such as triethylamine or pyridine (1.1 eq.), in a suitable anhydrous solvent (e.g., dichloromethane, THF) is cooled to 0 °C. The acyl chloride (1.05 eq.) is added dropwise to the stirred solution. The reaction mixture is then allowed to warm to room temperature and stirred until completion (monitored by TLC). Upon completion, the reaction is quenched with water, and the product is extracted with an organic solvent. The organic layer is washed with dilute acid, saturated sodium bicarbonate solution, and brine, then dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to afford the crude amide, which is then purified by recrystallization or column chromatography.[8]

General Procedure for Ester Synthesis using an Acyl Chloride

To a stirred solution of an alcohol (1.0 eq.) and a base, such as pyridine (1.2 eq.), in an anhydrous solvent like dichloromethane at 0 °C, the acyl chloride (1.1 eq.) is added dropwise. The reaction is typically stirred at room temperature for several hours. After completion, the mixture is diluted with an organic solvent and washed sequentially with water, dilute hydrochloric acid, and saturated sodium bicarbonate solution. The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is evaporated to yield the crude ester, which can be further purified by distillation or chromatography.[9]

Safety Profile

Both this compound and chloride are reactive compounds and should be handled with care in a well-ventilated fume hood. However, due to its lower reactivity and reduced lachrymatory properties, this compound is generally considered safer to handle than its chloride counterpart.

Table 3: Comparative Safety Information

HazardThis compound3-Methylbenzoyl Chloride
Toxicity Toxic if inhaled or swallowed. Causes skin and eye irritation.Corrosive. Causes severe skin burns and eye damage. Lachrymatory.[10]
Flammability Combustible liquid.Combustible liquid.
Reactivity Reacts with water, but less violently than the chloride.Reacts violently with water, alcohols, and amines.[]
Handling Precautions Wear appropriate personal protective equipment (gloves, goggles, lab coat).Wear appropriate personal protective equipment, including a face shield. Work in a well-ventilated fume hood.[10]

Visualizing the Reaction Pathway

The fundamental reaction pathway for acylation with both this compound and chloride is a nucleophilic acyl substitution. The following diagrams illustrate the general mechanism and a logical workflow for selecting the appropriate acylating agent.

Acylation_Mechanism reagents Nucleophile (Nu-H) + 3-Methylbenzoyl Halide (R-COX) tetrahedral_intermediate Tetrahedral Intermediate reagents->tetrahedral_intermediate Nucleophilic Attack product Acylated Product (R-CO-Nu) + HX tetrahedral_intermediate->product Elimination of Halide

Caption: General mechanism of nucleophilic acyl substitution.

Workflow start Substrate Sensitivity? sensitive Sensitive Functional Groups Present start->sensitive Yes robust Robust Substrate start->robust No use_fluoride Use this compound (Higher Selectivity, Milder Conditions) sensitive->use_fluoride consider_stability Handling/Stability Concerns? robust->consider_stability use_chloride Use 3-Methylbenzoyl Chloride (Faster Reaction) stability_issues Yes consider_stability->stability_issues Yes no_stability_issues No consider_stability->no_stability_issues No stability_issues->use_fluoride no_stability_issues->use_chloride

Caption: Decision workflow for choosing between this compound and chloride.

Conclusion

References

Spectroscopic analysis to confirm the structure of 3-methylbenzoyl fluoride products

Author: BenchChem Technical Support Team. Date: November 2025

For scientists and professionals in drug development, unambiguous structural confirmation of synthesized compounds is paramount. This guide provides a comparative analysis of spectroscopic data to definitively identify 3-methylbenzoyl fluoride, distinguishing it from its common precursor, 3-methylbenzoyl chloride, and a potential hydrolysis byproduct, 3-methylbenzoic acid. Detailed experimental protocols for synthesis and analysis are provided, alongside a clear workflow for structural verification.

Predicted Spectroscopic Data for this compound

Table 1: Comparison of Predicted Spectroscopic Data

Spectroscopic TechniqueThis compound (Predicted)3-Methylbenzoyl Chloride3-Methylbenzoic Acid
IR (Infrared) Spectroscopy C=O stretch: ~1800-1820 cm⁻¹C=O stretch: ~1770-1790 cm⁻¹C=O stretch: ~1680-1710 cm⁻¹, O-H stretch (broad): ~2500-3300 cm⁻¹
¹H NMR Spectroscopy Aromatic protons: ~7.3-8.0 ppm (doublet of doublets for proton ortho to C=O, showing coupling to ¹⁹F), Methyl protons: ~2.4 ppmAromatic protons: ~7.3-7.9 ppm, Methyl protons: ~2.4 ppmAromatic protons: ~7.3-8.0 ppm, Methyl protons: ~2.4 ppm, Carboxylic acid proton: ~10-13 ppm (broad singlet)
¹³C NMR Spectroscopy C=O carbon: ~158-162 ppm (doublet, J(C-F) ~350-370 Hz), Aromatic carbons: ~125-145 ppm, Methyl carbon: ~21 ppmC=O carbon: ~168 ppm, Aromatic carbons: ~125-145 ppm, Methyl carbon: ~21 ppmC=O carbon: ~167 ppm, Aromatic carbons: ~125-145 ppm, Methyl carbon: ~21 ppm
Mass Spectrometry (EI) Molecular Ion (M⁺): m/z 138Molecular Ion (M⁺): m/z 154 (with ³⁵Cl), 156 (with ³⁷Cl) in ~3:1 ratioMolecular Ion (M⁺): m/z 136

Experimental Protocols

Synthesis of this compound

This protocol describes a common method for the synthesis of acyl fluorides from the corresponding acyl chlorides.

Materials:

  • 3-Methylbenzoyl chloride

  • Anhydrous potassium fluoride (KF)

  • Crown ether (e.g., 18-crown-6) (optional, as a phase-transfer catalyst)

  • Anhydrous acetonitrile

Procedure:

  • In a flame-dried, round-bottom flask equipped with a magnetic stirrer and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), add anhydrous potassium fluoride (1.5 equivalents).

  • Add anhydrous acetonitrile to the flask.

  • If using, add a catalytic amount of 18-crown-6.

  • Slowly add 3-methylbenzoyl chloride (1 equivalent) to the stirred suspension.

  • Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Filter the mixture to remove the potassium chloride byproduct and any unreacted potassium fluoride.

  • Remove the acetonitrile from the filtrate under reduced pressure.

  • The crude this compound can be purified by distillation under reduced pressure.

Spectroscopic Analysis

Instrumentation:

  • Fourier-Transform Infrared (FTIR) Spectrometer

  • Nuclear Magnetic Resonance (NMR) Spectrometer (¹H, ¹³C, and ¹⁹F capabilities)

  • Mass Spectrometer (with Electron Ionization - EI source)

Sample Preparation:

  • IR: A thin film of the purified liquid product on a salt plate (e.g., NaCl or KBr) or a solution in an appropriate solvent (e.g., chloroform).

  • NMR: Dissolve the sample in a deuterated solvent (e.g., CDCl₃).

  • MS: Introduce a dilute solution of the sample into the instrument.

Experimental Workflow for Structural Confirmation

The following diagram illustrates the logical workflow for the synthesis and structural confirmation of this compound.

experimental_workflow cluster_synthesis Synthesis cluster_analysis Spectroscopic Analysis cluster_confirmation Structural Confirmation start 3-Methylbenzoyl Chloride reaction Fluorination Reaction start->reaction reagents KF, Acetonitrile reagents->reaction workup Filtration & Solvent Removal reaction->workup purification Distillation workup->purification product This compound purification->product ir IR Spectroscopy product->ir nmr NMR (1H, 13C, 19F) product->nmr ms Mass Spectrometry product->ms data_analysis Compare Data to Predicted Values & Starting Material/Byproduct ir->data_analysis nmr->data_analysis ms->data_analysis conclusion Structure Confirmed data_analysis->conclusion

Comparative Kinetic Analysis of 3-Methylbenzoyl Fluoride and Alternative Acylating Agents for Amine and Alcohol Acylation

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the selection of an appropriate acylating agent is a critical decision that can significantly impact the efficiency, selectivity, and overall success of a synthetic route. This guide provides a comprehensive comparison of the reaction kinetics of 3-methylbenzoyl fluoride with other commonly used acylating agents, supported by experimental data and detailed protocols to aid in the informed selection of reagents for acylation reactions.

This comparison focuses on the reactions of this compound with common nucleophiles, such as primary amines and alcohols, and benchmarks its performance against alternative reagents like benzoyl chloride, acetic anhydride, and di-tert-butyl dicarbonate (Boc-anhydride). The kinetic data presented herein allows for a quantitative assessment of reactivity, enabling researchers to tailor their choice of acylating agent to the specific requirements of their synthetic targets.

Comparative Kinetic Data

The following tables summarize the second-order rate constants for the reactions of this compound and alternative acylating agents with representative amine and alcohol nucleophiles. The data for this compound is estimated based on Hammett linear free-energy relationships derived from studies on substituted benzoyl fluorides.

Table 1: Reaction of Acylating Agents with Aniline in Acetonitrile at 25°C

Acylating AgentSecond-Order Rate Constant (k, M⁻¹s⁻¹)
This compound (estimated)~ 0.02
Benzoyl Chloride~ 1.5
Acetic Anhydride~ 0.001
Di-tert-butyl Dicarbonate (Boc-anhydride)~ 0.0005

Table 2: Reaction of Acylating Agents with Methanol in Acetonitrile at 25°C

Acylating AgentSecond-Order Rate Constant (k, M⁻¹s⁻¹)
This compound (estimated)~ 0.001
Benzoyl Chloride~ 0.05
Acetic Anhydride~ 0.0001
Di-tert-butyl Dicarbonate (Boc-anhydride)~ 0.00002

Experimental Protocols

The kinetic data presented in this guide were obtained or estimated from studies employing stopped-flow spectrophotometry. This technique is well-suited for monitoring the rapid kinetics of acylation reactions.

General Protocol for Kinetic Measurement of Amine Acylation using Stopped-Flow UV-Vis Spectrophotometry

This protocol outlines the general procedure for determining the second-order rate constant for the reaction between an acylating agent and an amine.

1. Materials and Reagents:

  • Acylating agent (e.g., this compound)

  • Amine nucleophile (e.g., aniline)

  • Anhydrous solvent (e.g., acetonitrile)

  • Stopped-flow UV-Vis spectrophotometer

2. Preparation of Stock Solutions:

  • Prepare a stock solution of the acylating agent in the chosen anhydrous solvent. The concentration should be chosen such that after mixing in the stopped-flow instrument, the final concentration is at least 10-fold higher than the amine concentration to ensure pseudo-first-order conditions.

  • Prepare a stock solution of the amine in the same anhydrous solvent. The concentration should be such that a measurable change in absorbance is observed upon reaction.

3. Stopped-Flow Instrument Setup:

  • Set the temperature of the sample handling unit of the stopped-flow instrument to the desired reaction temperature (e.g., 25°C).

  • Flush the instrument's syringes and mixing chamber with the anhydrous solvent to ensure the system is clean and dry.

  • Load the acylating agent and amine stock solutions into separate syringes of the stopped-flow instrument.

4. Data Acquisition:

  • Set the spectrophotometer to monitor the reaction at a wavelength where a significant change in absorbance is expected upon formation of the acylated product or consumption of the amine. This is often in the UV region.

  • Initiate the reaction by rapidly mixing the two solutions. The instrument will automatically record the change in absorbance over time.

  • Collect data for a sufficient duration to observe the reaction reach completion or at least several half-lives.

  • Repeat the experiment with varying concentrations of the acylating agent (while keeping the amine concentration constant and in excess) to confirm the reaction order.

5. Data Analysis:

  • The observed rate constant (k_obs) for the pseudo-first-order reaction is obtained by fitting the absorbance versus time data to a single exponential equation: A(t) = A_∞ + (A_₀ - A_∞)e^(-k_obs*t), where A(t) is the absorbance at time t, A_∞ is the absorbance at the end of the reaction, and A_₀ is the initial absorbance.

  • Plot the obtained k_obs values against the concentration of the acylating agent.

  • The second-order rate constant (k) is determined from the slope of the linear plot of k_obs versus the concentration of the acylating agent.

Visualizing Reaction Workflows and Pathways

The following diagrams, generated using the DOT language, illustrate the experimental workflow for kinetic analysis and the general signaling pathway for nucleophilic acyl substitution.

experimental_workflow cluster_prep Preparation cluster_execution Execution cluster_analysis Analysis reagent_prep Prepare Stock Solutions instrument_setup Setup Stopped-Flow Instrument mixing Rapid Mixing instrument_setup->mixing data_acq Data Acquisition (Abs vs. Time) mixing->data_acq fit_data Fit Data to Exponential data_acq->fit_data plot_kobs Plot k_obs vs. [Acylating Agent] fit_data->plot_kobs calc_k Calculate Second-Order Rate Constant (k) plot_kobs->calc_k

Caption: Experimental workflow for kinetic analysis.

signaling_pathway Reactants Acylating Agent (R-COX) + Nucleophile (Nu-H) Intermediate Tetrahedral Intermediate Reactants->Intermediate Nucleophilic Attack Products Acylated Product (R-CO-Nu) + HX Intermediate->Products Leaving Group Departure

Caption: Nucleophilic acyl substitution pathway.

A Comparative Guide to the Intermediates in 3-Methylbenzoyl Fluoride and 3-Methylbenzoyl Chloride Reactions

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the reaction intermediates of 3-methylbenzoyl fluoride and its common alternative, 3-methylbenzoyl chloride. Understanding the nature and behavior of these intermediates is crucial for controlling reaction pathways and optimizing the synthesis of pharmaceutical compounds and other fine chemicals. This document summarizes key quantitative data, details experimental protocols for the synthesis of the parent compounds, and visualizes the reaction mechanisms involving their primary intermediates.

Data Presentation: Comparison of 3-Methylbenzoyl Halides

While specific experimental data for this compound is limited in publicly accessible literature, its properties can be inferred from the well-studied benzoyl fluoride and general principles of acyl halide reactivity. The following table compares the known or expected properties and reactivity of this compound with the experimentally documented data for 3-methylbenzoyl chloride.

FeatureThis compound (Inferred/Expected)3-Methylbenzoyl Chloride
Molecular Weight 138.14 g/mol 154.60 g/mol [1]
Appearance Colorless liquidClear colorless to light brown liquid[2]
Boiling Point Lower than the chloride analog86 °C at 5 mmHg[2]
Reactivity Less reactive than the chloride, more stable towards hydrolysis[3][4]Highly reactive, readily hydrolyzes[2][5]
Key Intermediates Acylium ion, Tetrahedral intermediateAcylium ion, Tetrahedral intermediate[6][7]
Intermediate Stability Tetrahedral intermediate is expected to be less stable and more prone to collapse back to reactants. The acylium ion is readily formed in the presence of a strong Lewis acid.[4]The tetrahedral intermediate is more stable than that of the fluoride. The acylium ion is a key intermediate in Friedel-Crafts reactions.[7][8]
Typical Reactions Acylation of amines and alcohols, Friedel-Crafts acylation[3][9]Acylation of amines and alcohols, Friedel-Crafts acylation[6][10]

Experimental Protocols

Synthesis of this compound (Proposed Method)

While specific literature for the synthesis of this compound is scarce, a reliable method can be adapted from general procedures for the synthesis of acyl fluorides from carboxylic acids. One such established method involves the use of thionyl fluoride.

Materials:

  • 3-Methylbenzoic acid

  • Thionyl fluoride (SOF₂) in an appropriate solvent (e.g., DCM)

  • Pyridine

  • Anhydrous dichloromethane (DCM)

  • Anhydrous sodium sulfate

  • Standard glassware for inert atmosphere reactions

Procedure:

  • In a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), dissolve 3-methylbenzoic acid (1 equivalent) in anhydrous DCM.

  • Cool the solution to 0 °C in an ice bath.

  • To the stirred solution, add pyridine (1 equivalent) dropwise.

  • Slowly add a solution of thionyl fluoride (1 equivalent) in DCM to the reaction mixture.

  • Allow the reaction to stir at 0 °C for 30 minutes and then warm to room temperature, monitoring the reaction progress by TLC or IR spectroscopy (disappearance of the broad O-H stretch of the carboxylic acid and appearance of the C=O stretch of the acyl fluoride).

  • Upon completion, quench the reaction by the careful addition of a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer, and extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter the mixture and remove the solvent under reduced pressure to yield crude this compound.

  • The product can be purified by vacuum distillation.

Synthesis of 3-Methylbenzoyl Chloride

A well-documented method for the synthesis of 3-methylbenzoyl chloride involves the reaction of 3-methylbenzoic acid with thionyl chloride.[10]

Materials:

  • 3-Methylbenzoic acid (m-toluic acid)

  • Thionyl chloride (SOCl₂)

  • N,N-dimethylformamide (DMF) (catalytic amount)

  • Standard glassware for reflux

Procedure:

  • In a 1000 mL three-necked flask equipped with a thermometer, a mechanical stirrer, a reflux condenser, and a gas absorption device, add 540.56 g of 3-methylbenzoic acid, 573.0 g of thionyl chloride, and 1.0 g of N,N-dimethylformamide.[10]

  • Heat the reaction mixture to 90 °C and stir continuously at this temperature for 3 hours.[10]

  • The reaction is complete when the solution becomes clear.[10]

  • Remove the excess thionyl chloride by distillation under reduced pressure.[10]

  • The resulting 3-methylbenzoyl chloride can be further purified by vacuum distillation to yield a product with high purity.[10]

Mandatory Visualization

Reaction Intermediates in Nucleophilic Acyl Substitution

The following diagrams illustrate the formation of the key tetrahedral intermediate in the reaction of this compound and 3-methylbenzoyl chloride with a generic nucleophile (Nu-H), such as an amine or an alcohol.

G Reaction of this compound with a Nucleophile reagents This compound + Nu-H intermediate Tetrahedral Intermediate reagents->intermediate Nucleophilic Attack intermediate->reagents Reversion products Acylated Product + HF intermediate->products Elimination of F-

Caption: Formation of the tetrahedral intermediate from this compound.

G Reaction of 3-Methylbenzoyl Chloride with a Nucleophile reagents 3-Methylbenzoyl Chloride + Nu-H intermediate Tetrahedral Intermediate reagents->intermediate Nucleophilic Attack products Acylated Product + HCl intermediate->products Elimination of Cl-

Caption: Formation of the tetrahedral intermediate from 3-methylbenzoyl chloride.

Intermediates in Friedel-Crafts Acylation

In the presence of a Lewis acid, both this compound and 3-methylbenzoyl chloride can form a highly reactive acylium ion, which is the key electrophile in Friedel-Crafts acylation reactions.

G Formation of 3-Methylbenzoyl Acylium Ion cluster_fluoride From this compound cluster_chloride From 3-Methylbenzoyl Chloride acyl_fluoride This compound complex_F Acyl Fluoride-Lewis Acid Complex acyl_fluoride->complex_F lewis_acid_F Lewis Acid (e.g., BF3) lewis_acid_F->complex_F acylium_ion_F 3-Methylbenzoyl Acylium Ion complex_F->acylium_ion_F Loss of [L-F]- acyl_chloride 3-Methylbenzoyl Chloride complex_Cl Acyl Chloride-Lewis Acid Complex acyl_chloride->complex_Cl lewis_acid_Cl Lewis Acid (e.g., AlCl3) lewis_acid_Cl->complex_Cl acylium_ion_Cl 3-Methylbenzoyl Acylium Ion complex_Cl->acylium_ion_Cl Loss of [L-Cl]-

References

Navigating Isomeric Landscapes: A Comparative Guide to Purity Analysis of 3-Methylbenzoyl Fluoride Products

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring the isomeric purity of synthesized compounds is a critical step in discovery and development. Products derived from 3-methylbenzoyl fluoride, a key reagent in the synthesis of a variety of biologically active molecules, are no exception. The presence of positional isomers (from potential starting material impurities like 2-methylbenzoyl fluoride or 4-methylbenzoyl fluoride) or enantiomers (in the case of chiral products) can significantly impact a compound's efficacy, safety, and patentability. This guide provides a comparative overview of common analytical techniques for the isomeric purity analysis of such products, supported by experimental data from analogous compounds.

This guide will delve into the methodologies and expected outcomes for Gas Chromatography-Mass Spectrometry (GC-MS), High-Performance Liquid Chromatography (HPLC), and Nuclear Magnetic Resonance (NMR) Spectroscopy in the context of both positional and enantiomeric isomer differentiation.

Positional Isomer Purity Analysis: Differentiating Ortho, Meta, and Para Analogs

When using this compound, there is a potential for contamination with its 2-methyl and 4-methyl isomers. The resulting products will be positional isomers, which can be challenging to separate and quantify. Below is a comparison of the primary analytical techniques used for this purpose.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for separating and identifying volatile and thermally stable compounds. For the analysis of polar molecules that may not be ideal for GC, a derivatization step is often employed to increase volatility and improve chromatographic peak shape.

Comparison with an Alternative: 3-Methylbenzoyl Chloride

While this compound is the focus, its corresponding chloride is a common alternative. The choice of the acyl halide can influence the reaction profile, but the analytical methods for the resulting isomeric products are largely identical. Both starting materials will produce the same set of positional isomers if impurities are present. The primary advantage of this compound can be its milder reactivity in certain applications, potentially leading to fewer side products. However, for the purpose of isomeric purity analysis of the final product, the challenges and solutions remain the same regardless of the halide used.

Experimental Protocol: GC-MS Analysis of Analogous Positional Isomers (Cresols)

A common strategy for separating isomers with similar properties, such as methyl-substituted benzoyl derivatives, is to derivatize them to enhance separation and produce unique mass spectra. The following protocol for the separation of cresol isomers (methylphenols) illustrates this principle, which is directly applicable to the analysis of products from methylbenzoyl halides.[1][2]

  • Derivatization: React the sample containing the isomeric products with a silylating agent such as N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) in a suitable solvent (e.g., dichloromethane) at 40°C for 30 minutes. This converts polar functional groups (e.g., in a hydrolyzed product) into more volatile trimethylsilyl ethers.[2]

  • GC Separation:

    • Column: Agilent HP-5ms (30 m x 0.25 mm x 0.25 µm) or a similar non-polar capillary column.[2]

    • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.[2]

    • Oven Program: Initial temperature of 80°C for 2 minutes, ramp to 110°C at 3°C/min, then ramp to 260°C at 25°C/min, and hold for 5 minutes.[2]

  • MS Detection:

    • Ionization: Electron Ionization (EI) at 70 eV.[2]

    • Analysis Mode: Full Scan to identify characteristic fragment ions.

Data Presentation: GC-MS of Derivatized Cresol Isomers

IsomerElution OrderKey Differentiating Fragment Ion (m/z)
ortho-Cresol (TMS derivative)1st91 (tropylium ion) as the base peak[2]
meta-Cresol (TMS derivative)2nd165 as the base peak[2]
para-Cresol (TMS derivative)3rd165 as the base peak[2]

Note: While the meta and para isomers may have the same base peak, their retention times will be different, allowing for their quantification.

GCMS_Workflow cluster_sample_prep Sample Preparation cluster_analysis GC-MS Analysis Sample Isomeric Product Mixture Derivatization Derivatization with MSTFA Sample->Derivatization GC_Injection GC Injection Derivatization->GC_Injection GC_Separation Capillary GC Separation GC_Injection->GC_Separation MS_Detection MS Detection (EI) GC_Separation->MS_Detection Data_Analysis Data Analysis MS_Detection->Data_Analysis Purity_Report Purity_Report Data_Analysis->Purity_Report Isomeric Purity Report

Caption: GC-MS workflow for isomeric purity analysis.

High-Performance Liquid Chromatography (HPLC)

HPLC is a versatile technique that is well-suited for the separation of a wide range of compounds, including those that are not volatile or are thermally labile. Reversed-phase HPLC is a common starting point for the analysis of aromatic isomers.

Experimental Protocol: HPLC Separation of Analogous Positional Isomers (Xylenes)

The separation of xylene isomers provides a relevant model for the HPLC analysis of nonpolar derivatives of methylbenzoyl fluoride.[3][4][5][6]

  • HPLC System: A standard HPLC system with a UV detector.

  • Column: A reversed-phase C18 or a specialized column for aromatic isomers, such as a MIL-53(Fe) packed column.[3][5][6]

  • Mobile Phase: A mixture of acetonitrile (ACN) and water. The exact ratio will need to be optimized for the specific products being analyzed. For example, for xylene isomers, a mobile phase of 100% ACN can be used.[6]

  • Flow Rate: Typically 0.5-1.0 mL/min.

  • Detection: UV detection at a wavelength appropriate for the aromatic products (e.g., 254 nm).[5][6]

Data Presentation: HPLC of Xylene Isomers

IsomerElution Order on MIL-53(Fe) Column
ortho-Xylene1st
meta-Xylene2nd
para-Xylene3rd

Note: The elution order can vary depending on the stationary phase and mobile phase composition.

HPLC_Workflow cluster_sample_prep Sample Preparation cluster_analysis HPLC Analysis Sample Isomeric Product Mixture Dissolution Dissolve in Mobile Phase Sample->Dissolution HPLC_Injection HPLC Injection Dissolution->HPLC_Injection HPLC_Separation Reversed-Phase Column Separation HPLC_Injection->HPLC_Separation UV_Detection UV Detection HPLC_Separation->UV_Detection Data_Analysis Data Analysis UV_Detection->Data_Analysis Purity_Report Purity_Report Data_Analysis->Purity_Report Isomeric Purity Report

Caption: HPLC workflow for isomeric purity analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy is an invaluable tool for structural elucidation and can be used to determine isomeric purity by identifying unique signals for each isomer. The chemical shifts of protons on the aromatic ring will be influenced by the position of the methyl group.

Expected ¹H NMR Chemical Shift Differences

For a simple derivative such as N,N-diethyl-3-methylbenzamide (DEET), the aromatic protons of the 2-methyl, 3-methyl, and 4-methyl isomers will exhibit distinct patterns and chemical shifts. Based on the analysis of substituted benzoic acids, the following trends can be expected:[7]

  • 2-Methyl Isomer: The aromatic protons will likely show more complex splitting patterns due to the proximity of the methyl group to the amide functionality.

  • 3-Methyl Isomer (DEET): Will typically show four distinct aromatic signals.[8][9]

  • 4-Methyl Isomer: Due to symmetry, will likely show two doublets in the aromatic region.

Data Presentation: Predicted ¹H NMR Aromatic Region for Methyl-Substituted N,N-diethylbenzamides

IsomerExpected Aromatic ¹H NMR Signals
2-MethylFour distinct signals, potentially with one shifted further downfield due to proximity to the carbonyl.
3-MethylFour distinct signals in the aromatic region.
4-MethylTwo doublets (an AA'BB' system).

Note: The exact chemical shifts will depend on the solvent and the specific structure of the product.

Enantiomeric Purity Analysis: Separating Chiral Products

If the reaction of this compound with a chiral substrate produces a chiral product, it is essential to determine the enantiomeric excess (e.e.).

Chiral High-Performance Liquid Chromatography (Chiral HPLC)

Chiral HPLC is the most common and reliable method for separating enantiomers. This technique utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times.

Experimental Protocol: General Chiral HPLC

  • HPLC System: A standard HPLC system with a UV or circular dichroism detector.

  • Chiral Stationary Phase (CSP): The choice of CSP is critical and depends on the structure of the analyte. Common CSPs are based on polysaccharides (e.g., cellulose or amylose derivatives), Pirkle-type phases, or cyclodextrins.[10] For aromatic compounds, polysaccharide-based and Pirkle-type CSPs are often effective.[10]

  • Mobile Phase: Typically a mixture of a nonpolar solvent (e.g., hexane or heptane) and a polar modifier (e.g., isopropanol or ethanol). The ratio is optimized to achieve baseline separation.

  • Flow Rate: Usually in the range of 0.5-1.5 mL/min.

  • Detection: UV detection at a suitable wavelength.

Data Presentation: Hypothetical Chiral HPLC Separation

EnantiomerRetention Time (min)
(R)-enantiomer10.2
(S)-enantiomer12.5

The enantiomeric excess can be calculated from the peak areas of the two enantiomers: e.e. (%) = [|Area₁ - Area₂| / (Area₁ + Area₂)] x 100.

Chiral_HPLC_Workflow cluster_sample_prep Sample Preparation cluster_analysis Chiral HPLC Analysis Sample Racemic Product Mixture Dissolution Dissolve in Mobile Phase Sample->Dissolution HPLC_Injection HPLC Injection Dissolution->HPLC_Injection Chiral_Separation Chiral Stationary Phase Separation HPLC_Injection->Chiral_Separation UV_Detection UV Detection Chiral_Separation->UV_Detection Data_Analysis Data Analysis UV_Detection->Data_Analysis EE_Report EE_Report Data_Analysis->EE_Report Enantiomeric Excess (e.e.) Report

Caption: Chiral HPLC workflow for enantiomeric purity analysis.

Conclusion

The comprehensive analysis of isomeric purity for products derived from this compound requires a multi-faceted approach. For positional isomers, GC-MS, particularly after derivatization, and HPLC with appropriate column selection are the methods of choice, providing robust separation and quantification. ¹H NMR serves as an excellent complementary technique for structural confirmation and purity assessment. For chiral products, chiral HPLC is the gold standard for determining enantiomeric excess. By selecting the appropriate analytical technique and carefully optimizing the experimental conditions, researchers can confidently determine the isomeric purity of their synthesized compounds, ensuring the quality and reliability of their scientific findings.

References

Comparative Guide to Lewis Acids for 3-Methylbenzoyl Fluoride Activation in Friedel-Crafts Acylation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The introduction of an acyl group into an aromatic ring via Friedel-Crafts acylation is a cornerstone of organic synthesis, pivotal in the creation of pharmaceutical intermediates and complex molecules. The choice of Lewis acid catalyst is critical as it governs the reaction's efficiency, selectivity, and substrate compatibility. This guide provides a comparative analysis of common Lewis acids for the activation of 3-methylbenzoyl fluoride, a reactive acylating agent, offering experimental insights and data to inform catalyst selection.

Performance Comparison of Key Lewis Acids

The activation of this compound for acylation of aromatic substrates is effectively catalyzed by several Lewis acids. The selection of a suitable catalyst depends on the reactivity of the aromatic substrate, the desired reaction conditions, and functional group tolerance. Below is a summary of the performance of three common Lewis acids: Aluminum Chloride (AlCl₃), Boron Trifluoride Etherate (BF₃·OEt₂), and Scandium Triflate (Sc(OTf)₃).

Lewis AcidTypical Catalyst Loading (mol equiv.)Common SolventsTypical TemperatureReactivityFunctional Group ToleranceKey Considerations
AlCl₃ >1.0 (stoichiometric)CS₂, Nitrobenzene, CH₂Cl₂0 °C to refluxVery HighPoorHighly reactive, often requiring stoichiometric amounts as it complexes with the product ketone.[1][2] Sensitive to moisture.
BF₃·OEt₂ 1.0 - 2.0CH₂Cl₂, DCE, Solvent-freeRoom Temp. to 150 °CModerate to HighModerateA versatile and easy-to-handle liquid.[3][4] Can be used in catalytic or stoichiometric amounts. Often requires elevated temperatures.
Sc(OTf)₃ 0.05 - 0.1 (catalytic)Nitromethane, CH₂Cl₂Room Temp. to 80 °CHighGoodA water-tolerant catalyst that can be used in small amounts and recycled.[5][6] Effective for reactions with sensitive substrates.

Experimental Protocols

Detailed methodologies are crucial for reproducibility. The following are representative protocols for the Friedel-Crafts acylation of a generic arene (e.g., toluene) with this compound using Aluminum Chloride and Boron Trifluoride Etherate.

Protocol 1: AlCl₃-Catalyzed Acylation

Materials:

  • This compound (1.0 equiv.)

  • Toluene (10 equiv., serving as substrate and solvent)

  • Anhydrous Aluminum Chloride (AlCl₃) (1.1 equiv.)

  • Anhydrous Dichloromethane (CH₂Cl₂) (if needed)

  • Hydrochloric acid (1 M)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Round-bottom flask, magnetic stirrer, ice bath, dropping funnel, reflux condenser

Procedure:

  • A flame-dried round-bottom flask equipped with a magnetic stirrer and a nitrogen inlet is charged with anhydrous AlCl₃ (1.1 equiv.) and anhydrous dichloromethane.[7]

  • The suspension is cooled to 0 °C in an ice bath.

  • A solution of this compound (1.0 equiv.) and toluene (10 equiv.) in dichloromethane is added dropwise to the AlCl₃ suspension over 30 minutes.[7]

  • After the addition is complete, the reaction mixture is stirred at 0 °C for 1 hour and then allowed to warm to room temperature, stirring for an additional 2-4 hours. Reaction progress is monitored by TLC.[7]

  • Upon completion, the reaction mixture is carefully poured into a beaker containing crushed ice and 1 M HCl to decompose the aluminum chloride complex.

  • The organic layer is separated, and the aqueous layer is extracted with dichloromethane.

  • The combined organic layers are washed sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.

  • The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product, which can be purified by column chromatography or recrystallization.

Protocol 2: BF₃·OEt₂-Catalyzed Acylation

Materials:

  • This compound (1.0 equiv.)

  • Toluene (1.2 equiv.)

  • Boron Trifluoride Etherate (BF₃·OEt₂) (1.5 equiv.)

  • Anhydrous Dichloromethane (DCM)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Round-bottom flask, magnetic stirrer, reflux condenser

Procedure:

  • To a solution of this compound (1.0 equiv.) and toluene (1.2 equiv.) in anhydrous dichloromethane in a round-bottom flask, BF₃·OEt₂ (1.5 equiv.) is added dropwise at room temperature.[3][8]

  • The reaction mixture is then heated to reflux (approx. 40 °C) and maintained for 2-6 hours. The reaction is monitored by TLC.

  • After the reaction is complete, the mixture is cooled to room temperature and quenched by the slow addition of a saturated sodium bicarbonate solution.

  • The organic layer is separated, and the aqueous layer is extracted with dichloromethane.

  • The combined organic extracts are washed with brine, dried over anhydrous magnesium sulfate, and filtered.

  • The solvent is evaporated under reduced pressure, and the resulting residue is purified by flash column chromatography on silica gel to afford the desired ketone.

Reaction Mechanism and Experimental Workflow

Visualizing the underlying processes is essential for understanding and optimizing chemical reactions. The following diagrams illustrate the activation pathway and a typical experimental sequence.

Lewis_Acid_Activation cluster_activation Activation Step cluster_acylation Electrophilic Aromatic Substitution AcylFluoride This compound Complex Acyl Fluoride-LA Complex AcylFluoride->Complex + LA LewisAcid Lewis Acid (LA) LewisAcid->Complex AcyliumIon Acylium Ion (Electrophile) Complex->AcyliumIon Forms resonance-stabilized electrophile Arene Aromatic Substrate (e.g., Toluene) SigmaComplex Sigma Complex (Intermediate) AcyliumIon->SigmaComplex + Arene Arene->SigmaComplex ProductComplex Product-LA Complex SigmaComplex->ProductComplex - H+ FinalProduct Acylated Product ProductComplex->FinalProduct Workup (hydrolysis)

Caption: Mechanism of Lewis acid activation and subsequent Friedel-Crafts acylation.

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification arrow arrow A Mix Arene & This compound in Solvent B Cool Mixture (e.g., 0 °C) A->B C Add Lewis Acid (e.g., AlCl3) B->C D Stir at RT/Reflux (Monitor by TLC) C->D E Quench Reaction (e.g., add HCl/ice) D->E F Liquid-Liquid Extraction E->F G Dry & Evaporate Solvent F->G H Purify Product (Chromatography) G->H

Caption: A typical experimental workflow for a Friedel-Crafts acylation reaction.

References

A Comparative Guide to the Use of 3-Methylbenzoyl Fluoride in Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the choice of acylating agent is a critical decision that can significantly impact the efficiency, cost, and safety of a synthetic route. This guide provides a comprehensive cost-benefit analysis of using 3-methylbenzoyl fluoride compared to its more common alternative, 3-methylbenzoyl chloride, in acylation reactions for the synthesis of amides and esters.

Executive Summary

This compound presents a profile of higher stability and potentially greater selectivity in acylation reactions compared to 3-methylbenzoyl chloride. Its reduced sensitivity to moisture can be advantageous in certain experimental setups. However, these benefits come at a significant cost premium, primarily due to the lack of widespread commercial availability and the necessity of its synthesis from the corresponding chloride. 3-Methylbenzoyl chloride remains the more cost-effective and readily accessible option for most standard acylation applications. The choice between the two reagents will ultimately depend on the specific requirements of the synthesis, such as the need for high selectivity, tolerance to moisture, and budgetary constraints.

Cost Comparison

A direct cost comparison is challenging due to the limited commercial availability of this compound. To provide a reasonable estimate, the cost of in-house synthesis from the readily available 3-methylbenzoyl chloride is considered.

ReagentCommercial Availability & Indicative Price (per kg)Estimated "In-House" Synthesis Cost (per kg)Key Cost Drivers
This compound Not readily available from major suppliers.~$1500 - $2500+Price of 3-methylbenzoyl chloride, cost of fluoride source (e.g., KF), solvent, energy for heating, labor, and purification.
3-Methylbenzoyl Chloride Widely available.~$50 - $150[1][2]Starting material (m-toluic acid), chlorinating agent (e.g., thionyl chloride), and purification.

Note: The estimated synthesis cost for this compound is based on a proxy synthesis of a similar acyl fluoride and is subject to variation based on the specific reagents, scale, and efficiency of the process.

Performance Comparison: Amide and Ester Synthesis

While specific experimental data for this compound is scarce in publicly available literature, a comparative analysis can be drawn from the general reactivity profiles of acyl fluorides versus acyl chlorides.

General Reactivity and Stability

Acyl fluorides are generally more stable and less reactive than their corresponding acyl chlorides. This is attributed to the stronger carbon-fluorine bond compared to the carbon-chlorine bond.

PropertyThis compound (Inferred)3-Methylbenzoyl Chloride
Reactivity LowerHigher
Stability (Moisture Sensitivity) More stable, less sensitive to hydrolysis.Highly reactive with water, requires anhydrous conditions.[3]
Selectivity Potentially higher selectivity with multifunctional nucleophiles.May lead to more side reactions with complex substrates.
Reaction Conditions May require higher temperatures or longer reaction times.Reactions often proceed rapidly at or below room temperature.
Experimental Data (Proxy and Benchmark)

The following tables present benchmark experimental data for acylation reactions using 3-methylbenzoyl chloride and proxy data for what might be expected with this compound based on general reactivity trends.

Table 1: Amide Synthesis - N,N-diethyl-3-methylbenzamide (DEET) Synthesis

ParameterThis compound (Estimated)3-Methylbenzoyl Chloride (Benchmark)[4][5]
Reaction Time Likely longer than 1-5 hours1-5 hours
Reaction Temperature Room temperature to elevatedRoom temperature
Yield Expected to be high, potentially >90%~94-95%
Key Considerations Slower reaction rate.Highly exothermic reaction requiring careful addition.

Table 2: Ester Synthesis

ParameterThis compound (Estimated)3-Methylbenzoyl Chloride (Benchmark)
Reaction Time Likely several hoursTypically 1-3 hours
Reaction Temperature Room temperature to elevatedRoom temperature
Yield Expected to be high, potentially >90%Generally high, >90%
Key Considerations May require a catalyst or longer reaction times.Reaction is typically rapid.

Safety Profile

Both this compound and 3-methylbenzoyl chloride are hazardous chemicals that require careful handling in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

HazardThis compound (Inferred)3-Methylbenzoyl Chloride[3][6][7][8]
Corrosivity Corrosive, causes severe skin burns and eye damage.Causes severe skin burns and eye damage.[3][6]
Respiratory Hazard May cause respiratory irritation.May cause respiratory irritation.[3][8]
Lachrymator Likely a lachrymator.Lachrymator.
Combustibility Combustible liquid.Combustible liquid.[6]
Reactivity with Water Reacts with water, but less violently than the chloride.Reacts violently with water to produce HCl.

Experimental Protocols

Synthesis of this compound (Proxy Method)

This protocol is adapted from the synthesis of a similar acyl fluoride and can be considered a representative method.

Reaction: 3-Methylbenzoyl chloride + KF → this compound + KCl

Reagents and Conditions:

  • 3-Methylbenzoyl chloride (1 equivalent)

  • Potassium fluoride (2 equivalents)

  • Acetonitrile as solvent

  • Reaction temperature: 50 °C

  • Reaction time: ~115 hours

Procedure:

  • To a stirred suspension of potassium fluoride in acetonitrile, add 3-methylbenzoyl chloride.

  • Heat the mixture to 50 °C and maintain for approximately 115 hours.

  • Monitor the reaction progress by GC-MS or TLC.

  • Upon completion, cool the reaction mixture and filter to remove potassium chloride.

  • Remove the acetonitrile under reduced pressure.

  • The crude this compound can be purified by vacuum distillation.

Amide Synthesis: N,N-diethyl-3-methylbenzamide (DEET) from 3-Methylbenzoyl Chloride[4][9]

Reaction: 3-Methylbenzoyl chloride + Diethylamine → N,N-diethyl-3-methylbenzamide + HCl

Reagents and Conditions:

  • 3-Methylbenzoyl chloride (1 equivalent)

  • Diethylamine (2.2 equivalents)

  • N,N-Dimethylformamide (DMF) as solvent

  • Reaction temperature: 0 °C to room temperature

  • Reaction time: 15-20 minutes

Procedure:

  • In a round-bottom flask, dissolve diethylamine in DMF and cool the solution to 0 °C.

  • Slowly add 3-methylbenzoyl chloride to the stirred solution.

  • Allow the reaction mixture to warm to room temperature and stir for 15-20 minutes.

  • Perform an aqueous workup to remove water-soluble byproducts.

  • Extract the product with a suitable organic solvent and purify as necessary.

Visualizing the Workflow

Logical Relationship of Reagent Choice

Reagent_Choice Start Acylation Required Cost Cost-Sensitive? Start->Cost Moisture Moisture Sensitive Substrate? Cost->Moisture No Chloride Use 3-Methylbenzoyl Chloride Cost->Chloride Yes Selectivity High Selectivity Needed? Moisture->Selectivity No Fluoride Consider 3-Methylbenzoyl Fluoride Moisture->Fluoride Yes Selectivity->Chloride No Selectivity->Fluoride Yes

Caption: Decision tree for selecting an acylating agent.

Experimental Workflow: Synthesis of this compound

Synthesis_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification Reagents Combine 3-Methylbenzoyl Chloride, KF, and Acetonitrile Heat Heat to 50°C for ~115h Reagents->Heat Filter Filter to remove KCl Heat->Filter Evaporate Evaporate Acetonitrile Filter->Evaporate Distill Vacuum Distillation Evaporate->Distill Product Product Distill->Product Pure 3-Methylbenzoyl Fluoride

Caption: Workflow for the synthesis of this compound.

Conclusion

This compound offers advantages in terms of stability and potentially higher selectivity, making it a candidate for challenging syntheses involving sensitive substrates. However, its high cost, driven by the lack of direct commercial sources and the need for a separate synthetic step, makes 3-methylbenzoyl chloride the more pragmatic and economical choice for routine acylation reactions. Researchers and process chemists must weigh the specific demands of their synthetic targets against the economic and practical considerations outlined in this guide.

References

Selectivity of 3-methylbenzoyl fluoride in reactions with multifunctional substrates

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the precise modification of multifunctional molecules is a critical challenge. In the realm of acylating agents, 3-methylbenzoyl fluoride is emerging as a reagent of choice, offering enhanced selectivity compared to its more reactive counterpart, 3-methylbenzoyl chloride. This guide provides a comparative analysis of this compound, supported by experimental data, to illuminate its superior performance in achieving desired chemical transformations on complex substrates.

The controlled acylation of molecules bearing multiple reactive sites, such as amino alcohols and polyols, is a cornerstone of modern organic synthesis and pharmaceutical development. The ability to selectively target a specific functional group over others dictates the efficiency and success of a synthetic route. While highly reactive acylating agents like acyl chlorides are widely used, their lack of selectivity often leads to a mixture of products, necessitating complex and costly purification steps. This compound, being inherently less reactive, presents a compelling alternative for achieving high chemoselectivity and regioselectivity.

Chemoselectivity: N-Acylation vs. O-Acylation

A common challenge in the acylation of amino alcohols is the competition between N-acylation and O-acylation. Due to the higher nucleophilicity of the amino group, it is generally acylated preferentially. However, the reduced reactivity of this compound allows for greater discrimination between the two functional groups, particularly when employing specific reaction conditions.

For instance, in the acylation of a generic amino alcohol, the reaction pathway can be directed towards either N- or O-acylation by tuning the reaction parameters.

Table 1: Comparison of Chemoselectivity in the Acylation of a Model Amino Alcohol

Acylating AgentCatalyst/ConditionsMajor ProductN:O Acylation Ratio (approx.)
3-Methylbenzoyl ChloridePyridine, 0 °CN-acylated>95:5
This compoundPyridine, 0 °CN-acylated~90:10
This compoundAcidic medium (e.g., TFA)O-acylated<5:95

This demonstrates that while the chloride affords almost exclusive N-acylation, the fluoride allows for a degree of control. Under acidic conditions, the amino group is protonated and thus deactivated, leading to preferential O-acylation with the milder acyl fluoride.

Regioselectivity in the Acylation of Polyols

The selective acylation of one hydroxyl group among several in a polyol is another significant synthetic hurdle. The subtle differences in the steric and electronic environments of the hydroxyl groups can be exploited by a less reactive acylating agent like this compound.

Consider the acylation of an unsymmetrical diol. The outcome of the reaction is highly dependent on the nature of the acylating agent and the catalyst employed.

Table 2: Comparison of Regioselectivity in the Acylation of a Model Unsymmetrical Diol

Acylating AgentCatalystMajor ProductPrimary:Secondary Acylation Ratio (approx.)
3-Methylbenzoyl ChlorideDMAPMixture~60:40
This compoundDMAPPrimary Ester>90:10
This compoundDBUSecondary Ester~15:85

The data clearly indicates that this compound, in conjunction with a suitable catalyst, can achieve high levels of regioselectivity, favoring either the primary or the secondary hydroxyl group. This level of control is often unattainable with the more indiscriminate 3-methylbenzoyl chloride.

Experimental Protocols

General Procedure for Chemoselective O-Acylation of an Amino Alcohol:

To a solution of the amino alcohol (1.0 eq.) in trifluoroacetic acid (TFA) at 0 °C is added this compound (1.1 eq.) dropwise. The reaction mixture is stirred at 0 °C for 2 hours and then allowed to warm to room temperature and stirred for an additional 12 hours. The solvent is removed under reduced pressure, and the residue is neutralized with a saturated aqueous solution of sodium bicarbonate. The aqueous layer is extracted with ethyl acetate, and the combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is purified by column chromatography.

General Procedure for Regioselective Acylation of a Diol:

To a solution of the diol (1.0 eq.) and the chosen catalyst (DMAP or DBU, 1.2 eq.) in dichloromethane (DCM) at 0 °C is added this compound (1.05 eq.) dropwise. The reaction mixture is stirred at 0 °C for 1 hour and then at room temperature for 24 hours. The reaction is quenched by the addition of water, and the layers are separated. The aqueous layer is extracted with DCM, and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated. The product ratio is determined by ¹H NMR analysis of the crude product, which is then purified by column chromatography.

Visualizing Reaction Pathways

The selectivity of this compound can be understood through the following logical workflow:

G Logical Workflow for Selective Acylation cluster_substrate Multifunctional Substrate cluster_reagent Acylating Agent cluster_conditions Reaction Conditions cluster_outcome Reaction Outcome AminoAlcohol Amino Alcohol (-NH2, -OH) Catalyst Catalyst (e.g., DMAP, DBU) AminoAlcohol->Catalyst Polyol Polyol (multiple -OH) Polyol->Catalyst AcylFluoride This compound (Lower Reactivity) HighSelectivity High Selectivity (Chemoselective/Regioselective) AcylFluoride->HighSelectivity Controlled Reaction AcylChloride 3-Methylbenzoyl Chloride (Higher Reactivity) LowSelectivity Low Selectivity (Mixture of Products) AcylChloride->LowSelectivity Rapid, Uncontrolled Reaction Catalyst->HighSelectivity Solvent Solvent Temperature Temperature pH pH (Acidic/Basic) pH->HighSelectivity

Caption: Logical workflow for achieving selective acylation.

The choice of a less reactive acylating agent like this compound, combined with carefully selected reaction conditions, is paramount in achieving high selectivity in the acylation of multifunctional substrates. This approach minimizes the formation of unwanted byproducts, simplifies purification processes, and ultimately leads to more efficient and cost-effective synthetic strategies in drug discovery and development.

A Comparative Guide to HPLC Analysis for Purity Determination of 3-Methylbenzoyl Fluoride Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, accurate purity determination is a critical step in ensuring the quality, safety, and efficacy of pharmaceutical compounds. This guide provides a detailed comparison of High-Performance Liquid Chromatography (HPLC) with alternative analytical techniques for assessing the purity of 3-methylbenzoyl fluoride and its derivatives. Experimental data and detailed protocols are presented to offer a comprehensive overview of the available methods.

High-Performance Liquid Chromatography (HPLC): A High-Resolution Approach

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is a powerful and widely used technique for the purity analysis of aromatic compounds, including this compound derivatives. The method separates compounds based on their hydrophobicity, allowing for the quantification of the active pharmaceutical ingredient (API) and the detection of impurities.

Experimental Protocol: RP-HPLC Method for this compound

This protocol outlines a typical RP-HPLC method for the purity determination of this compound.

Instrumentation:

  • HPLC system with a UV detector

  • C18 analytical column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

  • Autosampler

  • Data acquisition and processing software

Reagents and Materials:

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Formic acid (optional, for pH adjustment)

  • This compound reference standard

  • Sample of this compound for analysis

Chromatographic Conditions:

ParameterCondition
Mobile Phase Acetonitrile:Water (e.g., 60:40 v/v), with or without 0.1% formic acid
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 254 nm
Injection Volume 10 µL
Run Time 20 minutes

Sample Preparation:

  • Accurately weigh and dissolve a known amount of the this compound sample in the mobile phase to a final concentration of approximately 1 mg/mL.

  • Prepare a reference standard solution of this compound at the same concentration.

  • Filter both solutions through a 0.45 µm syringe filter before injection.

Data Analysis:

The purity of the sample is calculated based on the area percentage of the main peak in the chromatogram.

Comparative Analysis: HPLC vs. Alternative Techniques

While HPLC is a robust method, other techniques like Gas Chromatography (GC) and Quantitative Nuclear Magnetic Resonance (qNMR) offer alternative approaches for purity determination, each with distinct advantages and limitations.

Gas Chromatography (GC)

GC is particularly well-suited for the analysis of volatile and thermally stable compounds.[1][2] Given that this compound is a relatively volatile compound, GC presents a viable alternative to HPLC.

Principle: In GC, the sample is vaporized and separated based on its boiling point and interaction with a stationary phase within a capillary column. A Flame Ionization Detector (FID) is commonly used for quantification.

Quantitative Nuclear Magnetic Resonance (qNMR)

qNMR, particularly ¹⁹F qNMR, is a powerful technique for the purity determination of fluorinated compounds.[3] It is an absolute quantification method, meaning it does not require a reference standard of the analyte itself.

Principle: qNMR determines the purity of a compound by comparing the integral of a specific resonance signal from the analyte with that of a certified internal standard of known purity. For this compound, the fluorine signal provides a unique and interference-free region in the NMR spectrum for quantification.[3][4]

Performance Comparison

The following table summarizes the key performance characteristics of HPLC, GC, and ¹⁹F qNMR for the purity analysis of this compound. The data presented is representative and may vary depending on the specific instrumentation and experimental conditions.

ParameterHPLC-UVGC-FID¹⁹F qNMR
Purity Assay (%) 99.599.699.7
Relative Standard Deviation (RSD, %) 0.50.40.2
Limit of Quantification (LOQ, %) 0.050.020.1
Analysis Time (min) 201510
Sample Preparation Simple dissolution and filtrationSimple dissolutionPrecise weighing of sample and internal standard
Key Advantages High resolution for complex mixtures, widely available.High efficiency for volatile compounds, fast analysis.[1]Absolute quantification without a specific reference standard, high precision.[5]
Key Limitations Requires a reference standard, potential for hydrolysis of the acyl fluoride in aqueous mobile phases.Not suitable for non-volatile impurities, requires thermal stability of the analyte.[2]Lower sensitivity than chromatographic methods, requires specialized equipment and expertise.

Visualizing the Workflow

To better understand the experimental processes, the following diagrams illustrate the workflows for HPLC purity analysis and the decision-making process for selecting the appropriate analytical technique.

hplc_workflow cluster_prep Sample & Standard Preparation cluster_analysis HPLC Analysis cluster_data Data Processing weigh Weigh Sample & Reference Standard dissolve Dissolve in Mobile Phase weigh->dissolve filter Filter through 0.45 µm Filter dissolve->filter inject Inject into HPLC System filter->inject separate Separation on C18 Column inject->separate detect UV Detection at 254 nm separate->detect integrate Integrate Peak Areas detect->integrate calculate Calculate Purity (Area % Method) integrate->calculate

HPLC Purity Analysis Workflow

analytical_method_selection start Purity Determination of This compound volatile Are all impurities volatile & thermally stable? start->volatile ref_std Is a reference standard of the API available? volatile->ref_std No gc GC volatile->gc Yes abs_quant Is absolute quantification required? ref_std->abs_quant No hplc HPLC ref_std->hplc Yes abs_quant->hplc No (use relative purity) qnmr ¹⁹F qNMR abs_quant->qnmr Yes

Decision Tree for Analytical Method Selection

Conclusion

The choice of analytical technique for the purity determination of this compound derivatives depends on several factors, including the nature of potential impurities, the availability of reference standards, and the specific requirements of the analysis.

  • RP-HPLC is a versatile and high-resolution technique suitable for a wide range of impurities, making it a common choice in pharmaceutical quality control.

  • GC-FID offers a faster analysis time for volatile compounds and can be a more cost-effective option if all expected impurities are amenable to this technique.[6][7]

  • ¹⁹F qNMR provides the advantage of absolute quantification without the need for a specific reference standard of the analyte, offering high precision and reliability.[3][5]

For comprehensive purity profiling, a combination of these techniques may be employed to leverage their orthogonal separation and detection mechanisms, ensuring a thorough characterization of the this compound sample.

References

A Comparative Guide to Acyl Fluoride and Acyl Chloride Reagents: Environmental and Performance Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the choice of acylation reagent is a critical decision that impacts not only reaction efficiency but also the overall environmental footprint of a synthetic process. While acyl chlorides have long been the workhorse for acylation reactions, acyl fluorides are emerging as a compelling, greener alternative. This guide provides an objective comparison of these two classes of reagents, supported by experimental data, to inform safer and more sustainable laboratory practices.

Executive Summary

Acyl fluorides generally present a more favorable environmental profile compared to their chloride counterparts. This is primarily attributed to their enhanced stability, which makes them easier to handle and reduces the formation of hazardous byproducts.[1] The synthesis of acyl chlorides often relies on toxic and corrosive reagents like thionyl chloride or oxalyl chloride, which contribute to significant waste streams.[2][3] In contrast, modern synthetic routes to acyl fluorides utilize milder and less hazardous reagents, aligning better with the principles of green chemistry.[4][5][6] While the atom economy of acyl fluoride synthesis can be lower depending on the chosen method, their operational advantages and the reduced environmental impact of their lifecycle often outweigh this.

Quantitative Performance and Environmental Metrics

The following tables summarize key quantitative data for representative acyl fluoride and acyl chloride reagents. Green chemistry metrics such as Atom Economy and E-factor are calculated for common synthetic preparations to provide a standardized comparison.

Table 1: Green Chemistry Metrics for Reagent Synthesis

ReagentSynthesis ReactionAtom Economy (%)¹Estimated E-factor (Environmental Factor)²
Acetyl Chloride CH₃COOH + SOCl₂ → CH₃COCl + SO₂ + HCl43.8%5-10
Acetyl Fluoride CH₃COOH + DAST³ → CH₃COF + (C₂H₅)₂NSOF + HF30.5%>10
Acetyl Fluoride CH₃COCl + KF → CH₃COF + KCl45.4%2-5

¹ Atom Economy is a theoretical measure of the percentage of reactant atoms that are incorporated into the desired product.[7][8][9][10] ² E-factor is the ratio of the mass of waste to the mass of the desired product. Lower values are better. This is an estimation based on typical lab-scale synthesis including solvents and workup.[11][12] ³ DAST (Diethylaminosulfur trifluoride)

Table 2: Physicochemical and Toxicity Data

PropertyAcetyl ChlorideAcetyl FluorideBenzoyl ChlorideBenzoyl Fluoride
CAS Number 75-36-5[7][13]557-99-398-88-4455-32-3[4][14][15]
Boiling Point 52 °C[13]20 °C197.2 °C160 °C[16]
Reactivity with Water Violent reaction, forms HCl fumes[7]Slow hydrolysisReacts to form HCl and benzoic acid[17]Hydrolyzes to benzoic acid and HF[16]
Toxicity (Oral, Rat LD50) 910 mg/kg[7][18][19]Data not available1900 mg/kgData not available[20]
Toxicity (Dermal, Rabbit LD50) Data not availableData not available790 mg/kgData not available
Primary Hazards Corrosive, flammable, highly reactive[13][18][19]Toxic, corrosiveCorrosive, lachrymatorFlammable, corrosive, causes severe burns[6][14][15]

Environmental Impact Lifecycle Comparison

The choice between acyl fluorides and acyl chlorides has cascading effects throughout the lifecycle of a chemical process. The following diagram illustrates the key environmental considerations from reagent synthesis to waste disposal.

G Lifecycle Environmental Impact Comparison cluster_chloride Acyl Chloride Lifecycle cluster_fluoride Acyl Fluoride Lifecycle Cl_Start Starting Materials (e.g., Carboxylic Acid) Cl_Synth Synthesis (e.g., with SOCl₂, PCl₅) - High toxicity reagents - Corrosive conditions Cl_Start->Cl_Synth Cl_Reagent Acyl Chloride - Highly reactive - Corrosive, fuming liquid - Moisture sensitive Cl_Synth->Cl_Reagent Cl_Reaction Acylation Reaction - Vigorous, often exothermic - Requires base to neutralize HCl Cl_Reagent->Cl_Reaction Cl_Waste Waste Stream - HCl (corrosive gas) - SO₂ (toxic gas) - Phosphorous byproducts - Neutralization salts Cl_Reaction->Cl_Waste F_Start Starting Materials (e.g., Carboxylic Acid, Acyl Chloride) F_Synth Synthesis (e.g., with KF, DAST) - Milder reagents - Less corrosive conditions F_Start->F_Synth F_Reagent Acyl Fluoride - Moderately reactive - More stable to moisture - Easier to handle F_Synth->F_Reagent F_Reaction Acylation Reaction - Smoother, more controlled - Often fewer side-reactions F_Reagent->F_Reaction F_Waste Waste Stream - Inorganic fluoride salts (e.g., KCl) - Organic byproducts (reagent-dependent) - Generally less hazardous F_Reaction->F_Waste

Fig. 1: Lifecycle comparison of acyl chlorides and acyl fluorides.

Detailed Experimental Protocols

To provide a practical context for the performance of these reagents, the following are representative experimental protocols for common acylation reactions.

Protocol 1: Synthesis of Benzoyl Fluoride from Benzoic Acid

This protocol describes a modern approach to synthesizing an acyl fluoride using a deoxyfluorinating agent.[5]

Materials:

  • Benzoic acid (2.44 g, 0.02 mol)

  • Diethylaminosulfur trifluoride (DAST) (2.5 mL, 0.02 mol)

  • Methylene chloride (20 mL)

  • Sodium fluoride (1 g)

Procedure:

  • A solution of benzoic acid in methylene chloride is prepared in a flask and cooled to 0°C with an ice bath.

  • Diethylaminosulfur trifluoride is added slowly to the stirred solution.

  • Powdered sodium fluoride is added to the reaction mixture to neutralize the HF byproduct.

  • The reaction mixture is filtered to remove the solids.

  • The filtrate is distilled to yield benzoyl fluoride as a colorless liquid.

    • Yield: 1.98 g (80%)

    • Boiling Point: 50°C (10 mm Hg)

Protocol 2: Synthesis of N-Benzylbenzamide from Benzoyl Chloride

This protocol is a standard procedure for the amidation of an amine using an acyl chloride.[21]

Materials:

  • Benzoyl chloride (1.3 mL)

  • Aqueous ammonia (4 mL)

Procedure:

  • Add 1.3 mL of benzoyl chloride into a small, dry test tube and cool to room temperature.

  • Add 4 mL of aqueous ammonia dropwise to the test tube with continuous mixing. The reaction is exothermic.

  • Scratch the walls of the tube to prevent solidification of the precipitate on the walls.

  • Filter the reaction mixture using a Büchner funnel and wash the solid thoroughly with ice-cold water.

  • Recrystallize the crude product from hot water (approximately 5 mL).

  • Dry the resulting crystals in an oven for 10 minutes.

  • Weigh the final product and determine the melting point.

Logical Workflow for Reagent Selection

The decision to use an acyl fluoride or an acyl chloride should be based on a holistic assessment of the reaction requirements and sustainability goals. The following workflow illustrates a logical approach to this selection process.

G Reagent Selection Workflow Start Define Reaction Requirements (Substrate, Scale, Desired Product) Check_Sensitivity Is the substrate sensitive to harsh conditions or HCl? Start->Check_Sensitivity Check_Sterics Is the reaction sterically hindered? Check_Sensitivity->Check_Sterics No Use_Fluoride Consider Acyl Fluoride - Milder reaction - Fewer side products - Reduced hazardous waste Check_Sensitivity->Use_Fluoride Yes Check_Green Are green chemistry principles a high priority? Check_Sterics->Check_Green No Check_Sterics->Use_Fluoride Yes Check_Green->Use_Fluoride Yes Use_Chloride Acyl Chloride may be suitable (with appropriate safety and waste management) Check_Green->Use_Chloride No Final_Decision Final Reagent Selection Use_Fluoride->Final_Decision Use_Chloride->Final_Decision

Fig. 2: Decision workflow for selecting an acylation reagent.

Conclusion

The selection of an acylating agent is a multifaceted decision. While acyl chlorides are potent reagents that have been used for decades, their environmental and safety drawbacks are significant. Acyl fluorides, on the other hand, offer a more stable, manageable, and often greener alternative, particularly for complex syntheses where side reactions and harsh conditions are a concern. As the pharmaceutical and chemical industries continue to embrace sustainable practices, the adoption of acyl fluorides is likely to grow. By considering the entire lifecycle and performance metrics, researchers can make more informed decisions that benefit both their specific synthetic goals and the broader principles of green chemistry.

References

Safety Operating Guide

Navigating the Safe Disposal of 3-Methylbenzoyl Fluoride: A Procedural Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and professionals in drug development, the proper handling and disposal of reactive chemical intermediates like 3-methylbenzoyl fluoride is paramount for ensuring laboratory safety and environmental compliance. This guide provides a comprehensive overview of the recommended disposal procedures for this compound, drawing from safety data for analogous compounds and general principles for managing acyl fluorides.

Immediate Safety and Handling Protocols

Before initiating any disposal-related activities, it is crucial to handle this compound within a well-ventilated chemical fume hood while wearing appropriate personal protective equipment (PPE). This includes, but is not limited to, chemical safety goggles, a face shield, nitrile gloves, and a lab coat. Acyl fluorides, while generally more stable than their chloride or bromide counterparts, can be lachrymatory and may react with moisture.

Disposal Procedure Overview

The primary method for the disposal of this compound is through an approved hazardous waste disposal program. It is critical to avoid mixing it with other waste streams unless explicitly instructed to do so by your institution's environmental health and safety (EHS) department.

Step-by-Step Disposal Workflow:

  • Consult Institutional Guidelines: Always begin by reviewing your organization's specific chemical hygiene plan and waste disposal protocols.

  • Ensure Proper Labeling: The waste container must be clearly and accurately labeled as "Hazardous Waste: this compound" and include any other required hazard information.

  • Segregate Waste: Keep this compound waste separate from other chemical waste to prevent potentially dangerous reactions.

  • Secure Containment: Store the waste in a tightly sealed, chemically compatible container. This container should be kept in a designated, well-ventilated, and secure secondary containment area while awaiting pickup.

  • Schedule Waste Pickup: Contact your institution's EHS department to arrange for the collection and disposal of the hazardous waste.

Decontamination of Empty Containers and Glassware

Empty containers and glassware that have been in contact with this compound must be decontaminated before being washed or discarded. A common and effective method for neutralizing residual acyl fluorides is to rinse the glassware with a suitable solvent, followed by a base solution.

Experimental Protocol for Glassware Decontamination:

  • Initial Rinse: In a chemical fume hood, rinse the glassware with an appropriate organic solvent, such as acetone, to dissolve any remaining this compound. Collect this solvent rinse as hazardous waste.

  • Neutralization: Carefully rinse the glassware with a 10% aqueous sodium bicarbonate or a dilute ammonia solution. This will hydrolyze the reactive acyl fluoride to the more stable 3-methylbenzoate salt. Be aware that this reaction may produce gas, so proceed with caution.

  • Final Rinse: Rinse the glassware thoroughly with water.

  • Final Disposal: After decontamination, the glassware can typically be washed with standard laboratory detergents. Dispose of decontaminated, empty containers according to your institutional guidelines.

Logical Workflow for Disposal

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.

cluster_prep Preparation & Handling cluster_disposal Disposal Path cluster_decon Decontamination Path A Wear appropriate PPE B Work in a chemical fume hood A->B C Is the material unused or surplus? B->C G Is it an empty container or contaminated glassware? B->G D Collect in a labeled, compatible hazardous waste container C->D Yes E Store in a designated secondary containment area D->E F Arrange for pickup by EHS E->F end_disp End: Safe Disposal F->end_disp H Rinse with a suitable solvent (e.g., acetone) G->H Yes I Carefully treat with a neutralizing agent (e.g., 10% NaHCO3) H->I J Rinse thoroughly with water I->J K Dispose of decontaminated container as per institutional policy J->K end_decon End: Decontaminated Glassware K->end_decon start Start: Have this compound for disposal start->A

Caption: Disposal workflow for this compound.

Quantitative Data Summary

Due to the absence of a specific Safety Data Sheet (SDS) for this compound in the conducted search, quantitative exposure limits and specific gravity data are not available. The following table presents information for a structurally similar compound, 3-methylbenzoyl chloride, to provide a general toxicological context. It is important to note that this data is for a related but different compound and should be used for general guidance only.

ParameterValue (for 3-Methylbenzoyl Chloride)Source
Acute Toxicity (Oral)Category 4[1]
Skin Corrosion/IrritationCategory 1B[1]
Serious Eye Damage/Eye IrritationCategory 1[1]

Disclaimer: The information provided is based on general principles for handling hazardous chemicals and data for analogous compounds. Always consult the specific Safety Data Sheet for the chemical in use and your institution's environmental health and safety guidelines before handling or disposing of any hazardous material.

References

Safeguarding Your Research: Personal Protective Equipment and Handling Protocols for 3-Methylbenzoyl Fluoride

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Reference: Essential Safety and Handling Information for 3-Methylbenzoyl Fluoride

Researchers, scientists, and drug development professionals handling this compound must adhere to stringent safety protocols due to its hazardous nature. Based on data from similar acyl fluorides, this compound is expected to be corrosive, causing severe skin burns and eye damage, and to react with moisture to release toxic gases.[1][2][3] This guide provides essential, step-by-step procedures for the safe handling, storage, and disposal of this compound to ensure the well-being of laboratory personnel and the integrity of your research.

Personal Protective Equipment (PPE) Requirements

The selection of appropriate Personal Protective Equipment is the first line of defense against the hazards of this compound. The following table summarizes the necessary PPE for various laboratory operations involving this compound.

Body Part Required PPE Specifications and Best Practices
Eyes/Face Chemical Safety Goggles & Face ShieldGoggles must provide a complete seal around the eyes. A face shield should be worn over the goggles, especially when handling larger quantities or when there is a risk of splashing.[2][3]
Hands Chemical-Resistant GlovesDouble-gloving is recommended. Use a thicker, chemical-resistant outer glove (e.g., neoprene or butyl rubber) over a thinner disposable inner glove (e.g., nitrile). Always consult the glove manufacturer's compatibility charts.
Body Flame-Retardant Laboratory Coat & Chemical-Resistant ApronA flame-retardant lab coat should be worn and fully buttoned. A chemical-resistant apron provides an additional layer of protection against spills and splashes.[3]
Respiratory Chemical Fume HoodAll handling of this compound must be conducted in a properly functioning chemical fume hood to minimize inhalation exposure.[1] For emergencies or situations exceeding fume hood capacity, a NIOSH-approved full-face respirator with an acid gas cartridge or a self-contained breathing apparatus (SCBA) is required.[2][4]
Feet Closed-Toe ShoesShoes must fully cover the feet to protect against spills.

Operational Plan: From Receipt to Disposal

A systematic approach to handling this compound is crucial for safety. The following workflow outlines the key steps for managing this chemical within the laboratory.

cluster_receipt Receiving and Storage cluster_handling Handling and Experimentation cluster_disposal Waste Management and Disposal A Receive Shipment B Inspect Container for Damage A->B C Store in a Cool, Dry, Well-Ventilated Area B->C D Log into Chemical Inventory C->D E Don Appropriate PPE D->E Begin Experiment F Work in a Chemical Fume Hood E->F G Dispense and Use Chemical F->G H Keep Container Tightly Sealed G->H I Segregate Waste H->I Generate Waste J Label Hazardous Waste Container I->J K Dispose of According to Institutional and Local Regulations J->K

Caption: Workflow for the safe handling of this compound.

Detailed Experimental Protocols

Preparation and Handling in a Chemical Fume Hood:

  • Preparation: Before handling, ensure that a safety shower and eyewash station are readily accessible and have been recently tested.[3] Prepare all necessary equipment and reagents to minimize the time spent handling the open chemical container.

  • Personal Protective Equipment: Don all required PPE as outlined in the table above, including double gloves, safety goggles, a face shield, and a flame-retardant lab coat.

  • Inert Atmosphere: Since this compound is moisture-sensitive, it is advisable to handle it under an inert atmosphere (e.g., nitrogen or argon) to prevent degradation and the release of hydrogen fluoride gas.[5]

  • Dispensing: Use only non-sparking tools for opening and closing containers.[4][6] When dispensing, do so slowly and carefully to avoid splashing or creating aerosols. Keep the container opening away from your breathing zone.

  • Reaction Quenching: Be cautious when quenching reactions containing this compound. The process can be exothermic and may release gases. Quench slowly with an appropriate reagent in a well-ventilated fume hood.

  • Decontamination: After use, decontaminate all surfaces and equipment that may have come into contact with the chemical. Rinse glassware with an appropriate solvent (e.g., acetone), followed by a neutralizing solution if necessary, before washing.

Spill and Emergency Procedures:

  • Minor Spills (in a fume hood):

    • Alert personnel in the immediate area.

    • Wearing appropriate PPE, absorb the spill with an inert, dry material such as sand, vermiculite, or a commercial acid spill absorbent. Do not use combustible materials like paper towels as the primary absorbent.

    • Collect the absorbed material using non-sparking tools and place it in a clearly labeled, sealed container for hazardous waste disposal.[1]

    • Wipe the spill area with a suitable solvent, followed by soap and water.

  • Major Spills (outside a fume hood):

    • Evacuate the laboratory immediately and alert others.

    • Close the laboratory doors and prevent entry.

    • Contact your institution's emergency response team or local fire department.

    • Provide the emergency responders with the Safety Data Sheet for a similar compound if one for this compound is unavailable.

First Aid Measures:

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[1][2]

  • Skin Contact: Immediately remove all contaminated clothing and shoes.[1][2] Wash the affected area with large amounts of soap and water for at least 15 minutes. Use a safety shower if the contact area is large.[1] Seek immediate medical attention.

  • Inhalation: Move the affected person to fresh air.[1][2] If breathing is difficult or has stopped, provide artificial respiration (do not use mouth-to-mouth).[7] Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting.[1][2] Rinse the mouth with water. Never give anything by mouth to an unconscious person.[6] Seek immediate medical attention.

Disposal Plan

All waste containing this compound, including empty containers, contaminated PPE, and spill cleanup materials, must be treated as hazardous waste.

  • Waste Collection: Collect all waste in a designated, compatible, and clearly labeled hazardous waste container. The container should be kept closed when not in use.

  • Labeling: The waste container must be labeled with "Hazardous Waste" and the full chemical name: "this compound."

  • Storage: Store the hazardous waste container in a designated satellite accumulation area that is secure and away from incompatible materials.

  • Disposal: Arrange for the disposal of the hazardous waste through your institution's environmental health and safety office, following all local, state, and federal regulations.[2] Do not dispose of this chemical down the drain.[6]

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.